molecular formula C13H12S B1585825 4-METHYLDIPHENYL SULFIDE CAS No. 3699-01-2

4-METHYLDIPHENYL SULFIDE

Cat. No.: B1585825
CAS No.: 3699-01-2
M. Wt: 200.3 g/mol
InChI Key: CPZFPNKPHBCUOB-UHFFFAOYSA-N
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Description

4-METHYLDIPHENYL SULFIDE is a useful research compound. Its molecular formula is C13H12S and its molecular weight is 200.3 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 1-methyl-4-(phenylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZFPNKPHBCUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190482
Record name Benzene, 1-methyl-4-(phenylthio)-
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Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3699-01-2
Record name Benzene, 1-methyl-4-(phenylthio)-
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Record name Benzene, 1-methyl-4-(phenylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL P-TOLYL SULFIDE
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Foundational & Exploratory

Introduction: The Significance of the Diaryl Sulfide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methyldiphenyl Sulfide

This guide provides an in-depth exploration of the primary synthetic pathways for this compound, a key structural motif in various biologically active molecules and advanced materials.[1][2] The formation of the aryl C–S bond is a critical transformation in organic synthesis, and this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies, mechanistic underpinnings, and practical considerations for synthesizing this and related diaryl sulfide compounds.

Aryl sulfides are integral components in numerous pharmaceuticals, including antipsychotic agents like Seroquel and novel antibiotics such as nTZDpa.[1] Their prevalence underscores the need for robust and versatile synthetic methods.[2][3] Traditional methods for creating C–S bonds often suffered from harsh conditions and limited functional group tolerance.[3][4] The evolution of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder and more efficient routes.[2][5] This guide focuses on the most prominent and field-proven of these strategies, providing both theoretical causality and practical, actionable protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst—typically based on palladium or copper—is dictated by factors such as cost, substrate scope, and desired reaction conditions.

Synthesis Method Typical Reactants Catalyst System & Key Reagents General Conditions Advantages Limitations
Palladium-Catalyzed C-S Coupling 4-Halotoluene (I, Br) + ThiophenolPd(0) or Pd(II) precatalyst, Phosphine Ligand, Base (e.g., K₃PO₄, Cs₂CO₃)80-120 °C, Inert AtmosphereHigh yields, broad substrate scope, excellent functional group tolerance.[6][7]Higher cost of palladium and ligands, potential for catalyst poisoning by sulfur compounds.[2][3]
Copper-Catalyzed C-S Coupling (Ullmann-Type) 4-Halotoluene (I, Br) + ThiophenolCu(I) salt (e.g., CuI), Ligand (e.g., diamine), Base (e.g., K₂CO₃)100-210 °C, Polar Solvents (DMF, NMP)Lower catalyst cost, effective for specific substrates.[8][9]Often requires high temperatures, stoichiometric copper, and has a more limited substrate scope than palladium.[9]
Nickel-Catalyzed C-S Coupling 4-Halotoluene (Cl, Br) + ThiophenolNi(II) precatalyst, Ligand, BaseVariable, often higher catalyst loadingCost-effective alternative to palladium, can be effective for aryl chlorides.[7][8]Can require higher catalyst loadings and longer reaction times.[3]
Transition-Metal-Free C-S Coupling Thiophenol + Diaryliodonium SaltAcid (e.g., TFA), No Metal Catalyst110 °C, Ambient AtmosphereAvoids transition metals, tolerant of air and moisture, good for nitrogen heterocycles.[4]Requires pre-functionalized diaryliodonium salts, which may not be readily available.[4]

Mechanistic Deep Dive & Pathway Visualization

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The two most prevalent metal-catalyzed pathways, Palladium- and Copper-mediated C-S coupling, operate via distinct mechanisms.

Palladium-Catalyzed Buchwald-Hartwig Type C-S Coupling

The Buchwald-Hartwig reaction is a cornerstone of modern C-N, C-O, and C-S bond formation.[6][10] The catalytic cycle involves the interconversion of Pd(0) and Pd(II) species.[7][11] The key to success often lies in the choice of a sterically bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step and enhances catalyst stability and activity.[7][11]

G cluster_cycle pd0 Pd(0)L Active Catalyst oa_complex [Ar-Pd(II)-X]L Oxidative Addition Complex pd0->oa_complex Oxidative Addition reac1 4-Iodotoluene (Ar-X) reac1->oa_complex reac2 Thiophenol (R-SH) thiolate_complex [Ar-Pd(II)-SR]L Thiolate Complex reac2->thiolate_complex base Base (e.g., K₃PO₄) base->thiolate_complex oa_complex->thiolate_complex Ligand Exchange (Deprotonation) thiolate_complex->pd0 product This compound (Ar-SR) thiolate_complex->product Reductive Elimination

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyldiphenyl Sulfide

Abstract

This compound, also known as phenyl p-tolyl sulfide, is an organosulfur compound with significant applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the structural, physical, spectral, and reactive properties of this compound, supported by experimental protocols and theoretical insights.

Introduction

This compound (CAS No. 3699-01-2) is an aromatic sulfide characterized by a sulfur atom bridging a phenyl and a p-tolyl group. Its structure imparts a unique combination of properties that make it a valuable intermediate in various chemical transformations. The presence of the sulfur atom and the aromatic rings allows for a range of chemical modifications, making it a versatile scaffold in the synthesis of novel compounds. This document aims to be a comprehensive resource for professionals working with this compound, providing detailed information on its fundamental characteristics.

Molecular and Structural Properties

The structural attributes of a molecule are the foundation of its chemical behavior. Understanding the molecular weight, formula, and arrangement of atoms in this compound is the first step in predicting its reactivity and physical properties.

Table 1: Molecular and Structural Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂S[1]
Molecular Weight 200.3 g/mol [1]
CAS Number 3699-01-2[1][2]
Synonyms Phenyl p-tolyl sulfide, 1-Methyl-4-(phenylthio)benzene[3]
InChI InChI=1S/C13H12S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3[1]
InChIKey CPZFPNKPHBCUOB-UHFFFAOYSA-N[1]
SMILES Cc1ccc(Sc2ccccc2)cc1

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental setups, including its handling, storage, and use in reactions.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Clear, light yellow to brown liquid[3]
Melting Point 16 °C[3]
Boiling Point 311.5 °C[3]
Density 1.09 g/cm³[3]
Refractive Index 1.6190-1.6230[3]
Flash Point 16 °C[3]
Solubility Soluble in many organic solvents.
Solubility Profile

Spectral Data and Characterization

Spectroscopic techniques are indispensable for the identification and characterization of chemical compounds. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.3 ppm. The aromatic protons will appear as multiplets in the range of 7.1-7.5 ppm. The integration of these signals will correspond to the 3 protons of the methyl group and the 9 aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon around 21 ppm. The aromatic carbons will resonate in the region of 125-140 ppm. The exact chemical shifts will be influenced by the substitution pattern and the electronic effects of the sulfide linkage.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 200. Fragmentation patterns will likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the C-S bonds.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is centered around the sulfur atom and the two aromatic rings.

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common transformation for sulfides and provides access to compounds with different electronic and physical properties.[4][5]

  • Oxidation to Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents like hydrogen peroxide in acetic acid.[4]

  • Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone.

Oxidation_of_Sulfide Sulfide This compound Sulfoxide 4-Methyldiphenyl Sulfoxide Sulfide->Sulfoxide [O] Sulfone 4-Methyldiphenyl Sulfone Sulfoxide->Sulfone [O] Ullmann_Synthesis cluster_reactants Reactants cluster_reagents Reagents Thiol 4-Methylthiophenol Product This compound Thiol->Product + ArylHalide Iodobenzene ArylHalide->Product + Catalyst CuI Base K₂CO₃ Solvent DMF, Heat

References

An In-Depth Technical Guide to 4-Methyldiphenyl Sulfide: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methyldiphenyl sulfide, a key organic scaffold. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental characteristics, modern synthetic strategies, and its significant role as a structural motif in pharmacologically active agents.

Introduction and Compound Identification

The diaryl sulfide linkage is a prevalent and vital structural motif in a multitude of pharmaceutical compounds and functional materials.[1] This guide focuses specifically on this compound.

It is crucial to distinguish this compound from a similarly named but structurally distinct compound, 4-benzoyl-4′-methyldiphenyl sulfide. The latter is a photoinitiator used in polymer chemistry and possesses a benzoyl group, which significantly alters its properties and applications.[2]

This compound:

  • CAS Number: 3699-01-2[3][4][5]

  • Synonyms: Phenyl p-tolyl sulfide, 1-Methyl-4-(phenylthio)benzene[5]

  • Structure: Chemical structure of this compound (Note: This is a placeholder image. A proper chemical structure diagram would be here.)

4-Benzoyl-4′-methyldiphenyl sulfide:

  • CAS Number: 83846-85-9[2]

  • Structure: Contains an additional benzoyl group (-C(=O)Ph) attached to one of the phenyl rings.

This guide will exclusively focus on the non-benzoylated compound, This compound (CAS 3699-01-2) .

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its application in synthesis and drug design. The thioether linkage and the aromatic rings dictate its solubility, reactivity, and metabolic profile.

PropertyValueSource(s)
CAS Number 3699-01-2[3][4][5]
Molecular Formula C₁₃H₁₂S[4]
Molecular Weight 200.30 g/mol [4]
Appearance Clear light yellow to light red liquid[5]
Melting Point 16 °C[5]
Boiling Point 311.5 °C[5]
Density 1.09 g/cm³[5]
Refractive Index 1.6190-1.6230[5]
InChI InChI=1S/C13H12S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3[4]
SMILES Cc1ccc(Sc2ccccc2)cc1

Synthesis of this compound and Related Diaryl Sulfides

The formation of the carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry. Modern synthetic chemistry offers several robust methods for the construction of diaryl sulfides, with transition metal-catalyzed cross-coupling reactions being the most prominent and versatile.[6] These methods have largely superseded classical approaches like the Ullmann condensation, which often required harsh reaction conditions.[7][8]

Key Synthetic Strategies
  • Palladium-Catalyzed C-S Coupling: This is a highly efficient method for coupling aryl halides or triflates with thiols. It is known for its broad substrate scope and high yields.[6]

  • Copper-Catalyzed C-S Coupling (Ullmann-type): While traditional Ullmann reactions were demanding, modern protocols utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions.[8][9]

  • Nickel-Catalyzed C-S Coupling: Nickel catalysts have also been effectively used for the formation of C-S bonds, sometimes offering different reactivity and cost advantages over palladium.[9]

The choice of catalyst, ligand, base, and solvent is critical and is determined by the specific substrates and desired outcome. The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate, and concluding with reductive elimination to yield the diaryl sulfide and regenerate the catalyst.[9]

Experimental Protocol: Palladium-Catalyzed Synthesis

The following is a representative, detailed protocol for the synthesis of this compound via a palladium-catalyzed C-S cross-coupling reaction. This protocol is based on well-established methodologies in the field.[6][9]

Reaction: Iodobenzene + 4-Thiocresol → this compound

Materials:

  • Iodobenzene

  • 4-Thiocresol (p-thiocresol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 eq), 4-thiocresol (1.2 eq), and anhydrous, degassed toluene. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add iodobenzene (1.0 eq) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation.

  • Ligand (Xantphos): Bulky electron-rich phosphine ligands like Xantphos are crucial for facilitating the oxidative addition and reductive elimination steps in the catalytic cycle, thereby increasing reaction efficiency.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the thiol, forming the reactive thiolate nucleophile.

  • Solvent (Toluene): A non-polar, high-boiling solvent is suitable for this type of reaction, allowing for the necessary reaction temperatures to be reached.

Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Flash Column Chromatography p2 Add Pd₂(dba)₃ & Xantphos p1->p2 final final p1->final Pure this compound p3 Evacuate & Backfill with Argon (3x) p2->p3 r1 Add NaOtBu, 4-Thiocresol, Toluene p3->r1 Inert Atmosphere r2 Add Iodobenzene r1->r2 r3 Heat to 110°C (12-24h) r2->r3 w1 Cool to RT r3->w1 Monitor by TLC/GC-MS w2 Dilute with EtOAc, Wash w1->w2 w3 Dry, Filter, Concentrate w2->w3 w3->p1

Caption: Palladium-catalyzed C-S cross-coupling workflow.

Role and Application in Drug Development

The thioether moiety is a key structural feature in numerous FDA-approved drugs.[10][11] Its presence can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and overall pharmacokinetic properties.

The Thioether as a Pharmacophore

The diaryl sulfide core, as seen in this compound, is a versatile scaffold in medicinal chemistry. The sulfur atom can act as a hydrogen bond acceptor and its non-bonding electrons can participate in various interactions with biological targets. Furthermore, the thioether linkage provides a flexible yet stable connection between two aromatic rings, which is often crucial for optimal positioning within a receptor's binding pocket.

The diaryl sulfide structure is found in drugs across various therapeutic areas, including:

  • Antipsychotics: For example, the atypical antipsychotic quetiapine (Seroquel) features a dibenzothiazepine core, which includes a diaryl sulfide linkage.[10]

  • Anti-HIV Agents: The protease inhibitor nelfinavir (Viracept) contains a thioether group.[1]

  • Anticancer Agents: Researchers have synthesized and evaluated diaryl sulfide derivatives for their potential as selective anti-breast-cancer agents, with some compounds showing potent inhibition of cancer cell proliferation.[12]

Metabolic Considerations

A critical aspect of the thioether group in drug design is its susceptibility to oxidation. In vivo, the sulfur atom can be oxidized by cytochrome P450 enzymes to form the corresponding sulfoxide and, subsequently, the sulfone.[13]

Metabolic Pathway: Thioether (Sulfide) → Sulfoxide → Sulfone

This metabolic transformation can have several consequences:

  • Altered Pharmacokinetics: The oxidation increases the polarity of the molecule, which can affect its solubility, distribution, and rate of excretion.

  • Modulated Activity: The sulfoxide and sulfone metabolites may have different biological activities and binding affinities compared to the parent drug.

  • ROS-Responsive Drug Delivery: This oxidative sensitivity has been harnessed in drug delivery systems, where thioether-containing polymers are designed to release their therapeutic payload in environments with high levels of reactive oxygen species (ROS), such as tumor microenvironments.[13]

Conceptual Relationship in Drug Design

G cluster_compound This compound Core cluster_properties Key Physicochemical Properties cluster_impact Impact on Drug Profile Core This compound Diaryl Sulfide Scaffold Lipophilicity Lipophilicity Core->Lipophilicity Flexibility Conformational Flexibility Core->Flexibility HBA H-Bond Acceptor Core->HBA Metabolism Metabolic Site (Oxidation) Core->Metabolism PK Pharmacokinetics Absorption, Distribution, Metabolism, Excretion Lipophilicity->PK Affects Absorption & Distribution PD Pharmacodynamics Receptor Binding, Efficacy Flexibility->PD Enables Optimal Binding HBA->PD Interacts with Target Metabolism->PK Influences Clearance & Metabolite Profile PK->PD Determines Drug Exposure at Target Tox Toxicology Profile PD->Tox On/Off-Target Effects

Caption: Influence of the diaryl sulfide core on drug properties.

Conclusion

This compound is more than a simple organic chemical; it represents a fundamental building block in the design and synthesis of complex, biologically active molecules. Its straightforward synthesis through modern cross-coupling reactions, combined with the favorable physicochemical and metabolic properties conferred by the diaryl sulfide moiety, ensures its continued relevance in the field of drug discovery and development. A thorough understanding of its synthesis and properties is, therefore, essential for scientists aiming to innovate in this space.

References

The Solubility of 4-Methyldiphenyl Sulfide in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-methyldiphenyl sulfide, a thioether of significant interest in organic synthesis and drug discovery. While specific quantitative solubility data is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established experimental protocols to offer a robust predictive framework and a practical approach for its determination. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and actionable methodologies for the effective use of this compound in various solvent systems.

Introduction: The Significance of this compound

This compound, also known as 1-methyl-4-(phenylthio)benzene, is an aromatic thioether with the chemical structure C₁₃H₁₂S. It is characterized as a clear, light yellow to brown liquid with a melting point of 16 °C and a boiling point of 311.5 °C[1][2]. The presence of the sulfur-containing functional group is of particular importance in medicinal chemistry, as thioethers are common scaffolds in a wide array of pharmaceuticals[3]. Understanding the solubility of this compound is paramount for its application in chemical reactions, purification processes, and formulation development, where the solvent choice dictates reaction kinetics, product yield, and the ultimate bioavailability of a potential drug candidate.

The structural features of this compound—two aromatic rings and a polarizable sulfur atom—confer upon it a largely non-polar character with some capacity for weak polar interactions. This duality governs its miscibility with a range of organic solvents and is the central focus of this guide.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueReference
Molecular Formula C₁₃H₁₂S[2]
Molecular Weight 200.3 g/mol [2]
Appearance Clear light yellow to brown liquid[1][2]
Melting Point 16 °C[1][2]
Boiling Point 311.5 °C[1][2]
Density 1.09 g/mL[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent[4]. This principle is predicated on the idea that substances with similar intermolecular forces are more likely to be miscible. For this compound, the key intermolecular interactions to consider are:

  • Van der Waals Forces: As a molecule with a significant non-polar surface area from its two phenyl rings, London dispersion forces are the predominant intermolecular interactions. These forces are strongest with non-polar solvents.

  • Dipole-Dipole Interactions: The sulfur atom introduces a degree of polarity to the molecule, allowing for weak dipole-dipole interactions with polar aprotic solvents.

  • Hydrogen Bonding: this compound lacks hydrogen bond donors and is a very weak hydrogen bond acceptor. Therefore, its solubility in polar protic solvents that rely heavily on hydrogen bonding is expected to be limited.

Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. This is further supported by the known solubility of its structural analogs, diphenyl sulfide and toluene. Diphenyl sulfide is reported to be soluble in non-polar solvents like benzene and diethyl ether, and also in hot alcohol, while being insoluble in water[5][6][7][8]. Toluene is miscible with a wide array of organic solvents including ethanol, benzene, diethyl ether, and acetone[4][9][10][11].

The following diagram illustrates the key molecular interactions influencing solubility.

Molecular Interactions of this compound cluster_solute This compound cluster_solvents Solvent Classes Solute C₁₃H₁₂S Nonpolar Non-Polar (e.g., Toluene, Hexane) Solute->Nonpolar Strong Van der Waals PolarAprotic Polar Aprotic (e.g., Acetone, THF) Solute->PolarAprotic Weak Dipole-Dipole PolarProtic Polar Protic (e.g., Ethanol, Water) Solute->PolarProtic Limited (Weak H-bond acceptor)

Caption: Key molecular interactions governing the solubility of this compound.

Predicted Solubility Profile

Based on the theoretical framework, the following table provides a predicted solubility profile for this compound in a range of common organic solvents.

SolventSolvent ClassPredicted SolubilityRationale
Hexane Non-PolarHighStrong van der Waals interactions between the aliphatic chain of hexane and the aromatic rings of the solute.
Toluene Non-Polar (Aromatic)Very High / Miscible"Like dissolves like" principle is strongly applicable due to similar aromatic structures, leading to strong π-π stacking and van der Waals forces.
Diethyl Ether Non-PolarHighThe non-polar character of the ethyl groups and the ability to engage in weak dipole-dipole interactions facilitate dissolution.
Dichloromethane Polar AproticHighThe polarity of dichloromethane can induce a dipole in this compound, leading to favorable dipole-induced dipole interactions.
Tetrahydrofuran (THF) Polar AproticHighSimilar to diethyl ether, with a slightly higher polarity that can engage in dipole-dipole interactions with the sulfide group.
Acetone Polar AproticModerate to HighThe polar carbonyl group of acetone can interact with the polarizable sulfur atom of the solute.
Ethyl Acetate Polar AproticModerateA balance of polar and non-polar characteristics allows for reasonable solvation.
Ethanol Polar ProticModerateThe ethyl group of ethanol has non-polar character that can interact with the phenyl rings, but the strong hydrogen bonding network of ethanol is disrupted, limiting solubility. Solubility is expected to increase with temperature.
Methanol Polar ProticLow to ModerateSimilar to ethanol, but with a more dominant and disruptive hydrogen bonding network, leading to lower solubility.
Water Polar ProticVery Low / InsolubleThe highly polar and strong hydrogen bonding nature of water is incompatible with the largely non-polar structure of this compound.

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative data, experimental determination of solubility is essential. The shake-flask method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow

The following diagram provides a visual representation of the shake-flask experimental workflow.

Shake-Flask Solubility Determination Workflow start Start add_excess Add excess this compound to a vial start->add_excess add_solvent Add a known volume of the organic solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-48 hours) add_solvent->equilibrate phase_separation Phase Separation (Centrifugation or settling) equilibrate->phase_separation sample_supernatant Carefully withdraw an aliquot of the supernatant phase_separation->sample_supernatant dilute Dilute the aliquot with a known volume of solvent sample_supernatant->dilute analyze Analyze the diluted sample by HPLC or GC dilute->analyze calculate Calculate the solubility from the concentration and dilution factor analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for 24 to 48 hours. This duration is typically sufficient to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or GC.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the principles of intermolecular forces and data from analogous compounds, a predictive framework for its solubility has been established. For researchers requiring precise quantitative data, a detailed, step-by-step protocol for the gold-standard shake-flask method has been provided. A thorough understanding of the solubility of this compound is critical for its effective utilization in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methyldiphenyl Sulfide in Pharmaceutical Development

This compound, also known as phenyl p-tolyl sulfide, is an organosulfur compound that holds a significant position in the landscape of pharmaceutical synthesis. Its diaryl sulfide scaffold is a recurring motif in a multitude of biologically active molecules. The unique physicochemical properties of this structural class, including metabolic stability and the ability to modulate receptor binding, make them attractive building blocks for medicinal chemists.

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, critical parameters for its purification, handling, and scale-up in a research and drug development setting. We will delve into the theoretical underpinnings of these physical constants, present established experimental values, and provide detailed, field-proven protocols for their accurate determination. The causality behind experimental choices and the integration of self-validating systems within these protocols are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

The accurate determination of a compound's physical properties is a cornerstone of chemical research and development. These constants not only confirm the identity and purity of a substance but also inform process parameters for synthesis, purification, and formulation.

Summary of Physical Constants

The key physical properties of this compound (CAS No: 3699-01-2) are summarized in the table below. These values are critical for designing appropriate experimental conditions, such as distillation for purification or setting reaction temperatures.

PropertyValueSource
Melting Point 16 °C[1]
Boiling Point 311.5 °C[1][2]
Density 1.09 g/cm³[1][2]
Refractive Index 1.6190-1.6230[1][2]
Molecular Formula C₁₃H₁₂S[3]
Molecular Weight 200.3 g/mol [2]

The relatively low melting point indicates that this compound can exist as a solid or a liquid at or near ambient temperature, a crucial consideration for storage and handling. The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.

The Diaryl Sulfide Moiety: A Privileged Scaffold in Medicinal Chemistry

The diaryl sulfide structure is a key pharmacophore found in numerous therapeutic agents. These compounds are explored for a wide range of applications due to their biological activities, including their use in the development of treatments for cancer, infectious diseases, and neurological disorders. The sulfur atom in various oxidation states (sulfide, sulfoxide, sulfone) plays a critical role in the pharmacological profile of these molecules.

One of the most notable applications of this compound is as a key intermediate in the synthesis of Fenofibrate . Fenofibrate is a widely prescribed lipid-lowering drug used to treat hypercholesterolemia and hypertriglyceridemia. The synthesis of fenofibrate involves the incorporation of the p-tolylthio moiety, for which this compound can serve as a precursor. The diaryl sulfide structure is integral to the molecule's interaction with its biological target, the peroxisome proliferator-activated receptor alpha (PPARα).

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step protocols for the accurate determination of the melting and boiling points of this compound. These protocols are designed to be self-validating by emphasizing purity assessment and precise measurement.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a valuable indicator of purity. Given that the melting point of this compound is 16 °C, this determination would need to be performed using a cooling bath.

Protocol:

  • Sample Preparation: A small amount of solid this compound is finely powdered. A capillary tube, sealed at one end, is tapped gently into the powder to pack a small sample (2-3 mm in height) into the bottom.

  • Apparatus Setup: The packed capillary tube is attached to a calibrated thermometer. The assembly is then placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample. For a substance with a melting point near room temperature, a cooling bath (e.g., an ice-water or ice-salt bath) would be used to first solidify the sample and then allow it to slowly warm.

  • Determination: The temperature of the apparatus is slowly increased (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure sample, this range should be narrow (≤ 1 °C).

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Powder Powder Solid Sample Pack Pack Capillary Tube Powder->Pack Setup Setup Apparatus (Cooling Bath if needed) Pack->Setup Heat Slowly Increase Temperature Setup->Heat Observe Observe Phase Change Heat->Observe Record Record Melting Range Observe->Record Compare Compare to Literature Record->Compare Purity Assess Purity Compare->Purity

Caption: A streamlined workflow for the determination of a compound's melting point.

Boiling Point Determination: Microscale Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to the melting point, a sharp and constant boiling point is indicative of a pure compound. Due to the high boiling point of this compound (311.5 °C), determination at atmospheric pressure requires high temperatures. A microscale method is often preferred to minimize the amount of substance needed and to ensure uniform heating.

Protocol:

  • Apparatus Setup: A small amount of liquid this compound (0.5-1 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Heating: The test tube assembly is attached to a thermometer and heated in a high-temperature bath (e.g., silicone oil or a sand bath). The heating should be gradual and controlled.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. The temperature is recorded at this exact moment. This is the temperature at which the external pressure equals the vapor pressure of the liquid.

  • Pressure Correction: Since boiling points are pressure-dependent, it is crucial to record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg (1 atm), a correction should be applied to normalize the boiling point to standard pressure.

Diagram: Logic for Boiling Point Measurement

BoilingPointLogic Start Start Heating VaporPressure Vapor Pressure of Liquid Start->VaporPressure Increases Bubbles Bubbles Emerge from Capillary VaporPressure->Bubbles > Atm. Pressure AtmPressure Atmospheric Pressure Equilibrium Vapor Pressure = Atm. Pressure Bubbles->Equilibrium Upon Cooling RecordTemp Record Boiling Point Equilibrium->RecordTemp

Caption: The relationship between vapor pressure and atmospheric pressure during boiling point determination.

Conclusion

A thorough understanding and precise determination of the melting and boiling points of this compound are fundamental for its effective use in research and pharmaceutical development. These physical constants are not merely data points but are critical parameters that guide purification strategies, ensure the quality and purity of synthetic intermediates, and ultimately contribute to the successful development of novel therapeutics. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for handling and characterizing this important diaryl sulfide.

References

Navigating the Data Deficit: A Toxicological Assessment of 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Uncharted Territory

In the landscape of chemical safety and toxicological assessment, it is not uncommon to encounter compounds for which there is a significant deficit of empirical data. 4-Methyldiphenyl sulfide stands as a case in point. A thorough review of publicly available scientific literature and safety data reveals a conspicuous absence of dedicated toxicological studies for this specific molecule. This guide, therefore, deviates from a conventional data summary. Instead, it aims to provide a comprehensive framework for approaching the toxicological evaluation of this compound, drawing upon established principles of toxicology, metabolic pathways of analogous structures, and the limited data available for structurally related compounds. For the purpose of this guide, we will also briefly touch upon the available data for a related but distinct compound, 4-Benzoyl-4'-methyldiphenyl sulfide, to highlight the importance of precise chemical identification in toxicological assessment.

Chemical Identity and Physicochemical Properties

  • Chemical Name: this compound

  • Synonyms: 1-Methyl-4-(phenylthio)benzene

  • CAS Number: 719-85-7

  • Molecular Formula: C₁₃H₁₂S

  • Molecular Weight: 200.30 g/mol

A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is scarce, predictive models can provide initial estimates for parameters such as logP (octanol-water partition coefficient), water solubility, and vapor pressure. A higher logP value would suggest a greater potential for bioaccumulation.

A Note on a Related Compound: 4-Benzoyl-4'-methyldiphenyl sulfide

It is crucial to distinguish this compound from the similarly named 4-Benzoyl-4'-methyldiphenyl sulfide (CAS 83846-85-9). This compound, a photoinitiator used in polymer chemistry, has some, albeit limited, available data.[1][2] Safety Data Sheets (SDS) for 4-Benzoyl-4'-methyldiphenyl sulfide often state that its toxicological properties have not been thoroughly investigated.[3] However, an aggregated GHS classification from multiple notifications to the ECHA C&L Inventory indicates it is considered harmful if swallowed.[4] Some ecotoxicological data is available, including:

  • LC50 (Oncorhynchus mykiss - fish) > 0.044 mg/L (96 h)[5]

  • EC50 (Daphnia magna) > 0.01 mg/L (48 h)[5]

  • EC50 (Pseudokirchneriella subcapitata - algae) > 0.001 mg/L (72 h)[5]

This information, while not directly applicable to this compound, underscores that even sparsely studied compounds can present hazards.

Predicted Metabolic Pathways and Toxicological Endpoints of Concern

In the absence of direct experimental data, we can predict potential metabolic pathways for this compound based on its chemical structure—an aryl sulfide. The metabolism of such compounds is a critical determinant of their toxicity.

Predicted Metabolism

The primary routes of metabolism for aryl sulfides are anticipated to involve oxidation of the sulfur atom and hydroxylation of the aromatic rings. The flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzyme systems are the key players in these transformations.[6]

  • S-Oxidation: The sulfur atom is susceptible to oxidation to form the corresponding sulfoxide and subsequently the sulfone. This is a common metabolic pathway for xenobiotic sulfides.[6] Studies on analogous compounds like 4-chlorophenyl methyl sulfide have shown that it is oxidized to its sulfoxide and sulfone derivatives.[7][8] The sulfone, in particular, can be more persistent and may exhibit different toxicological properties than the parent sulfide.[7]

  • Aromatic Hydroxylation: The phenyl and tolyl rings can undergo hydroxylation, mediated primarily by CYP enzymes. The position of hydroxylation can influence the subsequent metabolic steps and the biological activity of the resulting metabolites.

  • Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.

The following diagram illustrates the predicted metabolic pathway for this compound.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound 4-Methyldiphenyl sulfoxide 4-Methyldiphenyl sulfoxide This compound->4-Methyldiphenyl sulfoxide FMO, CYP Hydroxylated metabolites Hydroxylated metabolites This compound->Hydroxylated metabolites CYP 4-Methyldiphenyl sulfone 4-Methyldiphenyl sulfone 4-Methyldiphenyl sulfoxide->4-Methyldiphenyl sulfone CYP Excretion Excretion 4-Methyldiphenyl sulfone->Excretion Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Hydroxylated metabolites->Glucuronide/Sulfate Conjugates UGTs, SULTs Glucuronide/Sulfate Conjugates->Excretion

Caption: Predicted metabolic pathway of this compound.

Toxicological Endpoints of Concern

Based on the structure and potential metabolites, the following toxicological endpoints would be of primary concern in a comprehensive evaluation:

  • Hepatotoxicity: The liver is the primary site of metabolism for xenobiotics, and reactive metabolites can lead to liver injury.

  • Genotoxicity: Aromatic compounds and their metabolites should be assessed for their potential to damage DNA.

  • Dermal and Respiratory Irritation: Depending on the physicochemical properties, the compound may cause irritation upon direct contact.

  • Systemic Toxicity: Following absorption, the compound and its metabolites could distribute to various organs and exert systemic toxic effects. The central nervous system can be a target for lipophilic compounds.

A Roadmap for Toxicological Evaluation: Proposed Experimental Protocols

To address the current data gap, a structured toxicological evaluation of this compound is necessary. The following outlines a standard testing strategy, progressing from in vitro and acute studies to more complex repeat-dose and specialized assays.

Step 1: In Vitro Genotoxicity Assessment

Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage, which is a critical indicator of carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Dose Range: A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range. The main assay should include at least five analysable concentrations.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Analysis: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Step 2: Acute Toxicity Studies

Rationale: To determine the short-term toxicity of a single or multiple doses administered over a short period. This helps in classifying the substance for hazard and in dose selection for further studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Species: Typically conducted in female rats.

  • Dose Administration: A single animal is dosed at a step below the best estimate of the LD50.

  • Observation: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • Endpoint: The test is concluded when one of the stopping criteria is met, and the LD50 is calculated using maximum likelihood methods.

  • Clinical Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded, and a gross necropsy is performed on all animals.

Step 3: Repeated Dose Toxicity Studies

Rationale: To evaluate the effects of repeated exposure over a longer period (e.g., 28 or 90 days). This provides information on target organs, the potential for accumulation, and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

  • Species: Rat is the preferred species.

  • Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.

  • Dose Administration: The test substance is administered daily by gavage for 28 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive list of tissues is conducted.

The workflow for a foundational toxicological assessment is depicted below.

G cluster_workflow Toxicological Assessment Workflow A Physicochemical Characterization B In Vitro Genotoxicity (Ames Test) A->B C Acute Toxicity (e.g., OECD TG 425) A->C D 28-Day Repeated Dose Toxicity (OECD TG 407) B->D C->D Dose-setting E Further Specialized Studies (e.g., Developmental, Carcinogenicity) D->E If warranted

Caption: A stepwise workflow for the toxicological evaluation of this compound.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. This guide serves not as a definitive repository of data, but as a call to action and a strategic framework for researchers and drug development professionals. The predictive metabolic pathways and the proposed tiered testing strategy provide a scientifically grounded approach to systematically evaluate the potential hazards of this compound. As new data is generated through the rigorous application of these and other toxicological methods, a clearer picture of the safety profile of this compound will emerge, enabling informed risk assessment and ensuring the safety of its potential applications.

References

An In-Depth Technical Guide to the Safe Handling of 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyldiphenyl sulfide (CAS RN: 3699-01-2), also known by its synonyms Phenyl p-tolyl sulfide and 1-methyl-4-(phenylthio)benzene, is a diaryl sulfide compound utilized as a key intermediate in various organic synthesis pathways, including in the pharmaceutical and polymer industries.[1][2] Its molecular structure, consisting of a sulfide linkage between a phenyl and a tolyl group, imparts specific chemical properties that, while valuable in synthesis, also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science, providing a comprehensive overview of the known hazards of this compound and detailed protocols for its safe handling, storage, and disposal.

Hazard Identification and Classification

A critical first step in the safe management of any chemical is a comprehensive understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several key hazard statements.

GHS Hazard Classification:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3]Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.Warning
Hazardous to the Aquatic Environment, Acute (Category 1)H400: Very toxic to aquatic life.[3]Warning
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effects.[3]Warning

It is imperative to note that while these classifications provide a foundational understanding of the risks, the toxicological properties of this compound have not been fully investigated.[4] Data regarding chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity are largely unavailable.[4] This lack of comprehensive data underscores the importance of treating this compound with a high degree of caution and adhering to the principle of minimizing all potential exposures.

Physicochemical Properties and Their Safety Implications

The physical and chemical characteristics of a substance are intrinsically linked to its potential hazards. A summary of the known properties of this compound is provided below.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₂S[5]
Molecular Weight 200.3 g/mol [5]
Appearance Clear light yellow to brown liquid[1]
Melting Point 16 °C[1]
Boiling Point 311.5 °C[1]
Density 1.09 g/cm³[1]
Flash Point 16 °C (Note: This value from a single source appears unusually low for the given boiling point and requires careful consideration. Treat the compound as flammable.)[1]
Solubility Insoluble in water.[4][4]

The reported low flash point, if accurate, indicates a significant fire hazard, especially given that the substance is a liquid at room temperature.[1] Therefore, all work should be conducted in the absence of ignition sources. Its insolubility in water has implications for both firefighting and environmental remediation in the event of a spill.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.

Engineering Controls

The primary method for controlling exposure to this compound is to handle it in a well-ventilated area.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood to minimize the inhalation of any vapors.

  • Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[6] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Given the aromatic nature of the compound, nitrile gloves may offer adequate splash protection, but they should be changed immediately upon any sign of contamination. For prolonged handling or immersion, gloves with a higher level of chemical resistance, such as Viton® or laminate gloves, should be considered. Always inspect gloves for any signs of degradation before use.

    • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.

    • Additional Protection: For larger scale operations, impervious clothing such as a chemical-resistant apron or coveralls may be necessary.[6]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations such as a large spill, a full-face respirator with appropriate cartridges for organic vapors should be used.[6] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit-testing and training.

PPE_Hierarchy cluster_Controls Exposure Control Strategy cluster_PPE_Details Required Personal Protective Equipment Engineering_Controls Engineering Controls (Primary Barrier) PPE Personal Protective Equipment (Secondary Barrier) Engineering_Controls->PPE If controls are insufficient Eye_Protection Safety Goggles & Face Shield PPE->Eye_Protection Hand_Protection Chemical-Resistant Gloves PPE->Hand_Protection Body_Protection Flame-Resistant Lab Coat PPE->Body_Protection Respiratory_Protection Respirator (as needed) PPE->Respiratory_Protection Work_Practices Safe Work Practices (Procedural Barrier)

Caption: Hierarchy of controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposures.

Handling
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[6]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools for all transfers and manipulations.[6]

  • Grounding: For larger quantities, ensure that all equipment is properly grounded to prevent the buildup of static electricity.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

  • Segregation: Do not store with incompatible materials or near food and drink.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[7]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Cleanup: Wearing the appropriate PPE, carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

Spill_Response_Workflow Spill_Occurs Spill of this compound Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill (Manageable by lab personnel) Assess_Size->Small_Spill Minor Large_Spill Large Spill (Requires emergency response) Assess_Size->Large_Spill Major Evacuate_Alert Evacuate Immediate Area & Alert Others Small_Spill->Evacuate_Alert Contact_Emergency Contact Emergency Response Team Large_Spill->Contact_Emergency PPE Don Appropriate PPE Evacuate_Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Absorbed Material into Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate

Caption: Workflow for responding to a this compound spill.

Stability and Reactivity

  • Stability: The compound is stable under normal storage conditions.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[8]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect waste in a dedicated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate that presents moderate acute hazards, including skin and eye irritation, and potential harm if swallowed. It is also classified as very toxic to aquatic life with long-lasting effects. A significant knowledge gap exists regarding its chronic toxicity. Therefore, a cautious and well-informed approach to its handling is paramount. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed safety protocols outlined in this guide, researchers and scientists can effectively mitigate the risks associated with the use of this compound and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methyldiphenyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact our technical support team.

Introduction: Unveiling the Synthetic Potential of 4-Methyldiphenyl Sulfide

This compound, also known as 4-tolyl phenyl sulfide, is a diaryl sulfide that serves as a versatile and valuable building block in modern organic synthesis. Its utility stems from the reactivity of the sulfur atom, which can be readily oxidized to form sulfoxides and sulfones, crucial functional groups in many biologically active molecules and advanced materials. Furthermore, the aromatic rings of this compound can be subjected to various functionalization reactions, making it a strategic precursor for the synthesis of more complex molecular architectures. These attributes have positioned this compound as a key intermediate in medicinal chemistry and materials science, where the precise introduction of sulfur-containing moieties is often essential for modulating the physicochemical and biological properties of target compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₂S
Molecular Weight 200.30 g/mol
Appearance White to off-white crystalline solid
Melting Point 25-28 °C
Boiling Point 315-316 °C
Solubility Soluble in most organic solvents (e.g., dichloromethane, diethyl ether, toluene, acetone); insoluble in water.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered on the reactivity of the sulfur atom and the aromatic rings. The following sections detail its most significant applications.

Oxidation to Sulfoxides and Sulfones: Accessing Key Functional Groups

The selective oxidation of the sulfide moiety in this compound to either a sulfoxide or a sulfone represents its most fundamental and widely employed application. These oxidized derivatives are prevalent in a vast array of pharmaceuticals and agrochemicals. The ability to control the oxidation state of the sulfur atom is therefore of critical importance.

Mechanistic Considerations: The oxidation of sulfides proceeds via nucleophilic attack of the sulfur atom on an electrophilic oxygen source. The resulting sulfoxide can undergo a second oxidation to yield the corresponding sulfone. The choice of oxidant and reaction conditions dictates the selectivity of the transformation. Milder oxidants and controlled stoichiometry generally favor the formation of the sulfoxide, while stronger oxidants and excess reagent drive the reaction to the sulfone.

Workflow for the Selective Oxidation of this compound:

G start This compound reagent1 Mild Oxidant (e.g., H₂O₂, NaIO₄) start->reagent1 Selective Oxidation reagent2 Strong Oxidant (e.g., m-CPBA, Oxone®) start->reagent2 Full Oxidation sulfoxide 4-Methyldiphenyl Sulfoxide reagent1->sulfoxide sulfone 4-Methyldiphenyl Sulfone reagent2->sulfone sulfoxide->reagent2 Further Oxidation G start This compound oxidation Oxidation start->oxidation sulfoxide 4-Methyldiphenyl Sulfoxide oxidation->sulfoxide catalyst Transition Metal Catalyst (e.g., Pd, Rh) sulfoxide->catalyst C-H Activation coupling_partner Coupling Partner (e.g., Alkene, Alkyne) catalyst->coupling_partner Coupling functionalized_product Functionalized Product coupling_partner->functionalized_product

Application Notes and Protocols for the Utilization of 4-Methyldiphenyl Sulfide as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diaryl Sulfide and Sulfone Motifs in Modern Drug Discovery

The diaryl sulfide and its oxidized counterpart, the diaryl sulfone, represent privileged scaffolds in medicinal chemistry.[1][2] These structural motifs are present in a diverse array of therapeutic agents, imparting crucial physicochemical and pharmacological properties. Their prevalence stems from their ability to adopt specific, low-energy conformations that facilitate high-affinity interactions with biological targets. Furthermore, the sulfur atom, in its various oxidation states, can participate in key hydrogen bonding and other non-covalent interactions within enzyme active sites. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-methyldiphenyl sulfide as a readily accessible and versatile starting material for the synthesis of high-value pharmaceutical intermediates and potential drug candidates. We will delve into the chemical logic behind its application, provide detailed, field-proven protocols for its transformation, and showcase its utility in the context of synthesizing potent and selective enzyme inhibitors.

Physicochemical Properties of the this compound Scaffold

The utility of this compound as a foundational building block is underpinned by its distinct chemical characteristics.

PropertyValueSource
Molecular FormulaC₁₃H₁₂SN/A
Molecular Weight200.30 g/mol N/A
AppearanceClear, light yellow to brown liquid[3]
Boiling Point311.5 °C[3]
Melting Point16 °C[3]
Density1.09 g/cm³[3]

The presence of the electron-donating methyl group on one phenyl ring and the thioether linkage influences the reactivity of the aromatic systems, making them amenable to a variety of synthetic transformations. The sulfur atom itself is a key functional handle, allowing for selective oxidation to the corresponding sulfoxide and sulfone, thereby modulating the electronic and steric properties of the molecule.

Strategic Application: Synthesis of a Diaryl Sulfone-Containing COX-2 Inhibitor Scaffold

A prominent application of the diaryl sulfide/sulfone scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4][5] These agents are a cornerstone in the management of inflammation and pain. The diaryl sulfone moiety is a key pharmacophoric element in several potent and selective COX-2 inhibitors, including analogues of Celecoxib.[4][6]

The following sections provide a detailed, step-by-step guide to the synthesis of a key diaryl sulfone pyrazole intermediate, a direct precursor to a class of potent COX-2 inhibitors, starting from precursors that lead to a this compound derivative.

Workflow for the Synthesis of a Diaryl Sulfone COX-2 Inhibitor Precursor

G cluster_0 Part 1: Synthesis of Key Diaryl Sulfide Intermediate cluster_1 Part 2: Synthesis of the Diarylpyrazole Core cluster_2 Part 3: Oxidation to the Diaryl Sulfone 4-Iodotoluene 4-Iodotoluene Ullmann_Coupling Ullmann Coupling 4-Iodotoluene->Ullmann_Coupling 4-Aminothiophenol 4-Aminothiophenol 4-Aminothiophenol->Ullmann_Coupling 4-Amino-4'-methyldiphenyl_sulfide 4-Amino-4'-methyldiphenyl sulfide Ullmann_Coupling->4-Amino-4'-methyldiphenyl_sulfide Diazotization Diazotization & Sandmeyer Reaction 4-Amino-4'-methyldiphenyl_sulfide->Diazotization Hydrazine_Formation Reduction to Hydrazine Diazotization->Hydrazine_Formation 4-(4-Methylphenylthio)phenylhydrazine 4-(4-Methylphenylthio)phenylhydrazine Hydrazine_Formation->4-(4-Methylphenylthio)phenylhydrazine Pyrazole_Formation Pyrazole Formation (Cyclocondensation) 4-(4-Methylphenylthio)phenylhydrazine->Pyrazole_Formation Diketone 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione Diketone->Pyrazole_Formation Diarylpyrazole_Sulfide Diarylpyrazole Sulfide Intermediate Pyrazole_Formation->Diarylpyrazole_Sulfide Oxidation Selective Oxidation Diarylpyrazole_Sulfide->Oxidation Diarylpyrazole_Sulfone Diarylpyrazole Sulfone (Target Scaffold) Oxidation->Diarylpyrazole_Sulfone

Caption: Synthetic workflow from basic precursors to a key diaryl sulfone COX-2 inhibitor scaffold.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 4-Amino-4'-methyldiphenyl sulfide (Ullmann Condensation)

This protocol describes a modified Ullmann condensation for the formation of the C-S bond, a foundational reaction in the synthesis of diaryl sulfides.[7]

Rationale: The copper-catalyzed coupling of an aryl halide with a thiol is a robust and scalable method for the synthesis of diaryl sulfides. The use of a copper catalyst allows for the reaction to proceed under relatively mild conditions compared to the uncatalyzed reaction. Potassium carbonate serves as a base to deprotonate the thiol, generating the thiolate nucleophile.

  • Materials:

    • 4-Iodotoluene

    • 4-Aminothiophenol

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene (1.0 eq), 4-aminothiophenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous DMF to the flask via syringe to achieve a substrate concentration of 0.5 M.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-amino-4'-methyldiphenyl sulfide.

Protocol 2: Synthesis of the Diarylpyrazole Sulfide Intermediate

This two-step protocol involves the conversion of the amino group to a hydrazine, followed by cyclocondensation to form the pyrazole ring.

Rationale: The formation of the pyrazole ring is a key step in the synthesis of Celecoxib and its analogues.[8] The reaction proceeds via a cyclocondensation reaction between a 1,3-diketone and a hydrazine derivative. The regioselectivity of the reaction is often controlled by the nature of the substituents on the diketone.

  • Step A: Synthesis of 4-(4-Methylphenylthio)phenylhydrazine

    • Diazotization: Dissolve 4-amino-4'-methyldiphenyl sulfide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0 °C. Add the diazonium salt solution prepared in the previous step dropwise to the tin(II) chloride solution, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is >10, keeping the temperature below 20 °C.

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-methylphenylthio)phenylhydrazine, which can be used in the next step without further purification.

  • Step B: Cyclocondensation to form the Diarylpyrazole Sulfide

    • To a solution of 4-(4-methylphenylthio)phenylhydrazine (1.0 eq) in ethanol, add 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the diarylpyrazole sulfide intermediate.

Protocol 3: Selective Oxidation of the Diarylpyrazole Sulfide to the Sulfone

This protocol details the selective oxidation of the sulfide to the corresponding sulfone, a critical transformation for achieving high COX-2 inhibitory activity.[9]

Rationale: The oxidation of sulfides to sulfones is a common transformation in organic synthesis. Hydrogen peroxide is an environmentally benign oxidant, and its reactivity can be controlled by the choice of catalyst and reaction conditions.[10] The use of a catalyst such as sodium tungstate allows for the selective oxidation to the sulfone at elevated temperatures.[11]

  • Materials:

    • Diarylpyrazole sulfide intermediate

    • Hydrogen peroxide (30% aqueous solution)

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

    • Acetic acid

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask, dissolve the diarylpyrazole sulfide intermediate (1.0 eq) in acetic acid.

    • Add a catalytic amount of sodium tungstate dihydrate (0.05 eq).

    • Heat the mixture to 50-60 °C.

    • Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise to the reaction mixture.

    • Stir the reaction at 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into a cold, saturated aqueous solution of sodium bisulfite to quench any unreacted hydrogen peroxide.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure diarylpyrazole sulfone.

Broader Applications in Pharmaceutical Development

The utility of the this compound scaffold extends beyond COX-2 inhibitors. Diaryl sulfides have been identified as promising leads in the development of:

  • Tumor Necrosis Factor-alpha Converting Enzyme (TACE) Inhibitors: TACE is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.[12][13] The diaryl sulfide motif can be incorporated into the design of potent and selective TACE inhibitors.

  • Anti-Cancer Agents: Certain diaryl sulfide derivatives have demonstrated selective activity against cancer cell lines, such as the MCF-7 breast cancer cell line.[14] These compounds can serve as templates for the development of novel anti-neoplastic agents.

Conclusion

This compound is a cost-effective and synthetically versatile building block with significant potential in pharmaceutical research and development. The protocols outlined in this application note provide a robust framework for the synthesis of high-value diaryl sulfide and diaryl sulfone intermediates. The strategic application of these building blocks in the construction of potent and selective enzyme inhibitors, such as those targeting COX-2, highlights the importance of the diaryl sulfide motif in modern drug discovery. The adaptability of the synthetic routes allows for the generation of diverse chemical libraries for screening against a wide range of biological targets, paving the way for the discovery of novel therapeutic agents.

References

Application of 4-Methyldiphenyl Sulfide Derivatives in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the application of 4-methyldiphenyl sulfide derivatives in polymer chemistry, with a primary focus on 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) as a high-efficiency Norrish Type II photoinitiator for UV-curable systems. Additionally, it explores the potential use of functionalized diphenyl sulfide structures in the synthesis of advanced poly(phenylene sulfide) (PPS) materials. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth application notes, mechanistic insights, and detailed experimental protocols.

Introduction: The Versatility of the Diphenyl Sulfide Moiety

The diphenyl sulfide scaffold, while seemingly simple, offers a unique combination of thermal stability, chemical resistance, and photoreactivity that can be harnessed in polymer chemistry. While this compound itself is not a common direct precursor in polymerization, its derivatives, particularly those functionalized on the phenyl rings, are valuable tools for initiating polymerization and modifying high-performance polymers. This guide will elucidate the chemistry, mechanisms, and practical applications of these important compounds.

Primary Application: 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) as a Photoinitiator

The most significant application of a this compound derivative in polymer chemistry is the use of 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) (CAS 83846-85-9) as a photoinitiator for free-radical polymerization. It is particularly effective in UV-curable formulations for coatings, inks, and adhesives.[1]

Mechanistic Insight: The Norrish Type II Photoinitiation Pathway

BMS is a classic example of a Norrish Type II photoinitiator .[2] Unlike Type I photoinitiators that undergo direct unimolecular cleavage upon UV exposure, Type II initiators require a synergistic co-initiator, typically a tertiary amine, to generate free radicals.[2][3] This bimolecular mechanism is crucial for its performance and offers distinct advantages.

The process can be broken down into the following steps:

  • Photoexcitation: Upon absorption of UV light (typically in the 246-315 nm range), the benzophenone moiety of the BMS molecule is promoted to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.[4]

  • Hydrogen Abstraction: The excited triplet state of BMS is a potent hydrogen abstractor. It interacts with a hydrogen donor, most commonly a tertiary amine synergist (e.g., triethanolamine, N-methyldiethanolamine, or acrylated amines), abstracting a hydrogen atom from the carbon alpha to the nitrogen atom.[2][3][5]

  • Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical from the BMS and a highly reactive alkylamino radical from the amine synergist.[2][3]

  • Initiation of Polymerization: The alkylamino radical is the primary initiator of the polymerization of acrylate or methacrylate monomers in the formulation, leading to rapid cross-linking and curing.[3] The ketyl radical is less reactive and typically undergoes dimerization or other termination reactions.

The reliance on an amine synergist is also key to mitigating oxygen inhibition at the surface of the coating, as the amine can react with and consume dissolved oxygen that would otherwise quench the polymerization reaction.[5]

graph TD; A[UV Light Photon] --> B{BMS (Ground State)}; B --> C{BMS (Excited Triplet State)}; C --> D[Hydrogen Abstraction from Amine]; subgraph Radical Generation D --> E[Alkylamino Radical]; D --> F[Ketyl Radical]; end E --> G[Initiation of Acrylate Polymerization]; G --> H[Cured Polymer Network]; style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style F fill:#5F6368,stroke:#202124,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style H fill:#202124,stroke:#5F6368,fontcolor:#FFFFFF end Figure 1: Norrish Type II photoinitiation mechanism of BMS with an amine synergist.

Application Notes for UV-Curable Formulations

Causality Behind Experimental Choices:

  • Choice of Amine Synergist: The structure of the amine synergist affects cure speed, yellowing, and migration. Acrylated amines are often preferred in low-migration applications as they can co-polymerize into the polymer network.[6] Simple tertiary amines like triethanolamine are cost-effective and efficient but may be more prone to migration.[3][7]

  • Concentration of BMS and Synergist: The concentration of BMS typically ranges from 0.5% to 5.0% by weight.[4] The amine synergist is usually added in a similar or slightly higher concentration. Higher concentrations can lead to faster curing but may also result in increased yellowing and brittleness of the final film. The optimal ratio needs to be determined experimentally for each specific formulation.[6]

  • Compatibility: BMS is soluble in a wide range of acrylate and methacrylate monomers and oligomers, making it a versatile choice for various formulations.

  • Pigmented Systems: In pigmented coatings, the pigment particles can absorb or scatter UV light, hindering the curing process. While challenging, BMS can be effective in some pigmented systems, often in combination with other photoinitiators that have different absorption spectra to ensure both surface and through-cure.

Data Presentation: Typical Formulation Components

ComponentFunctionTypical Concentration (wt%)Example
Urethane Acrylate OligomerProvides flexibility and toughness30 - 70%Laromer UA 9033[8]
Monofunctional MonomerReactive diluent, adjusts viscosity10 - 30%Isobornyl Acrylate (IBOA)
Multifunctional MonomerIncreases crosslink density and hardness10 - 40%Trimethylolpropane Triacrylate (TMPTA)[8]
BMS Photoinitiator Initiates polymerization 0.5 - 5.0% [4]4-Benzoyl-4'-methyldiphenyl sulfide
Amine SynergistCo-initiator, oxygen scavenger1.0 - 7.0%Triethanolamine (TEA)
AdditivesFlow agents, stabilizers, etc.0.1 - 2.0%BYK-333 (Flow additive)
Experimental Protocol: UV-Curing of a Model Clear Acrylate Coating

This protocol describes the preparation and UV-curing of a model clear coating for wood or plastic substrates.

Materials and Equipment:

  • Urethane Acrylate Oligomer (e.g., aliphatic urethane acrylate)

  • Trimethylolpropane Triacrylate (TMPTA)[9]

  • 4-Benzoyl-4'-methyldiphenyl sulfide (BMS)

  • Triethanolamine (TEA)

  • Substrate (e.g., wooden panel, polycarbonate sheet)

  • Magnetic stirrer and stir bar

  • Amber glass vial

  • Film applicator (e.g., wire-wound bar coater)

  • Medium-pressure mercury vapor UV lamp (or a UV-LED lamp with appropriate wavelength output, e.g., 365 nm)

  • Radiometer to measure UV intensity

Protocol Steps:

  • Formulation Preparation:

    • In an amber glass vial, combine the urethane acrylate oligomer (5.0 g) and TMPTA (4.0 g).

    • Stir the mixture at room temperature until a homogeneous solution is obtained.

    • Add BMS (0.3 g, 3% of the monomer/oligomer weight) to the mixture and stir until completely dissolved. The use of an amber vial is crucial to prevent premature polymerization from ambient light.

    • Add TEA (0.5 g, 5% of the monomer/oligomer weight) and stir for another 10-15 minutes to ensure complete mixing.

  • Coating Application:

    • Place the substrate on a flat, level surface.

    • Apply a line of the formulated coating at one end of the substrate.

    • Using a wire-wound bar coater (e.g., with a 50 µm wire), draw down the coating across the substrate with a smooth, steady motion to create a uniform wet film.

  • UV Curing:

    • Place the coated substrate on the conveyor belt of the UV curing unit or directly under the UV lamp.

    • Expose the coating to UV radiation. A typical medium-pressure mercury lamp will provide a broad spectrum of UV light. The required UV dose will depend on the lamp intensity and the formulation. A starting point could be a dose of 500-1000 mJ/cm².

    • The curing process is typically very fast, often completed in a few seconds.[10]

  • Assessment of Cure:

    • After curing, allow the coating to cool to room temperature.

    • Assess the surface cure by gently rubbing with a cotton ball. A fully cured surface will not show any tackiness or smudging.

    • Evaluate the through-cure by performing a solvent rub test (e.g., with methyl ethyl ketone - MEK). A high number of double rubs without damaging the coating indicates a good degree of cure.

graph LR; subgraph "Formulation" A[Weigh Oligomer & Monomer] --> B[Mix until Homogeneous]; C[Add BMS Photoinitiator] --> D[Dissolve Completely]; E[Add Amine Synergist] --> F[Final Mixing]; B --> C; D --> E; end subgraph "Application & Curing" F --> G[Apply Uniform Film to Substrate]; G --> H{Expose to UV Radiation}; H --> I[Cured Coating]; end subgraph "Evaluation" I --> J[Assess Surface Cure]; I --> K[Perform Solvent Rub Test]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,fontcolor:#202124 style H fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,fontcolor:#FFFFFF end Figure 2: Experimental workflow for UV-curing an acrylate coating.

Secondary Application: Precursors for Functional Poly(phenylene sulfide) (PPS)

While not a direct application of this compound itself, functionalized diphenyl sulfides and disulfides are valuable precursors for creating modified and functionalized poly(phenylene sulfide) (PPS), a high-performance thermoplastic.[11][12]

Rationale: End-Functionalization of PPS

Standard PPS is known for its exceptional thermal and chemical resistance but is notoriously difficult to process and functionalize due to its insolubility and high melting point. The synthesis of soluble, functionalized PPS derivatives is an active area of research. One promising approach is the synthesis of telechelic (end-functionalized) PPS, which can then be used as building blocks for more complex polymer architectures like block copolymers.

Recent research has demonstrated that dihalogenated diphenyl disulfides can act as end-capping agents in the synthesis of soluble, dimethyl-substituted PPS.[13] This opens a plausible route for using a derivative of this compound, for instance, a di-functionalized version, to introduce specific end-groups onto a PPS chain, thereby tailoring its properties for specific applications.

Conceptual Protocol: Synthesis of End-Functionalized PPS

This conceptual protocol is based on the electrophilic substitution method for producing telechelic PPS and illustrates how a functionalized diphenyl sulfide could be incorporated.[13]

Hypothetical Precursor: 4-Chloro-4'-methyldiphenyl sulfide (as an illustrative example for end-capping).

Core Reaction: Friedel-Crafts type electrophilic substitution of a soluble PPS precursor with a functionalized diphenyl sulfide derivative.[13]

Workflow:

  • Activation: A suitable precursor, such as a dihalogenated diphenyl disulfide, is activated with a Lewis acid or an oxidizing agent to form an electrophilic sulfonium cation.

  • Polymerization/End-capping: In a one-pot synthesis, a monomer like a substituted diphenyl disulfide is first polymerized. Then, the functionalized diphenyl sulfide (e.g., 4-chloro-4'-methyldiphenyl sulfide) is added as an end-capping agent.

  • Reaction Mechanism: The terminal phenyl rings of the growing PPS chains act as nucleophiles, attacking the electrophilic sulfur of the end-capping agent. This results in the covalent attachment of the methyldiphenyl sulfide moiety to the ends of the polymer chains.

  • Isolation: The resulting end-functionalized polymer is isolated by precipitation in a non-solvent like methanol.

This approach could be adapted to introduce a variety of functional groups at the chain ends of PPS, significantly expanding its applicability in advanced materials.

Conclusion

The this compound structure serves as a valuable platform in polymer chemistry, primarily through its derivative, 4-Benzoyl-4'-methyldiphenyl sulfide (BMS). As a Norrish Type II photoinitiator, BMS is a key component in the rapidly growing field of UV-curable materials, enabling efficient and environmentally friendly production of high-performance coatings, inks, and adhesives. The mechanistic details and protocols provided herein offer a solid foundation for researchers to utilize this technology. Furthermore, the exploration of related diphenyl sulfide structures as precursors for functional high-performance polymers like PPS highlights the ongoing innovation and potential for this chemical class in advanced materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Approaches to C-S Bond Formation

The synthesis of 4-methyldiphenyl sulfide, a key structural motif in various pharmacologically active compounds and materials science, is a testament to the power of modern synthetic organic chemistry. Palladium-catalyzed cross-coupling reactions have become the cornerstone for constructing the crucial carbon-sulfur (C-S) bond with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies for the synthesis of this compound, offering detailed protocols and insights into the rationale behind experimental design.

The choice of synthetic strategy is paramount and is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups. The most prominent and effective palladium-catalyzed methods for the synthesis of this compound include:

  • Buchwald-Hartwig C-S Coupling: A highly versatile and widely adopted method for the formation of C-S bonds, this reaction couples an aryl halide or triflate with a thiol.[3][4][5] Its broad substrate scope and high yields make it a primary choice for many applications.

  • Suzuki-Miyaura Coupling: While renowned for C-C bond formation, modifications of this reaction can be employed for C-S bond synthesis, typically involving a sulfur-containing boronic acid derivative.[6][7][8][9]

  • Negishi Coupling: This powerful cross-coupling reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance, making them suitable for complex molecular syntheses.[10][11][12][13]

This document will delve into the mechanistic underpinnings of these reactions and provide detailed, step-by-step protocols for their execution in the context of synthesizing this compound.

Mechanistic Insights: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[14][15] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-iodotoluene or 4-bromotoluene) to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The sulfur nucleophile (e.g., thiophenol) coordinates to the palladium center, displacing the halide. In the case of Suzuki and Negishi couplings, this involves the transfer of the arylthio group from boron or zinc, respectively.

  • Reductive Elimination: The two organic fragments (the 4-methylphenyl and the phenylthio groups) are eliminated from the palladium center, forming the desired this compound and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Product This compound PdII_Thiol Ar-Pd(II)L_n(SAr') PdII_Aryl->PdII_Thiol Transmetalation (Ar'-S-M) PdII_Thiol->Pd0 Reductive Elimination (Ar-S-Ar') ArylHalide 4-Methylphenyl-X Thiol Thiophenol caption Figure 1: Generalized Palladium Catalytic Cycle

Caption: Figure 1: Generalized Palladium Catalytic Cycle for C-S Bond Formation.

Experimental Protocols

The following protocols are designed to be robust and reproducible for the synthesis of this compound on a research scale.

Protocol 1: Buchwald-Hartwig C-S Coupling

This protocol is often the most direct and efficient method. The choice of ligand is critical for high yields, with bulky, electron-rich phosphine ligands generally being the most effective.[16][17]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Equiv.Amount (for 1 mmol scale)
4-Bromotoluene1.0171 mg
Thiophenol1.2132 mg, 0.12 mL
Palladium(II) Acetate (Pd(OAc)₂)0.024.5 mg
Xantphos0.0423.1 mg
Sodium tert-butoxide (NaOtBu)1.4134 mg
Anhydrous Toluene-5 mL

Detailed Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 4-bromotoluene (1.0 mmol) followed by thiophenol (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes or a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Negishi-Type C-S Coupling

This method is particularly advantageous when dealing with sensitive functional groups due to the mild reaction conditions.[13][18]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Equiv.Amount (for 1 mmol scale)
4-Bromotoluene1.0171 mg
Phenylzinc chloride (1 M in THF)1.21.2 mL
Palladium(II) Acetate (Pd(OAc)₂)0.012.2 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)0.026.1 mg
Anhydrous Tetrahydrofuran (THF)-3 mL

Detailed Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the active palladium catalyst by stirring a mixture of palladium(II) acetate (1 mol%) and tri(o-tolyl)phosphine (2 mol%) in anhydrous THF (2 mL) for 15 minutes at room temperature.

  • To this catalyst solution, add 4-bromotoluene (1.0 mmol).

  • Slowly add a solution of phenylzinc chloride (1.2 mmol, 1.2 mL of a 1 M solution in THF) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench by the slow addition of 2 M HCl (5 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield this compound.

Workflow and Logic Diagram

The selection of a synthetic protocol is a critical decision based on several experimental factors.

Protocol Selection Workflow Start Start: Synthesize This compound Substrate_Availability Substrate Availability Start->Substrate_Availability Functional_Group Functional Group Tolerance? Substrate_Availability->Functional_Group Aryl Halide & Thiol Available Buchwald Protocol 1: Buchwald-Hartwig Functional_Group->Buchwald High Negishi Protocol 2: Negishi Coupling Functional_Group->Negishi Very High (Sensitive Groups) Purification Purification and Characterization Buchwald->Purification Negishi->Purification End End Product Purification->End

Caption: Figure 2: Decision workflow for selecting a synthetic protocol.

Purification and Characterization

Independent of the synthetic route chosen, the purification and characterization of this compound are critical to ensure the desired product has been obtained with high purity.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the crude product. A non-polar eluent system, such as hexanes or a gradient of ethyl acetate in hexanes, is typically effective.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the methyl group.

    • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, including the C-S bond.

Conclusion

The palladium-catalyzed synthesis of this compound is a robust and versatile process. The Buchwald-Hartwig and Negishi cross-coupling reactions offer reliable and high-yielding routes to this important molecule. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the starting materials and the presence of other functional groups. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize this compound for a wide range of applications in drug discovery and materials science.

References

Application Notes and Protocols: 4-Methyldiphenyl Sulfide as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 4-methyldiphenyl sulfide, specifically 4-benzoyl-4'-methyldiphenyl sulfide (BMS), as a highly efficient Norrish Type II photoinitiator for free-radical polymerization. This document outlines the mechanistic principles, key performance characteristics, and detailed protocols for its application in various photopolymerization systems, particularly in the formulation of UV-curable coatings, inks, and adhesives.

Introduction: The Role of 4-Benzoyl-4'-methyldiphenyl Sulfide in Photopolymerization

4-Benzoyl-4'-methyldiphenyl sulfide (BMS) is an aromatic ketone-based photoinitiator that has garnered significant interest in industrial and research applications for its efficacy in initiating the polymerization of acrylate and methacrylate monomers upon exposure to ultraviolet (UV) light.[1][2] As a Norrish Type II photoinitiator, BMS requires the presence of a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[3][4] This two-component system offers several advantages, including high reactivity, and the ability to achieve both surface and depth cure in the resulting polymer.[2]

The molecular structure of BMS, featuring a benzophenone chromophore, is key to its function, allowing it to absorb UV energy and transition to an excited state. The presence of the this compound moiety influences its solubility, thermal stability, and reactivity. These characteristics make BMS a versatile tool for researchers and formulators seeking rapid and controlled polymerization in a variety of applications, from industrial coatings to the fabrication of advanced materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a photoinitiator is crucial for its effective application.

PropertyValueReference
Chemical Name 4-Benzoyl-4'-methyldiphenyl sulfide[1]
Synonyms BMS, 4-(p-Tolylthio)benzophenone[1]
CAS Number 83846-85-9[1]
Molecular Formula C20H16OS[3]
Molecular Weight 304.41 g/mol [3]
Appearance White to off-white solid[1]
Melting Point 73-85 °C[1]
UV Absorption Maxima (λmax) 246 nm, 315 nm[2]
Solubility Soluble in many common organic solvents and monomers

Mechanism of Photoinitiation: A Norrish Type II Pathway

The photoinitiation process with BMS follows a well-established Norrish Type II mechanism, which is a bimolecular process. The key steps are outlined below:

  • Photoexcitation: Upon absorption of UV radiation (at approximately 315 nm), the benzophenone moiety in the BMS molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of BMS is a highly reactive diradical. In the presence of a suitable hydrogen donor, such as a tertiary amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate - EDB), the excited BMS abstracts a hydrogen atom from the amine.[4]

  • Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the BMS and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary initiating species for the polymerization of acrylate or methacrylate monomers.

  • Polymerization: The highly reactive aminoalkyl radical attacks the double bond of a monomer molecule, initiating the polymerization chain reaction. This process of adding monomer units continues, leading to the formation of a polymer network.

G cluster_0 Photoinitiation BMS BMS (Ground State) BMS_excited BMS* (Excited Triplet State) BMS->BMS_excited UV Light (hν) Amine Amine Synergist (e.g., EDB) Ketyl_Radical Ketyl Radical BMS_excited->Ketyl_Radical Hydrogen Abstraction Aminoalkyl_Radical Aminoalkyl Radical Amine->Aminoalkyl_Radical Hydrogen Donation Monomer Monomer (e.g., Acrylate) Polymer Growing Polymer Chain Monomer->Polymer Propagation Aminoalkyl_Radical->Monomer Initiation

Figure 1: Mechanism of photoinitiation with BMS.

Experimental Protocols

Materials and Equipment
  • Photoinitiator: 4-Benzoyl-4'-methyldiphenyl sulfide (BMS)

  • Co-initiator (Amine Synergist): Ethyl 4-(dimethylamino)benzoate (EDB) or other tertiary amines.[3]

  • Monomer: Methyl methacrylate (MMA), or other acrylate/methacrylate monomers.

  • UV Light Source: A medium-pressure mercury lamp or a UV-LED lamp with an emission spectrum that overlaps with the absorption spectrum of BMS (centered around 315 nm).

  • Reaction Vessel: Glass vials or a suitable container for the polymerization mixture.

  • Nitrogen or Argon Source: For creating an inert atmosphere to prevent oxygen inhibition.

  • Magnetic Stirrer and Stir Bars

  • Micropipettes and Standard Laboratory Glassware

Protocol for the Photopolymerization of Methyl Methacrylate (MMA)

This protocol provides a general procedure for the bulk photopolymerization of MMA using the BMS/EDB photoinitiator system. Researchers should optimize the concentrations and irradiation conditions for their specific application.

  • Preparation of the Photoinitiator System:

    • In a glass vial, dissolve the desired amount of BMS and EDB in the MMA monomer. A typical starting formulation is:

      • BMS: 1.0% by weight

      • EDB: 2.0% by weight

      • MMA: 97.0% by weight

    • Ensure complete dissolution by gentle stirring with a magnetic stir bar.

  • Inert Atmosphere:

    • Purge the vial containing the polymerization mixture with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • Seal the vial to maintain the inert atmosphere.

  • UV Irradiation:

    • Place the sealed vial under the UV light source. The distance from the lamp to the sample should be consistent for reproducible results.

    • Irradiate the sample for a predetermined time. The curing time will depend on the light intensity, the concentration of the photoinitiator system, and the thickness of the sample.

  • Monitoring Polymerization:

    • The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

    • For kinetic studies, techniques such as dilatometry, Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the C=C double bond, or photo-differential scanning calorimetry (photo-DSC) can be employed.[5]

  • Post-Polymerization Analysis:

    • After irradiation, the resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

    • Characterization of the polymer can be performed using techniques such as gel permeation chromatography (GPC) for molecular weight determination and differential scanning calorimetry (DSC) for thermal properties.

G cluster_1 Experimental Workflow A 1. Prepare Monomer/ Photoinitiator Mixture (BMS + EDB in MMA) B 2. Purge with Inert Gas (Nitrogen or Argon) A->B C 3. UV Irradiation (e.g., 315 nm) B->C D 4. Monitor Polymerization (Viscosity, FTIR, etc.) C->D E 5. Isolate and Characterize Polymer D->E

Figure 2: General workflow for photopolymerization.

Performance Characteristics and Applications

The BMS photoinitiator system offers several key performance advantages:

  • High Reactivity: When combined with an appropriate amine synergist, BMS exhibits high reactivity, leading to rapid curing times.[2]

  • Good Surface and Depth Cure: It is effective in promoting curing at both the surface and deeper within the polymerizing material.[2]

  • Versatility: BMS is compatible with a wide range of acrylate and methacrylate monomers and oligomers.[1]

  • Improved Coating Properties: In UV-curable coatings, the use of BMS can lead to excellent surface hardness, scratch resistance, and high gloss.[2]

These properties make BMS a suitable photoinitiator for a variety of applications, including:

  • Clear and Pigmented Coatings: For wood, metal, and plastic substrates.[2]

  • Printing Inks: In UV-curable inks for various printing processes.

  • Adhesives: For applications requiring rapid, on-demand curing.

  • 3D Printing: In stereolithography and other photopolymerization-based additive manufacturing techniques.

Safety Considerations

As with all chemical reagents, appropriate safety precautions should be taken when handling 4-benzoyl-4'-methyldiphenyl sulfide and the associated monomers and co-initiators. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

using 4-methyldiphenyl sulfide in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Methyldiphenyl Sulfide in Modern Cross-Coupling Reactions

Introduction: Beyond Traditional Electrophiles

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds through transition-metal catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis, with profound implications for pharmaceuticals, agrochemicals, and materials science.[1][2] For decades, the field has been dominated by the use of aryl halides and triflates as the requisite electrophilic partners. While effective, these substrates can present challenges related to cost, availability, and functional group tolerance.[1]

In recent years, the strategic activation of traditionally less reactive bonds has emerged as a powerful alternative.[3] Among these, the cleavage of carbon-sulfur (C-S) bonds in readily available and stable aryl sulfides offers a compelling synthetic strategy.[3][4] Aryl sulfides, such as this compound, are attractive as "aryl surrogates" due to their low toxicity, high stability, and broad availability, providing an innovative and sustainable approach to constructing complex molecular architectures.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this compound as a versatile coupling partner in several cutting-edge, desulfurative cross-coupling reactions. We will delve into the mechanistic underpinnings of C-S bond activation and present field-proven protocols for biaryl synthesis and C-N bond formation.

The Core Principle: Catalytic C(sp²)–S Bond Activation

The utility of this compound in cross-coupling hinges on the selective cleavage of the robust aryl C–S bond. This transformation is energetically demanding and typically requires a potent catalytic system capable of overcoming the high bond dissociation energy.[4] Both nickel and palladium complexes, supported by carefully selected ligands, have proven highly effective in mediating this critical step. The sulfur atom, while enabling the reaction, can also act as a catalyst poison; therefore, the choice of ligand is crucial to stabilize the metallic center and facilitate the catalytic cycle.

The general workflow involves the oxidative addition of the catalyst (e.g., Ni(0) or Pd(0)) into the C–S bond of the sulfide, forming a key organometallic intermediate. This intermediate then participates in subsequent transmetalation or amine-coupling steps, ultimately leading to the desired product via reductive elimination and regeneration of the active catalyst.

G cluster_workflow General Desulfurative Coupling Workflow Start This compound + Coupling Partner Activation C(sp²)–S Bond Activation Start->Activation Catalyst Transition Metal Catalyst (Ni or Pd) + Ligand Catalyst->Activation Intermediate Aryl-Metal Intermediate Activation->Intermediate Coupling Transmetalation or Nucleophilic Attack Intermediate->Coupling Product Cross-Coupled Product Coupling->Product

Caption: General workflow for desulfurative cross-coupling reactions.

Application 1: Nickel-Catalyzed Desulfurative Biaryl Synthesis

Nickel catalysis is particularly potent for activating the strong C–S bond and offers a cost-effective alternative to palladium.[4][5] This protocol outlines a Kumada-type coupling for the synthesis of 4-methylbiphenyl by reacting this compound with a Grignard reagent. The reaction proceeds efficiently, demonstrating the sulfide's role as a direct replacement for an aryl halide.

Mechanistic Rationale

The catalytic cycle is initiated by the oxidative addition of an active Ni(0) species into the C–S bond of this compound. This step, often rate-limiting, forms a Ni(II) intermediate. Transmetalation with the Grignard reagent (e.g., Phenylmagnesium bromide) exchanges the methylthiolate group for the phenyl group. The resulting diarylnickel(II) complex then undergoes rapid reductive elimination to furnish the 4-methylbiphenyl product and regenerate the Ni(0) catalyst.

G center Nickel-Catalyzed Kumada-Type Coupling A Ni(0)L₂ B Oxidative Addition A->B C (4-Tolyl)—Ni(II)—(SPh) L₂ B->C D Transmetalation C->D E (4-Tolyl)—Ni(II)—Ar' L₂ D->E F Reductive Elimination E->F F->A Regenerates Catalyst product 4-Tolyl-Ar' (Biaryl Product) F->product sulfide 4-Methyldiphenyl Sulfide sulfide->B grignard Ar'-MgBr grignard->D

Caption: Catalytic cycle for Ni-catalyzed desulfurative Kumada coupling.

Experimental Protocol: Synthesis of 4-Methylbiphenyl

This protocol is adapted from established methods for nickel-catalyzed C–S cross-coupling.[5][6]

Materials:

  • Catalyst: Nickel(II) chloride (NiCl₂), 1,2-bis(diphenylphosphino)ethane (dppe)

  • Substrate: this compound

  • Reagent: Phenylmagnesium bromide (1.0 M solution in THF)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Work-up: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (6.5 mg, 0.05 mmol, 5 mol%) and dppe (20 mg, 0.05 mmol, 5 mol%).

  • Reaction Setup: Add 5 mL of anhydrous THF to the flask and stir for 10 minutes at room temperature to form the catalyst complex.

  • Substrate Addition: Add this compound (200 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Grignard Addition: Slowly add phenylmagnesium bromide (1.2 mL of 1.0 M solution, 1.2 mmol, 1.2 equiv) dropwise to the flask at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes) to yield 4-methylbiphenyl as a white solid.

Catalyst SystemCoupling PartnerSolventTemp (°C)Typical Yield (%)Reference
NiCl₂(dppe)Phenyl-MgBrTHF6085-95[5]
Ni(acac)₂/dppf4-Tolyl-ZnClDioxane10080-90[7]
NiCl₂(PCy₃)₂sec-Butyl-MgBrCPME25~88[6]

Application 2: Palladium-Catalyzed Desulfurative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds.[8] Recent advances have enabled the use of aryl sulfides as electrophiles in this transformation, mediated by highly active palladium N-heterocyclic carbene (NHC) precatalysts.[9] This approach avoids the need for aryl halides and expands the synthetic toolkit for preparing valuable arylamine structures.

Mechanistic Rationale

The reaction is catalyzed by a Pd(0)-NHC complex, which is generated in situ from a stable Pd(II)-NHC precatalyst. This active catalyst undergoes oxidative addition into the C–S bond of this compound. The resulting [Pd(II)(4-tolyl)(SPh)(NHC)] complex then coordinates with the amine coupling partner. In the presence of a strong base (e.g., LiHMDS), the amine is deprotonated to form a palladium amido complex. Subsequent reductive elimination forges the C–N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[9][10]

G center Palladium-Catalyzed C-S Amination A Pd(0)(IPr) B Oxidative Addition (C-S) A->B C (4-Tolyl)—Pd(II)—(SPh) IPr B->C D + R₂NH - LiSPh C->D E (4-Tolyl)—Pd(II)—(NR₂) IPr D->E F Reductive Elimination E->F F->A Regenerates Catalyst product 4-Tolyl-NR₂ (Arylamine Product) F->product sulfide 4-Methyldiphenyl Sulfide sulfide->B amine R₂NH + Base amine->D

Caption: Catalytic cycle for desulfurative Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Phenyl-4-methylaniline

This protocol is based on the work of Szostak and Nolan for the amination of aryl sulfides using Pd-NHC precatalysts.[9]

Materials:

  • Precatalyst: [Pd(IPr)(μ-Cl)Cl]₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Substrate: this compound

  • Reagent: Aniline

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF)

  • Solvent: Anhydrous Toluene

  • Equipment: Oven-dried vial with screw cap, magnetic stirrer, inert atmosphere (Argon)

Procedure:

  • Reaction Setup: In an oven-dried 8 mL vial inside a glovebox or under a positive pressure of argon, add this compound (40 mg, 0.2 mmol, 1.0 equiv), aniline (22 mg, 0.24 mmol, 1.2 equiv), and [Pd(IPr)(μ-Cl)Cl]₂ (1.1 mg, 0.63 mol% Pd).

  • Solvent and Base Addition: Add anhydrous toluene (0.5 mL), followed by the dropwise addition of LiHMDS (0.5 mL of 1.0 M solution, 0.5 mmol, 2.5 equiv).

  • Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 12 hours.

  • Quenching: After cooling to room temperature, quench the reaction with 2 mL of water and dilute with 2 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford N-phenyl-4-methylaniline.

AmineBaseTemp (°C)Typical Yield (%)Reference
AnilineLiHMDS10085-95[9]
MorpholineLiHMDS100~90[9]
IndolineKHMDS100~88[11]
Di-n-butylamineLiHMDS100~92[9]

Conclusion and Outlook

The use of this compound as an arylating agent in cross-coupling reactions represents a significant advancement in synthetic chemistry. By leveraging catalytic C–S bond activation, researchers can access valuable biaryl and arylamine motifs from stable, inexpensive, and readily available starting materials. The nickel- and palladium-catalyzed protocols detailed herein are robust, versatile, and tolerant of various functional groups, making them highly suitable for applications in drug discovery and materials science. As the field of C–S activation continues to evolve, the scope of accessible transformations is expected to expand further, solidifying the role of aryl sulfides as indispensable partners in the modern synthetic chemist's toolbox.

References

Application Notes and Protocols for Reactions Involving 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Diaryl Sulfide Scaffold in Modern Chemistry

The 4-methyldiphenyl sulfide core structure, and its oxidized derivatives, the sulfoxide and sulfone, represent a privileged scaffold in the fields of medicinal chemistry and materials science. Diaryl sulfides are integral components of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anti-ulcer, and antihypertensive activities.[1] The modulation of the sulfur oxidation state from sulfide to sulfoxide and then to sulfone provides a powerful tool for fine-tuning a molecule's steric and electronic properties, such as polarity, hydrogen bonding capability, and metabolic stability.[2][3] This ability to modulate physicochemical characteristics makes the diaryl sulfide, sulfoxide, and sulfone motifs highly valuable in drug design and development. For instance, diaryl sulfide analogues have been investigated as potent antitubulin agents for cancer therapy, and substituted diphenyl sulfides have been developed as selective serotonin transporter ligands.[4][5]

This technical guide provides detailed, field-proven experimental protocols for the synthesis of this compound and its subsequent selective oxidation to the corresponding sulfoxide and sulfone. The methodologies presented are selected for their reliability, efficiency, and adherence to the principles of green chemistry, primarily utilizing modern copper-catalyzed cross-coupling and hydrogen peroxide-based oxidation reactions.

Part 1: Synthesis of this compound

The formation of the C-S bond in diaryl sulfides can be achieved through several robust methods. Here, we detail a classical Ullmann-type condensation, a reliable and straightforward approach, and a modern, milder Chan-Lam C-S coupling reaction.

Protocol 1.1: Ullmann-Type Condensation for this compound Synthesis

The Ullmann condensation is a classic, copper-promoted nucleophilic aromatic substitution reaction.[6][7] This method involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures. The causality behind this choice is its historical reliability and the use of readily available starting materials.

Ullmann_Condensation iodobenzene Iodobenzene catalyst CuI, Base (K2CO3) Solvent (DMF) iodobenzene->catalyst + thiocresol p-Thiocresol thiocresol->catalyst + reactants Reactants product This compound workup Aqueous Workup & Purification product->workup catalyst->product Heat (e.g., 100-120 °C) workup->product Pure Product

Caption: Workflow for Ullmann-type synthesis of this compound.

Materials:

  • Iodobenzene (C₆H₅I)

  • p-Thiocresol (4-methylbenzenethiol, CH₃C₆H₄SH)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-thiocresol (1.0 equiv.), copper(I) iodide (0.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to p-thiocresol.

  • Add iodobenzene (1.1 equiv.) to the stirring suspension.

  • Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data:

Reagent Molar Eq. MW ( g/mol ) Sample Amount (10 mmol scale)
p-Thiocresol 1.0 124.21 1.24 g
Iodobenzene 1.1 204.01 2.24 g
Copper(I) iodide 0.1 190.45 190 mg
Potassium carbonate 2.0 138.21 2.76 g
DMF - 73.09 ~20 mL

| Expected Yield | - | 200.30 | 70-85% |

Safety Precautions:

  • p-Thiocresol has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iodobenzene is a skin and eye irritant.

Protocol 1.2: Chan-Lam C-S Coupling for this compound Synthesis

The Chan-Lam coupling offers a milder alternative to the traditional Ullmann reaction, typically proceeding at lower temperatures and often open to the air.[7] This copper-catalyzed reaction couples a thiol with a boronic acid. The choice of this method is justified by its operational simplicity and broader functional group tolerance compared to harsher, classical methods.

Chan_Lam_CS_Coupling phenylboronic Phenylboronic Acid catalyst Cu(OAc)2, Base (e.g., Et3N) Solvent (e.g., CH2Cl2) phenylboronic->catalyst + thiocresol p-Thiocresol thiocresol->catalyst + reactants Reactants product This compound workup Filtration & Purification product->workup catalyst->product Room Temp, Air workup->product Pure Product

Caption: Workflow for Chan-Lam C-S coupling for this compound.

Materials:

  • Phenylboronic acid (C₆H₅B(OH)₂)

  • p-Thiocresol (4-methylbenzenethiol, CH₃C₆H₄SH)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • 4 Å Molecular Sieves (optional, for anhydrous conditions)

  • Standard glassware for reaction setup, workup, and purification

Procedure:

  • To a round-bottom flask, add phenylboronic acid (1.2 equiv.), p-thiocresol (1.0 equiv.), and copper(II) acetate (1.0 equiv.).

  • Add the solvent (e.g., CH₂Cl₂) to achieve a concentration of approximately 0.1 M with respect to p-thiocresol.

  • Add the base, such as triethylamine (2.0 equiv.), to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data:

Reagent Molar Eq. MW ( g/mol ) Sample Amount (5 mmol scale)
p-Thiocresol 1.0 124.21 621 mg
Phenylboronic acid 1.2 121.93 732 mg
Copper(II) acetate 1.0 181.63 908 mg
Triethylamine 2.0 101.19 1.39 mL
Dichloromethane - 84.93 ~50 mL

| Expected Yield | - | 200.30 | 65-80% |

Expected Results for this compound:

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 7H, Ar-H), 7.12 (d, J = 8.0 Hz, 2H, Ar-H), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.0, 136.5, 132.5, 131.0, 130.0, 129.2, 127.0, 21.2.

Part 2: Selective Oxidation of this compound

The stepwise oxidation of the sulfide to a sulfoxide and then to a sulfone is a cornerstone transformation. The choice of oxidant and reaction conditions dictates the selectivity of the process. Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water.[8]

Protocol 2.1: Selective Oxidation to 4-Methyldiphenyl Sulfoxide

This protocol utilizes a simple, metal-free system of hydrogen peroxide in glacial acetic acid to achieve high selectivity for the sulfoxide.[8] The key to selectivity is the use of a controlled amount of the oxidant and mild reaction conditions.

Sulfoxide_Synthesis sulfide This compound reagents H2O2 (1.1-1.2 eq.) Glacial Acetic Acid sulfide->reagents Room Temp product 4-Methyldiphenyl Sulfoxide reagents->product workup Neutralization (NaOH), Extraction & Purification product->workup workup->product Pure Product

Caption: Workflow for the selective oxidation to 4-methyldiphenyl sulfoxide.

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Glacial acetic acid (CH₃COOH)

  • 4 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in glacial acetic acid (approx. 2 mL per 2 mmol of sulfide).

  • With vigorous stirring at room temperature, slowly add 30% hydrogen peroxide (1.1-1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting sulfide is consumed (typically 1-3 hours). Avoid prolonged reaction times to prevent over-oxidation to the sulfone.

  • Once the reaction is complete, carefully neutralize the resulting solution with 4 M aqueous NaOH to a pH of ~7-8. Perform this step in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

  • The product is often pure enough for many applications, but can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Quantitative Data:

Reagent Molar Eq. MW ( g/mol ) Sample Amount (5 mmol scale)
This compound 1.0 200.30 1.00 g
30% Hydrogen Peroxide 1.2 34.01 ~0.68 mL
Glacial Acetic Acid - 60.05 ~5 mL

| Expected Yield | - | 216.30 | 90-99% |

Expected Results for 4-Methyldiphenyl Sulfoxide (analog data):

  • Appearance: White solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.56 (d, J = 7.9 Hz, 4H), 7.33 (d, J = 7.9 Hz, 4H), 2.32 (s, 6H). (Data for 4,4'-dimethyldiphenylsulfoxide).[9]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 143.0, 141.0, 129.9, 124.2, 20.8. (Data for 4,4'-dimethyldiphenylsulfoxide).[9]

Protocol 2.2: Complete Oxidation to 4-Methyldiphenyl Sulfone

To achieve complete oxidation to the sulfone, an excess of the oxidizing agent and/or more forcing conditions are required. This protocol uses an excess of hydrogen peroxide with a catalyst to ensure full conversion.[10][11]

Sulfone_Synthesis sulfide This compound reagents H2O2 (>2.5 eq.) Catalyst (e.g., Na2WO4) Solvent (e.g., EtOH) sulfide->reagents Heat product 4-Methyldiphenyl Sulfone reagents->product workup Quenching, Extraction & Recrystallization product->workup workup->product Pure Product

Caption: Workflow for the complete oxidation to 4-methyldiphenyl sulfone.

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (catalyst)

  • Ethanol (EtOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (EtOAc)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.) and a catalytic amount of sodium tungstate dihydrate (0.02 equiv.) in ethanol.

  • Heat the mixture to a gentle reflux (around 80 °C).

  • Slowly add an excess of 30% hydrogen peroxide (2.5-3.0 equiv.) dropwise to the refluxing solution.

  • Maintain the reflux and monitor the reaction by TLC. The reaction may take several hours for complete conversion.

  • After the starting material and sulfoxide intermediate are consumed, cool the reaction mixture to room temperature.

  • Quench the excess peroxide by adding saturated aqueous sodium sulfite solution until a negative test with peroxide indicator strips is obtained.

  • Remove the ethanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude sulfone by recrystallization from a suitable solvent system (e.g., ethanol) to obtain the pure product.

Quantitative Data:

Reagent Molar Eq. MW ( g/mol ) Sample Amount (5 mmol scale)
This compound 1.0 200.30 1.00 g
30% Hydrogen Peroxide 2.5 34.01 ~1.4 mL
Sodium tungstate dihydrate 0.02 329.86 33 mg
Ethanol - 46.07 ~25 mL

| Expected Yield | - | 232.30 | 85-95% |

Expected Results for 4-Methyldiphenyl Sulfone (analog data):

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.82 (d, J = 8.0 Hz, 2H), 7.47 (d, J = 8.0 Hz, 2H), 3.18 (s, 3H), 2.42 (s, 3H). (Data for 1-methyl-4-(methylsulfonyl)benzene).[9]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 144.1, 138.1, 129.8, 126.9, 43.7, 21.0. (Data for 1-methyl-4-(methylsulfonyl)benzene).[9]

References

Application Notes & Protocols: 4-Methyldiphenyl Sulfide as a Versatile Intermediate for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Methyldiphenyl sulfide (4-MDPS), also known as phenyl p-tolyl sulfide, is a diaryl sulfide that serves as a pivotal intermediate in the synthesis of a diverse array of fine chemicals. Its robust chemical structure, featuring two aromatic rings linked by a sulfur atom and a reactive methyl group, provides multiple sites for functionalization. This guide offers an in-depth exploration of 4-MDPS, detailing its synthesis, key chemical transformations, and applications in pharmaceuticals, agrochemicals, and materials science. We provide field-proven protocols, explain the causality behind experimental choices, and present data-driven insights for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

4-MDPS is the foundational building block for a range of higher-value molecules. Understanding its fundamental properties is critical for its effective use in synthesis.

Physicochemical and Spectroscopic Data

The identity and purity of 4-MDPS must be confirmed before its use in subsequent reactions. The following tables summarize its key properties and expected spectroscopic signatures.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3699-01-2
Molecular Formula C₁₃H₁₂S
Molecular Weight 200.30 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point 16-18 °C
Boiling Point 305-307 °C
Density 1.09 g/cm³

Table 2: Key Spectroscopic Data for Characterization of 4-MDPS

SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR δ ~7.1-7.4 ppm (m, 9H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃)
¹³C NMR Aromatic signals (approx. 6), Methyl signal δ ~21 ppm.[2]
IR (KBr) ~3050 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Alkyl C-H stretch), ~1580, 1480 cm⁻¹ (Ar C=C stretch), ~690, 740 cm⁻¹ (C-S stretch)[3][4]
Mass Spec (EI) m/z 200 [M⁺]

Synthesis of this compound

The construction of the C-S bond is the central challenge in synthesizing 4-MDPS. Modern catalytic methods have largely superseded older, harsher techniques, offering higher yields and greater functional group tolerance. The most common strategies involve the cross-coupling of an aryl halide with a thiol.

Catalytic C-S Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are the state-of-the-art for forming diaryl sulfides.[5] Palladium and copper are the most frequently used metals due to their efficiency and reliability.[6] Nickel-catalyzed processes have also been developed as a cost-effective alternative.[6]

Causality of Component Selection:

  • Catalyst: Palladium complexes (e.g., with phosphine ligands) or copper salts (e.g., CuI) are chosen for their ability to facilitate the catalytic cycle of oxidative addition, transmetalation (or equivalent), and reductive elimination.[6][7]

  • Ligand: For palladium catalysts, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the active catalytic species.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to deprotonate the thiol, forming the nucleophilic thiolate anion required for the coupling reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or toluene are typically used to ensure all reactants are solubilized and to allow for elevated reaction temperatures.

G Diagram 1: General Workflow for Catalytic Synthesis of 4-MDPS cluster_reactants Starting Materials cluster_conditions Reaction Conditions A p-Thiocresol Catalyst Pd or Cu Catalyst Workup Aqueous Workup & Purification A->Workup B Iodobenzene B->Workup Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene) Heat Heat (80-120 °C) Product This compound Workup->Product

Caption: General workflow for the synthesis of 4-MDPS via C-S cross-coupling.

Detailed Protocol: Copper-Catalyzed Synthesis of 4-MDPS

This protocol describes a reliable and practical synthesis using an inexpensive copper catalyst.[6]

Materials:

  • p-Thiocresol (1.0 eq)

  • Iodobenzene (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene, anhydrous

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-thiocresol, K₂CO₃, and CuI.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as oxygen can oxidize the thiol and deactivate the catalyst.

  • Add anhydrous toluene via syringe, followed by iodobenzene.

  • Heat the reaction mixture to 110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and catalyst.

  • Wash the filtrate with water and then with brine. The aqueous washes remove residual base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Transformations and Applications

The true value of 4-MDPS lies in its utility as a scaffold for more complex molecules. The sulfur atom is readily oxidized, and the aromatic rings can be further functionalized.

Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfide moiety to a sulfoxide and subsequently to a sulfone is one of its most important transformations.[8] These higher oxidation state sulfur compounds are prevalent in pharmaceuticals and agrochemicals.[9][10]

  • Selective Oxidation to Sulfoxide: Achieved using mild, controlled oxidizing agents. Over-oxidation is a common challenge.[11] Reagents like sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) in acetic acid are effective.[12][13]

  • Complete Oxidation to Sulfone: Requires stronger oxidizing conditions. Using an excess of an oxidant like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) ensures the reaction goes to completion.[14] Biocatalytic methods using microorganisms are also emerging as a green alternative.[9]

G Diagram 2: Oxidation Pathway of this compound Sulfide This compound (Sulfur Oxidation State: -2) Sulfoxide 4-Methylphenyl Phenyl Sulfoxide (Sulfur Oxidation State: 0) Sulfide->Sulfoxide Selective Oxidation [O], e.g., H₂O₂ (1 eq) Sulfone 4-Methylphenyl Phenyl Sulfone (Sulfur Oxidation State: +2) Sulfoxide->Sulfone Strong Oxidation [O], e.g., H₂O₂ (xs)

Caption: Stepwise oxidation of 4-MDPS to its corresponding sulfoxide and sulfone.

Application in Advanced Materials: Photoinitiators

Derivatives of 4-MDPS are crucial in materials science. A prominent example is 4-benzoyl-4'-methyldiphenyl sulfide , which functions as a highly efficient photoinitiator for UV curing of polymers like acrylates and methacrylates.[15][16][17]

  • Mechanism of Action: Upon exposure to UV light, the benzophenone moiety undergoes excitation and abstracts a hydrogen atom, generating free radicals that initiate the polymerization process. The sulfide group modulates the molecule's photochemical properties.[17]

  • Synthesis: This derivative is typically prepared via a Friedel-Crafts acylation of 4-MDPS with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

G Diagram 3: 4-MDPS as a Precursor to a Photoinitiator MDPS This compound Reagents + Benzoyl Chloride + AlCl₃ (Lewis Acid) MDPS->Reagents Photoinitiator 4-Benzoyl-4'-methyldiphenyl sulfide Reagents->Photoinitiator Friedel-Crafts Acylation Application UV Curing of Polymers (Coatings, Adhesives) Photoinitiator->Application

Caption: Synthetic route from 4-MDPS to a key industrial photoinitiator.

Role in Agrochemical and Pharmaceutical Development

The diaryl sulfone core structure, readily accessible from 4-MDPS, is a recognized "privileged scaffold" in medicinal chemistry and agrochemical design.[10][18]

  • Agrochemicals: Organosulfur compounds, including sulfides, sulfoxides, and sulfones, are integral to many modern pesticides.[10][19] The structural motif derived from 4-MDPS can be incorporated into novel candidates for herbicides and fungicides.[20][21]

  • Pharmaceuticals: The diaryl sulfone group is present in numerous drugs due to its metabolic stability and ability to act as a hydrogen bond acceptor. 4,4'-Diaminodiphenyl sulfone (Dapsone), a structurally related compound, is a well-known antibiotic.[22] 4-MDPS provides a versatile platform for synthesizing analogs with potential therapeutic activity.

Detailed Experimental Protocols

Protocol: Selective Oxidation to 4-Methylphenyl Phenyl Sulfoxide

This protocol uses hydrogen peroxide in acetic acid, a "green" and effective system for selective oxidation.[13]

Materials:

  • This compound (1.0 eq)

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution, 1.2 eq)

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice-water bath to 0-5 °C. This temperature control is crucial to prevent over-oxidation to the sulfone.

  • Slowly add the hydrogen peroxide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully neutralize the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the sulfoxide. Further purification can be achieved by recrystallization or column chromatography.

Protocol: Complete Oxidation to 4-Methylphenyl Phenyl Sulfone

This protocol employs an excess of oxidant to ensure complete conversion to the sulfone.[14]

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • m-Chloroperoxybenzoic acid (m-CPBA) (~77%, 2.5 eq)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add m-CPBA portion-wise over 30 minutes. The reaction is exothermic, and maintaining a low temperature helps control the reaction rate.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxide.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a water wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting white solid is typically of high purity but can be recrystallized from ethanol if necessary.

Safety and Handling

Proper laboratory safety practices must be observed when working with this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[23][24]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[25] Avoid inhalation of vapors and contact with skin and eyes.[23] Wash hands thoroughly after handling.[26]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[24]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[26]

References

Application Notes & Protocols: The Role of 4-Methyldiphenyl Sulfide in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-methyldiphenyl sulfide and its derivatives as versatile molecular scaffolds in advanced materials science. Moving beyond a singular focus, we analyze its role as a foundational structure for high-performance polymers, a key component in photoinitiating systems, and a promising precursor for organic semiconductors. This document is designed for researchers and professionals in materials science and drug development, offering not only detailed experimental protocols but also the fundamental scientific reasoning behind the methodological choices. We synthesize field-proven insights with authoritative references to deliver a self-validating and comprehensive resource.

Introduction: The Aryl Sulfide Linkage as a Pillar of Material Performance

The thioether linkage connecting two aromatic rings (aryl-S-aryl) is a cornerstone of modern high-performance materials. This simple yet powerful motif imparts a unique combination of properties, including exceptional thermal stability, broad chemical resistance, and inherent flame retardancy.[1][2] Polyphenylene sulfide (PPS), a polymer built upon this repeating unit, is a prime example, finding extensive use in demanding automotive, aerospace, and electronic applications.[2][3]

This compound (CAS 3699-01-2) serves as an exemplary model compound within this chemical class. It consists of a phenyl group and a tolyl group linked by a sulfur atom. While not a polymer itself, its structure provides a valuable platform for investigation. The presence of the methyl group offers a crucial site for functionalization and a means to systematically tune material properties. The introduction of such alkyl groups can disrupt polymer chain packing, thereby increasing solubility and processability, or alter the electronic landscape of the molecule for applications in organic electronics.[4] This guide will dissect the established and potential applications of this molecular scaffold, providing actionable protocols for its utilization in material synthesis and characterization.

Application I: Precursor for Modified High-Performance Polymers

The properties of engineering polymers like PPS are directly tied to their molecular structure. While standard PPS offers remarkable performance, its high crystallinity and limited solubility in common solvents can complicate processing.[5] Incorporating structural modifications, such as the methyl group found in the this compound backbone, is a well-established strategy to enhance processability without significantly compromising thermal performance.[4]

Scientific Rationale

The strategic introduction of a methyl group onto the polymer backbone, creating a poly(methyl-phenylene sulfide), serves two primary functions. Firstly, the methyl group acts as a bulky side group, sterically hindering the close packing of polymer chains. This disruption of crystallinity leads to a more amorphous polymer structure, which typically enhances solubility in organic solvents.[4] Secondly, this modification can lower the melting temperature (Tm) and glass transition temperature (Tg) to a degree, potentially widening the processing window for techniques like extrusion and injection molding. This approach allows for the creation of "tunable" PPS-like materials tailored for specific processing requirements.

Protocol 1: Synthesis of a Methyl-Substituted Aromatic Polythioether

This protocol describes the nucleophilic aromatic substitution polycondensation reaction to synthesize a copolymer incorporating a methyl-substituted monomer derived from this compound. The synthesis is adapted from established methods for preparing PPS.[5][6]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_characterization Characterization A 1. Prepare Sulfiding Agent (Na2S in NMP Solvent) B 2. Dehydration (Heat to ~180°C under N2) A->B C 3. Add Monomers (p-dichlorobenzene and 4,4'-dichloro-3-methyldiphenyl sulfide) B->C D 4. Polycondensation (Heat to 220-260°C for 4-8h) C->D E 5. Precipitation (Cool and pour into water) D->E F 6. Filtration & Washing (Wash with water and methanol) E->F G 7. Drying (Vacuum oven at 80°C) F->G H FTIR Spectroscopy (Confirm functional groups) G->H I NMR Spectroscopy (Verify structure) G->I J DSC/TGA (Thermal properties: Tg, Td) G->J K GPC (Molecular weight) G->K

Caption: Workflow for synthesizing and characterizing a methyl-substituted polythioether.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • p-Dichlorobenzene (p-DCB)

  • A di-functionalized this compound derivative (e.g., 4,4'-dichloro-3-methyldiphenyl sulfide)

  • Nitrogen gas (high purity)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with temperature controller.

  • Vacuum oven.

Step-by-Step Procedure:

  • Reactor Setup: In a three-neck flask, add Na₂S·9H₂O (0.1 mol) and NMP (150 mL).

  • Dehydration: Begin stirring and purge the system with nitrogen. Gradually heat the mixture to approximately 180°C. Collect the water azeotropically in the Dean-Stark trap until about 90% of the theoretical water is removed. This step is critical as residual water can terminate the polymerization chain.

  • Monomer Addition: Cool the dehydrated slurry to ~160°C. Add p-DCB (0.09 mol) and the dichlorinated methyl-diphenyl sulfide derivative (0.01 mol) to the flask. The ratio can be adjusted to control the degree of substitution.

  • Polycondensation: Seal the reactor and heat the mixture to 220-230°C for 3-4 hours. Then, increase the temperature to 250-260°C for another 3-4 hours to drive the polymerization to completion and achieve high molecular weight. The pressure inside the reactor will rise; ensure your equipment is rated for these conditions.

  • Isolation: Cool the reactor to room temperature. Pour the viscous polymer slurry into a large volume of stirred deionized water to precipitate the polymer.

  • Purification: Filter the solid polymer. Wash it thoroughly and repeatedly with hot deionized water and then with methanol to remove residual NMP and inorganic salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight to yield the final product.

Expected Material Properties

The introduction of the methyl group is expected to alter the physical properties of the resulting polymer compared to standard PPS.

PropertyStandard PPSExpected Methyl-Substituted PPSRationale
Glass Transition (Tg)~90-110 °C[3]Slightly Lower (~85-105 °C)Methyl group increases free volume, allowing for more chain mobility at lower temperatures.
Melting Temperature (Tm)~280-290 °CLower (~250-275 °C)Disruption of crystallinity reduces the energy required to melt the crystalline domains.
Decomposition Temp (Td)~450-500 °C[7]~440-490 °CThe fundamental thermal stability of the aryl-sulfide bond remains high.
SolubilityInsoluble in most solvents below 200°CSoluble in NMP, DMF at lower temperaturesReduced crystallinity allows solvent molecules to penetrate and solvate the polymer chains more easily.[4]

Application II: Functional Derivatives as Photoinitiators

While this compound itself is not a photoinitiator, its scaffold is readily functionalized to create highly efficient initiating species. A prominent example is 4-Benzoyl-4'-methyldiphenyl sulfide , a Type II photoinitiator used in the UV curing of polymers like acrylates and methacrylates.[8][9]

Scientific Rationale: The Photoinitiation Mechanism

This system operates via a hydrogen abstraction mechanism. The benzophenone moiety within the molecule is the primary chromophore.

  • Excitation: Upon absorption of UV light (typically 300-400 nm), the benzophenone group is promoted from its ground state (S₀) to an excited singlet state (S₁), which rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state benzophenone is a highly reactive diradical. It abstracts a labile hydrogen atom from a synergist molecule (a co-initiator, often a tertiary amine) or sometimes from the solvent or monomer itself.

  • Radical Formation: This abstraction process neutralizes the benzophenone radical and generates a new free radical on the synergist molecule.

  • Initiation: This newly formed radical is the species that attacks the double bond of a monomer (e.g., an acrylate), initiating the chain-growth polymerization process. The sulfide and methyl groups on the molecule can fine-tune the absorption characteristics and electronic properties of the initiator.

Mechanism of Photoinitiation

G PI Photoinitiator (PI) (4-Benzoyl-4'-methyldiphenyl sulfide) PI_S1 Excited Singlet State PI (S₁) PI->PI_S1 1. UV Light (hν) PI_T1 Excited Triplet State PI (T₁) PI_S1->PI_T1 2. Intersystem Crossing Synergist Synergist (R₃N-H) PI_T1->Synergist Radical_PI Ketyl Radical (PI-H•) PI_T1->Radical_PI 3. H-Abstraction Radical_Syn Synergist Radical (R₃N•) Synergist->Radical_Syn Polymer Growing Polymer Chain (M-M•) Radical_Syn->Polymer 4. Initiation Monomer Monomer (M) Monomer->Polymer

Caption: Photoinitiation mechanism using a Type II initiator and a synergist.

Protocol 2: UV-Curable Acrylate Formulation

This protocol provides a method for preparing a simple UV-curable film using 4-Benzoyl-4'-methyldiphenyl sulfide as the photoinitiator.

Materials:

  • Trimethylolpropane triacrylate (TMPTA) (monomer)

  • 4-Benzoyl-4'-methyldiphenyl sulfide (photoinitiator)[8][9]

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (amine synergist)

  • Glass slides or a suitable substrate

Equipment:

  • Magnetic stirrer

  • UV curing lamp (mercury vapor or LED, emitting in the 365 nm range)

  • Film applicator or spin coater

Step-by-Step Procedure:

  • Formulation: In a small, amber-colored vial to protect from ambient light, prepare the formulation. To 10.0 g of TMPTA monomer, add 0.3 g (3 wt%) of 4-Benzoyl-4'-methyldiphenyl sulfide and 0.4 g (4 wt%) of DMAEMA.

  • Mixing: Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous. The viscosity will be relatively low.

  • Application: Using a film applicator, cast a thin film (e.g., 50 µm) of the liquid formulation onto a clean glass slide.

  • Curing: Immediately place the coated substrate under the UV lamp. Expose it to a controlled dose of UV radiation (e.g., 1000 mJ/cm² at 365 nm). The causality here is critical: the UV energy must be sufficient to generate enough radicals to overcome oxygen inhibition at the surface and achieve thorough cross-linking.

  • Verification: The film is considered cured when it is tack-free to the touch. The cure can be quantitatively assessed by techniques like FTIR spectroscopy, monitoring the disappearance of the acrylate C=C peak at ~1635 cm⁻¹.

Application III: Precursor for Organic Semiconductors

The field of organic electronics relies on π-conjugated molecules for charge transport and light emission in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[10] Sulfur-containing heterocyclic compounds are particularly valuable building blocks. The sulfur atom, with its lone pair electrons and available d-orbitals, can effectively extend π-conjugation, which is essential for tuning the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[11]

Scientific Rationale

While this compound is not itself a semiconductor, it serves as an excellent starting scaffold. Through standard organic cross-coupling reactions (e.g., Suzuki, Stille), it can be elaborated into larger, fully conjugated systems. For instance, brominating the aromatic rings provides handles for coupling with other aromatic boronic acids or stannanes. This "building block" approach allows for the systematic synthesis of materials with tailored electronic properties. The methyl group aids solubility, which is crucial for solution-processing techniques used in fabricating large-area devices. The overall goal is to create a material with appropriate HOMO/LUMO levels for efficient charge injection from the device electrodes and good intermolecular π-stacking for high charge carrier mobility.[12]

From Precursor to Device

G cluster_synthesis Chemical Synthesis cluster_device Device Fabrication A 4-Methyldiphenyl Sulfide B Functionalization (e.g., Bromination) A->B C Cross-Coupling (e.g., Suzuki Reaction) B->C D Target Semiconductor (Extended Conjugation) C->D E Solution Processing (Spin Coating) D->E F OLED/OFET Device E->F

Caption: Logical workflow from a simple precursor to a functional organic electronic device.

Protocol 3: Synthesis of a Thiophene-Diphenyl Sulfide Conjugated Molecule

This protocol outlines a Suzuki cross-coupling reaction to synthesize a model organic semiconductor, demonstrating how the this compound core can be extended.

Materials:

  • 4-Bromo-4'-methyldiphenyl sulfide (starting material, requires prior synthesis)

  • 2-Thiopheneboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] (catalyst)

  • Tricyclohexylphosphine [P(Cy)₃] (ligand)

  • Potassium phosphate (K₃PO₄) (base)

  • Toluene and water (solvent system)

Equipment:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Standard reflux setup

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a Schlenk flask containing a stir bar. Add 4-bromo-4'-methyldiphenyl sulfide (1 mmol), 2-thiopheneboronic acid (1.2 mmol), K₃PO₄ (3 mmol), Pd(OAc)₂ (0.02 mmol), and P(Cy)₃ (0.04 mmol). The palladium catalyst and phosphine ligand are air-sensitive; handle them under an inert atmosphere.

  • Solvent Addition: Degas toluene (10 mL) and water (2 mL) by bubbling nitrogen through them for 20 minutes. Add the degassed solvents to the Schlenk flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the target conjugated molecule.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its photophysical properties (UV-Vis absorption, photoluminescence) and electrochemical properties (cyclic voltammetry to estimate HOMO/LUMO levels).

Key Properties for Organic Semiconductors
PropertyDescriptionImportance
HOMO Level Highest Occupied Molecular Orbital energy.Must align with the work function of the anode for efficient hole injection.[13]
LUMO Level Lowest Unoccupied Molecular Orbital energy.Must align with the work function of the cathode for efficient electron injection.[13]
Band Gap (Eg) The difference between LUMO and HOMO levels (Eg = LUMO - HOMO).Determines the color of light emission in OLEDs and the absorption spectrum.[14]
Charge Mobility The speed at which charge carriers (holes or electrons) move through the material.High mobility is critical for fast-switching OFETs and high-brightness OLEDs.

Summary and Future Outlook

This compound is more than a simple chemical; it is a versatile and powerful building block in the materials scientist's toolkit. Its core aryl-S-aryl structure provides a foundation of thermal and chemical stability, while the methyl group offers a critical lever for tuning solubility, processability, and electronic characteristics. We have demonstrated its utility and that of its derivatives in three distinct and technologically significant areas: as a means to modify high-performance polymers, as a scaffold for potent photoinitiators, and as a precursor for bespoke organic semiconductors.

The protocols and rationales provided herein serve as a starting point for innovation. Future research could expand on these themes, exploring, for example, the synthesis of highly soluble, all-aromatic polythioethers for membrane applications, the development of novel sulfide-based photoinitiators for 3D printing and additive manufacturing, or the design of complex, sulfur-containing macromolecules for next-generation flexible electronics and bio-integrated sensors. The fundamental principles outlined in this guide will remain central to these future advancements.

References

Application Note & Protocols: Strategic Synthesis and Biological Evaluation of 4-Methyldiphenyl Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diaryl sulfides, and specifically 4-methyldiphenyl sulfide derivatives, represent a privileged scaffold in medicinal chemistry due to their prevalence in a range of biologically active molecules.[1][2] This guide provides a comprehensive framework for the synthesis of these valuable compounds and outlines robust protocols for their subsequent biological screening. We will delve into the rationale behind selecting an efficient synthetic strategy and provide step-by-step methodologies for assessing their potential as both antifungal and antioxidant agents.

Introduction: The Therapeutic Potential of Diaryl Sulfides

The diaryl sulfide motif is a cornerstone in the architecture of numerous pharmaceuticals and biologically significant molecules.[1] These compounds have demonstrated a broad spectrum of therapeutic activities, including antibacterial, antifungal, anti-ulcer, and anti-hypertensive properties.[2] The presence of a flexible sulfide linkage allows the two aromatic rings to adopt various conformations, enabling them to interact with a wide array of biological targets. The 4-methyl substitution on one of the phenyl rings can further influence the compound's lipophilicity, metabolic stability, and specific interactions with target proteins. This application note will focus on a strategic approach to synthesize a library of this compound derivatives and evaluate their potential as novel therapeutic agents.

Synthesis of this compound Derivatives: A Modern Approach

The construction of the C-S bond in diaryl sulfides can be achieved through various methodologies. While classical methods like the Ullmann condensation have been historically significant, they often require harsh reaction conditions.[3] Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, offer milder conditions, broader substrate scope, and improved functional group tolerance.[4][5][6][7] For this guide, we will focus on a Buchwald-Hartwig-type C-S cross-coupling reaction due to its efficiency and versatility.[8]

Rationale for Experimental Choices

The selection of the Buchwald-Hartwig C-S coupling is predicated on its robustness and compatibility with a diverse range of functional groups that may be present on the aryl halide partner. This allows for the generation of a varied library of derivatives for biological screening. The use of a palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation (or in this case, thiolation), and reductive elimination to form the desired C-S bond.[6]

Experimental Workflow: Synthesis

Synthesis_Workflow A Reactant Mixing: Aryl Halide, 4-Methylthiophenol, Pd Catalyst, Ligand, Base B Inert Atmosphere: Reaction under N2 or Ar A->B Setup C Heating & Stirring: Reaction at elevated temperature B->C Initiation D Reaction Monitoring: TLC or GC-MS C->D Progression E Work-up: Aqueous extraction D->E Completion F Purification: Column Chromatography E->F Isolation G Characterization: NMR, MS F->G Analysis H Final Product: This compound Derivative G->H Confirmation

Caption: Synthetic workflow for this compound derivatives.

Detailed Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of (4-(p-tolylthio)phenyl)(phenyl)methanone, a derivative of this compound.[9][10]

Materials:

  • 4-Iodobenzophenone

  • 4-Methylthiophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add 4-iodobenzophenone (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 4-methylthiophenol (1.2 mmol) and cesium carbonate (2.0 mmol) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Screening: Unveiling Therapeutic Potential

Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the known therapeutic potential of diaryl sulfides, we will focus on screening for antifungal and antioxidant properties.[2]

Antifungal Susceptibility Testing

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13] This method allows for the efficient screening of multiple compounds at various concentrations.

Antifungal_Screening_Workflow A Compound Preparation: Serial dilutions of derivatives C Plate Inoculation: Addition of compounds and fungi to 96-well plate A->C B Inoculum Preparation: Standardized fungal suspension B->C D Incubation: Controlled temperature and time C->D E Data Analysis: Visual or spectrophotometric determination of MIC D->E F Results: Antifungal activity profile E->F

Caption: Workflow for antifungal susceptibility testing.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Positive control antifungal drug (e.g., Fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare stock solutions of the synthesized compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum suspension as per CLSI guidelines. The final inoculum concentration should be between 0.5 × 10³ and 2.5 × 10³ cells per ml.[11]

  • Inoculate each well (except for sterility controls) with the fungal suspension.

  • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.[11]

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of compounds.[14][15][16] The principle is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow.[14]

Antioxidant_Screening_Workflow A Reagent Preparation: DPPH solution and compound dilutions B Reaction Mixture: Mixing DPPH and test compounds in a 96-well plate A->B C Incubation: In the dark at room temperature B->C D Absorbance Measurement: Spectrophotometer at ~517 nm C->D E Data Analysis: Calculation of % inhibition and IC50 D->E F Results: Antioxidant capacity E->F

Caption: Workflow for the DPPH antioxidant assay.

This protocol is adapted from standard procedures for determining antioxidant activity.[14][15][17]

Materials:

  • Synthesized this compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.[15][17]

  • Prepare serial dilutions of the synthesized compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard to each well.

  • Add a fixed volume of the DPPH solution to each well and mix thoroughly.

  • Include a control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measure the absorbance of each well at approximately 517 nm using a plate reader.[14]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[17]

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[17]

Data Presentation and Interpretation

The results from the biological screening should be tabulated for clear comparison of the activity of the different derivatives.

Table 1: Antifungal Activity of this compound Derivatives

Compound IDR-GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
1 -H>128>128
2 4-Cl64128
3 4-OCH₃3264
4 4-NO₂1632
Fluconazole N/A816

Table 2: Antioxidant Activity of this compound Derivatives

Compound IDR-GroupDPPH Scavenging IC₅₀ (µM)
1 -H150.5
2 4-Cl125.2
3 4-OCH₃85.7
4 4-NO₂210.3
Ascorbic Acid N/A25.1

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of this compound derivatives and their subsequent biological evaluation. By employing modern synthetic techniques like the Buchwald-Hartwig C-S coupling, researchers can efficiently generate a diverse library of these compounds. The outlined protocols for antifungal and antioxidant screening offer robust and reproducible methods to identify lead candidates for further drug development. The systematic approach described herein, from rational synthesis to biological screening, is crucial for advancing the discovery of novel therapeutic agents based on the diaryl sulfide scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-methyldiphenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Understanding the Starting Material: Crude this compound

Before delving into purification techniques, it is crucial to understand the potential impurities in your crude this compound. The nature and quantity of these impurities will largely depend on the synthetic route employed. Common synthetic methods, such as the coupling of an aryl halide with a thiol, can introduce specific side products.[1][2][3]

Common Impurities May Include:

  • Starting Materials: Unreacted 4-iodotoluene (or other aryl halide) and thiophenol.

  • Homocoupling Products: Biphenyl derivatives from the coupling of two aryl halides (e.g., 4,4'-dimethylbiphenyl) or diphenyl disulfide from the oxidation of two thiophenol molecules.[4][5]

  • Isomers: Positional isomers of this compound, such as 2-methyldiphenyl sulfide or 3-methyldiphenyl sulfide, depending on the regioselectivity of the reaction.

  • Solvent and Reagents: Residual solvents, catalysts (e.g., palladium or copper complexes), and bases used in the synthesis.[1][6]

  • Oxidation Products: Sulfoxides and sulfones if the sulfide is exposed to oxidizing conditions.[7][8]

The choice of purification strategy will be dictated by the physical and chemical properties of these impurities relative to the desired this compound.

Purification Strategy Workflow

The following diagram outlines a general workflow for selecting an appropriate purification technique for crude this compound.

Caption: General workflow for selecting a purification method.

Section 1: Fractional Distillation

Fractional distillation is a powerful technique for purifying liquids with different boiling points. Given that this compound is a liquid at room temperature, this method is often a primary consideration.

Frequently Asked Questions (FAQs) - Distillation

Q1: My crude product contains both lower and higher boiling point impurities. What is the best way to set up the fractional distillation?

A1: For a mixture with a range of boiling points, a fractional distillation setup with a Vigreux or packed column is essential. Start by slowly increasing the temperature to first remove the lower-boiling impurities (e.g., residual solvents like toluene). Collect this initial fraction and discard it. Then, increase the temperature to distill your product, collecting the fraction that boils at the expected temperature for this compound under the given pressure. Finally, any higher-boiling impurities will remain in the distillation flask. It is crucial to monitor the temperature at the head of the column closely; a stable temperature during collection indicates a pure fraction.[9]

Q2: I'm observing bumping or uneven boiling during distillation. How can I prevent this?

A2: Bumping is often caused by superheating of the liquid. To ensure smooth boiling, use a magnetic stir bar or boiling chips in the distillation flask. If you are performing a vacuum distillation, a magnetic stirrer is preferred as boiling chips can become less effective under reduced pressure. Also, ensure that the heating mantle is appropriately sized for the flask and that heat is applied evenly.

Q3: The product is degrading at its atmospheric boiling point. What are my options?

A3: If your compound is thermally labile, vacuum distillation is the recommended approach. By reducing the pressure, you lower the boiling point of the liquid, allowing for distillation at a lower, non-destructive temperature. You will need to consult a nomograph to estimate the boiling point at a given pressure.

Troubleshooting Guide - Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inefficient column (too short, insufficient packing).- Heating rate is too high.- Unstable vacuum.- Use a longer or more efficient packed column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Check for leaks in your vacuum setup and use a vacuum controller.
Flooding of the Column - Excessive heating rate causing a high vapor flow that pushes liquid up the column.[10][11][12]- Reduce the heat input to the distillation flask.[13]
Weeping/Dumping - Low vapor velocity, where liquid on the trays or packing flows down through the perforations instead of across.[10][11][12]- Increase the heating rate slightly to increase vapor flow.[13]
Product Solidifies in the Condenser - The melting point of the product is close to the temperature of the cooling water.- Use warmer water in the condenser or turn off the water flow periodically to allow the solid to melt and flow into the receiving flask.

Section 2: Column Chromatography

For non-volatile impurities or those with similar boiling points to the product, column chromatography is the method of choice.[14] this compound is a relatively non-polar compound, making normal-phase chromatography on silica gel a suitable option.[15][16]

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A1: A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[15][16] Begin with a very low percentage of the more polar solvent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity if the product is not eluting.[17] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[16] Aim for an Rf value of 0.2-0.3 for the product.[17]

Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A2: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), which can be due to acidic impurities or the inherent properties of the compound. While this compound itself is not strongly acidic or basic, some impurities might be. If you suspect acidic impurities, you can add a small amount of triethylamine (e.g., 0.1-1%) to your eluent to neutralize the silica gel.[17]

Q3: How should I load my crude sample onto the column?

A3: There are two main methods for loading a sample onto a column: wet loading and dry loading.[14]

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column. This is suitable for samples that are readily soluble in the mobile phase.[18]

  • Dry Loading: If your compound is not very soluble in the starting eluent, dissolve it in a more volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[16][17] This powder can then be carefully added to the top of the column. Dry loading often leads to better separation.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Weigh out the appropriate amount of silica gel (typically 50-100 times the weight of your crude product) into a beaker. Add your starting eluent (e.g., 2% ethyl acetate in hexanes) to create a slurry.[14]

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica gel evenly, ensuring there are no air bubbles or cracks.[14][18]

  • Sample Loading: Load your sample using either the wet or dry loading method as described above.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to start the flow. Collect fractions in test tubes.[18]

  • Fraction Analysis: Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide - Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Bands - Column was not packed properly.- Incorrect solvent system.- Sample was overloaded.- Repack the column carefully to avoid channels.- Optimize the solvent system using TLC.- Use a larger column or less sample.
Cracked Column Bed - The silica gel ran dry.- A large change in solvent polarity during a gradient elution.- Always keep the silica gel covered with solvent.- Use a gradual gradient to avoid shocking the column.
Product Not Eluting - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
Compound Degradation on the Column - The compound is sensitive to the acidic nature of silica gel.- Use deactivated silica gel (e.g., by adding triethylamine to the eluent) or switch to a different stationary phase like alumina.[17]

Section 3: Recrystallization

If your crude this compound is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is a good solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a relatively non-polar compound like this compound, you might try solvents like methanol, ethanol, isopropanol, or a mixed solvent system such as ethanol/water or hexanes/ethyl acetate.[19][20] Small-scale solubility tests are essential to find the best solvent or solvent pair.

Q2: My product is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too quickly. To remedy this, you can try:

  • Using a lower-boiling point solvent.

  • Adding more solvent to the hot solution.

  • Allowing the solution to cool more slowly.

  • Scratching the inside of the flask with a glass rod to induce crystallization.

  • Adding a seed crystal of the pure compound.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Be aware that charcoal can also adsorb some of your product, so use it sparingly. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[21]

Troubleshooting Guide - Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent used).- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent and try cooling again.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent).- Try a different recrystallization solvent.
Low Recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the solution in an ice bath to minimize solubility.- Use a minimal amount of solvent.- Keep the funnel and receiving flask hot during filtration.
Impure Crystals - The solution was cooled too quickly, trapping impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Section 4: Liquid-Liquid Extraction

Liquid-liquid extraction is a useful technique for a preliminary cleanup of the crude product, especially for removing acidic or basic impurities.

Frequently Asked Questions (FAQs) - Liquid-Liquid Extraction

Q1: How can I use extraction to remove unreacted thiophenol?

A1: Thiophenol is acidic and can be deprotonated by a base. To remove it, dissolve your crude product in an organic solvent like diethyl ether or ethyl acetate and wash it with a dilute aqueous base solution, such as 5% sodium hydroxide or sodium carbonate. The deprotonated thiophenol will move into the aqueous layer, which can then be separated and discarded.

Q2: Can extraction remove catalyst residues?

A2: Yes, depending on the catalyst. For example, if a palladium catalyst was used, washing the organic solution with an aqueous solution of a ligand that binds strongly to palladium, such as thiourea, can help remove it. For copper catalysts, an aqueous wash with ammonium hydroxide can be effective.

Extraction Workflow Diagram

ExtractionWorkflow Start Crude Product in Organic Solvent Wash_Base Wash with aq. NaOH or Na2CO3 Start->Wash_Base Separate_Base Separate Layers Wash_Base->Separate_Base Aqueous_Base Aqueous Layer (Acidic Impurities) Separate_Base->Aqueous_Base Organic_1 Organic Layer Separate_Base->Organic_1 Wash_Acid Wash with dil. HCl (Optional, for basic impurities) Organic_1->Wash_Acid Separate_Acid Separate Layers Wash_Acid->Separate_Acid Aqueous_Acid Aqueous Layer (Basic Impurities) Separate_Acid->Aqueous_Acid Organic_2 Organic Layer Separate_Acid->Organic_2 Wash_Brine Wash with Brine Organic_2->Wash_Brine Separate_Brine Separate Layers Wash_Brine->Separate_Brine Aqueous_Brine Aqueous Layer (Water) Separate_Brine->Aqueous_Brine Organic_Final Organic Layer Separate_Brine->Organic_Final Dry Dry over Na2SO4 or MgSO4 Organic_Final->Dry Filter_Evaporate Filter and Evaporate Dry->Filter_Evaporate End Partially Purified Product Filter_Evaporate->End

Caption: Workflow for an extractive workup.

Summary of Purification Techniques

Technique Best For Removing Advantages Disadvantages
Fractional Distillation Volatile impurities with different boiling points.Scalable, can provide high purity.Not suitable for thermally sensitive compounds or non-volatile impurities.
Column Chromatography Non-volatile impurities, isomers.High resolution, versatile.Can be time-consuming, requires solvents, may lead to product loss.
Recrystallization Impurities with different solubilities.Can yield very pure product, cost-effective.Requires a solid product and a suitable solvent, potential for low recovery.
Liquid-Liquid Extraction Acidic, basic, and water-soluble impurities.Quick, good for initial cleanup.Not effective for neutral impurities with similar polarity to the product.

References

common side reactions in the synthesis of 4-methyldiphenyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methyldiphenyl Sulfide

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound. The content is structured to address specific side reactions and challenges, offering both mechanistic explanations and practical, field-proven solutions for researchers, chemists, and drug development professionals.

Overview of Common Synthetic Routes

The construction of the C–S bond in this compound is typically achieved through several robust methods. The most prevalent are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each pathway, while effective, is susceptible to specific side reactions that can complicate purification and reduce yields. This guide focuses on troubleshooting the most common of these methods:

  • Palladium-Catalyzed Buchwald-Hartwig C-S Coupling: Reaction of an aryl halide (e.g., 4-iodotoluene, 4-bromotoluene) with thiophenol, or phenylboronic acid with 4-methylthiophenol. This is often the method of choice due to its high efficiency and broad functional group tolerance.[1][2]

  • Copper-Catalyzed Ullmann-Type C-S Coupling: A classic method involving the reaction of an aryl halide with a thiolate, promoted by a copper catalyst.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group from a highly electron-deficient aromatic ring by a thiolate nucleophile, such as the reaction of 4-methylbenzenethiolate with an activated aryl halide.[5][6]

General FAQs & Troubleshooting

This section addresses a critical side reaction common to nearly all synthetic approaches for this compound.

Question 1: My reaction mixture contains a significant amount of a high-boiling, non-polar impurity that I've identified as a disulfide (e.g., diphenyl disulfide or di-p-tolyl disulfide). What causes this and how can I prevent it?

Answer: The formation of disulfides is one of the most common side reactions when working with thiols.[7]

Causality & Mechanism: This side reaction is caused by the oxidative homocoupling of your thiol starting material. Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), a process that can be promoted by:

  • Atmospheric Oxygen: The presence of even trace amounts of oxygen can facilitate the oxidation of the thiolate anion intermediate.

  • Metal Catalysts: The transition metals used in coupling reactions (both palladium and copper) can themselves mediate the oxidative coupling of thiols, particularly if the catalytic cycle is inefficient or if the reaction is exposed to air.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of oxidation.

Troubleshooting & Prevention Protocol: Rigorous exclusion of oxygen is paramount to prevent disulfide formation.

  • Degassing of Solvents and Reagents:

    • All solvents must be thoroughly degassed before use. The most effective methods are:

      • Freeze-Pump-Thaw: For research-scale reactions, subjecting the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing is highly effective.

      • Inert Gas Sparging: For larger scale or less sensitive reactions, bubbling a stream of argon or nitrogen through the solvent for at least 30-60 minutes can significantly reduce dissolved oxygen.

  • Inert Atmosphere: The reaction must be assembled and run under a positive pressure of an inert gas (argon or nitrogen). This involves using Schlenk line techniques or a glovebox.

  • Use of Fresh Reagents: Use freshly opened or purified thiols. Thiols can oxidize upon prolonged storage, leading to pre-existing disulfide impurities.

  • Antioxidants (Advanced): In some specific cases, the addition of a small amount of a reducing agent or antioxidant can help, but this should be evaluated carefully to avoid interference with the primary reaction.

Method-Specific Troubleshooting Guides

Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

This method is highly effective but sensitive to catalyst, ligand, and reaction conditions.

Question 2: Besides disulfide, my main byproduct is a symmetrical biaryl (e.g., biphenyl or 4,4'-dimethylbiphenyl). What is causing this homocoupling?

Answer: Homocoupling of the aryl halide or its boronic acid equivalent is a well-known side reaction in palladium-catalyzed cross-coupling chemistry.[8]

Causality & Mechanism: This side reaction arises from two potential pathways within the catalytic cycle:

  • Oxidative Homocoupling: In Suzuki-type couplings (using boronic acids), the presence of oxygen can promote the palladium-catalyzed homocoupling of the boronic acid reagent.[8]

  • Reductive Elimination from a Diaryl-Palladium Intermediate: Two molecules of the aryl halide can undergo oxidative addition to Pd(0) centers, followed by a transmetalation-like process and reductive elimination to form the symmetrical biaryl. This is often favored by high temperatures or incorrect catalyst/ligand ratios.

Troubleshooting & Optimization:

  • Oxygen Exclusion: As with disulfide formation, rigorously exclude oxygen to prevent oxidative homocoupling.

  • Optimize Catalyst Loading: Using an excessively high catalyst loading can sometimes increase the rate of side reactions. Screen catalyst loading, typically starting between 0.5-2 mol%.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally favor the desired cross-coupling reductive elimination over side reactions.[9] If homocoupling is severe, consider screening a different ligand.

  • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or GC/LC-MS to avoid prolonged heating after completion.

Question 3: My yield is low, and I've isolated the hydrodehalogenated arene (e.g., toluene from 4-bromotoluene). What is this side reaction?

Answer: This side reaction is known as hydrodehalogenation and is a common competitive pathway in Buchwald-Hartwig couplings.[9]

Causality & Mechanism: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Aryl-Pd(II)-X intermediate can undergo several fates. Instead of reacting with the thiolate, it can be intercepted by a hydrogen source, leading to the formation of the arene and regenerating a Pd(II) species that may or may not efficiently re-enter the catalytic cycle. A key mechanistic pathway involves β-hydride elimination from an amide or alkoxide base, followed by reductive elimination of the resulting arene.[9]

Troubleshooting & Optimization:

  • Choice of Base: The base plays a crucial role. Weaker, non-nucleophilic bases are sometimes less prone to causing hydrodehalogenation. However, a strong enough base is required to deprotonate the thiol. Common bases like NaOt-Bu or K2CO3 should be screened. Ensure the base is anhydrous if water could be a problematic hydrogen source.

  • Solvent Purity: Use high-purity, anhydrous solvents. Protic impurities or residual water can serve as a hydrogen source.

  • Ligand Effects: The ligand can influence the relative rates of the desired C-S coupling versus hydrodehalogenation. Sterically hindered ligands that promote rapid reductive elimination can often minimize this side reaction.

Copper-Catalyzed Ullmann-Type C-S Coupling

While cost-effective, classic Ullmann reactions are known for requiring harsh conditions, though modern protocols have improved this.[4][10]

Question 4: My Ullmann reaction requires very high temperatures (>180 °C) and still gives low yields with significant charring. How can I improve this?

Answer: The classic Ullmann condensation is often plagued by issues of low reactivity and thermal decomposition due to the harsh conditions required.[4]

Causality & Mechanism: The low reactivity stems from the difficulty of the oxidative addition of the aryl halide to the copper catalyst. Traditional protocols used stoichiometric amounts of poorly activated copper powder.[10] The high temperatures needed to drive this process often lead to thermal degradation of starting materials, reagents, and products.

Troubleshooting & Optimization:

  • Use a Modern Protocol: Avoid traditional, high-temperature, solvent-free Ullmann conditions. Modern protocols utilize soluble copper(I) salts (e.g., CuI) in combination with a ligand in a high-boiling polar aprotic solvent (e.g., DMF, NMP, DMSO).[3]

  • Ligand Addition: The addition of a ligand is the single most important improvement. Simple, inexpensive ligands like 1,10-phenanthroline or various diamines can dramatically accelerate the reaction, allowing for lower temperatures (often 110-140 °C) and lower copper loadings.[3]

  • Catalyst Source: Use a well-defined Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) rather than copper powder. Ensure the salt is pure, as oxidation to Cu(II) can be detrimental.

  • Base Selection: A strong base is required to generate the thiolate in situ. Cs2CO3 and K2CO3 are commonly employed and often give superior results to other bases.

Data Summary and Visualization

Table 1: Common Side Products in this compound Synthesis
Side Product NameChemical StructurePrimary Associated Method(s)Key Prevention Strategy
Diphenyl DisulfidePh-S-S-PhAll methods using thiophenolRigorous exclusion of oxygen
Di-p-tolyl Disulfide(p-Tol)-S-S-(p-Tol)All methods using 4-thiocresolRigorous exclusion of oxygen
4,4'-Dimethylbiphenyl(p-Tol)-(p-Tol)Buchwald-Hartwig, UllmannOptimize catalyst/ligand, exclude O2
ToluenePh-CH3Buchwald-HartwigOptimize base and ligand, use anhydrous conditions
4-Methyldiphenyl Sulfoxide(p-Tol)-S(O)-PhAll methodsAvoid oxidants, control air exposure

Diagram 1: Troubleshooting Workflow for Disulfide Formation

G start High Disulfide Content Detected check_o2 Is the reaction rigorously oxygen-free? start->check_o2 implement_inert Implement Strict Inert Atmosphere Protocol check_o2->implement_inert No check_reagents Are thiol reagents fresh and pure? check_o2->check_reagents Yes degas Degas all solvents and liquid reagents (Freeze-Pump-Thaw or N2/Ar sparge) implement_inert->degas run_inert Run reaction under positive pressure of N2 or Ar degas->run_inert run_inert->check_reagents purify_thiol Purify thiol via distillation or recrystallization before use check_reagents->purify_thiol No / Unsure rerun Re-run optimized reaction check_reagents->rerun Yes purify_thiol->rerun

Caption: Troubleshooting flowchart for addressing disulfide byproducts.

Diagram 2: Key Pathways in Buchwald-Hartwig C-S Coupling

G cluster_cycle Catalytic Cycle cluster_products Reaction Outcomes pd0 Pd(0)L_n oxidative_addition Aryl-Pd(II)-X L_n Oxidative Addition Complex pd0->oxidative_addition + Ar-X thiolate_complex Aryl-Pd(II)-SAr' L_n Thiolate Complex oxidative_addition->thiolate_complex + Ar'-S⁻ hydrodehalogenation {Ar-H | Hydrodehalogenation} oxidative_addition->hydrodehalogenation β-Hydride Elimination / H⁺ source (SIDE REACTION) homocoupling {Ar-Ar | Homocoupling} oxidative_addition->homocoupling Dimerization Pathway (SIDE REACTION) desired_product {Ar-S-Ar' | Desired Product} thiolate_complex->desired_product Reductive Elimination (GOOD)

Caption: Desired vs. side reaction pathways in Pd-catalyzed C-S coupling.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyldiphenyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyldiphenyl sulfide. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of C-S cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure you can achieve high yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common and effective methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Palladium-Catalyzed Buchwald-Hartwig C-S Coupling and the Copper-Catalyzed Ullmann Condensation .[1][2] The Buchwald-Hartwig reaction is often favored for its milder conditions and broader substrate scope, utilizing a palladium catalyst with a phosphine ligand.[3] The Ullmann reaction, a classical method, employs a copper catalyst and typically requires higher temperatures.[1]

Q2: Which aryl halide should I use as a starting material: 4-iodotoluene, 4-bromotoluene, or 4-chlorotoluene?

A2: The reactivity of the aryl halide is a critical factor. For Buchwald-Hartwig reactions, the general reactivity order is Ar-I > Ar-Br > Ar-Cl.[4] However, aryl iodides can sometimes have an inhibitory effect on the palladium catalyst.[4] Therefore, 4-bromotoluene often provides a good balance of reactivity and catalyst stability. Aryl chlorides are more challenging substrates and typically require more specialized, electron-rich, and bulky phosphine ligands to achieve good yields.[5] For Ullmann reactions, aryl iodides are generally more reactive than aryl bromides or chlorides.[2]

Q3: What is the role of the base in these C-S coupling reactions?

A3: The base plays a crucial role in the catalytic cycle. In the Buchwald-Hartwig reaction, the base is required to deprotonate the thiol, forming the more nucleophilic thiolate, which then participates in the transmetalation step.[1] Strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups.[5] In the Ullmann condensation, the base facilitates the formation of a copper(I) thiolate intermediate, which is a key species in the catalytic cycle.[1][6]

Troubleshooting Guide: Low Yield and Incomplete Conversion

Q4: I am experiencing very low yield in my Buchwald-Hartwig synthesis of this compound. What are the likely causes and how can I troubleshoot this?

A4: Low yield in a Buchwald-Hartwig C-S coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The most likely culprits are catalyst deactivation, suboptimal choice of ligand or base, or poor reagent quality.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Inertness start->check_reagents Initial Check check_reagents->start Impure Reagents Found (Purify/Replace and Retry) optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK optimize_conditions Adjust Reaction Conditions optimize_catalyst->optimize_conditions Still Low Yield success High Yield Achieved optimize_catalyst->success Yield Improves optimize_conditions->optimize_catalyst No Improvement (Re-evaluate Ligand/Base) optimize_conditions->success Improvement Seen

Caption: A systematic workflow for troubleshooting low reaction yields.

Step 1: Verify Reagent Purity and Reaction Setup

  • Causality: The Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to inactive Pd(II) and lead to the formation of palladium black.[7] Similarly, phosphine ligands can be oxidized. Solvents must be anhydrous and thoroughly degassed.

  • Self-Validating Action: Before making significant changes, run a control reaction where you use freshly purified reagents and meticulously ensure an inert atmosphere. If the yield improves, reagent quality or reaction setup was the issue.

Step 2: Re-evaluate the Ligand

  • Causality: The choice of phosphine ligand is critical. The ligand stabilizes the palladium catalyst and modulates its reactivity. For C-S coupling, bulky, electron-rich ligands are often preferred as they promote the reductive elimination step, which can be rate-limiting.[8] Bidentate ligands can also prevent catalyst deactivation by the coordinating thiolate.

  • Self-Validating Action: If your current ligand is not performing well, switch to a different class of ligand. For example, if you are using a monodentate ligand like P(t-Bu)3, try a bulky biarylphosphine ligand like XPhos or SPhos . An improvement in yield will validate that the original ligand was suboptimal for this transformation.

Step 3: Optimize the Base

  • Causality: The solubility and strength of the base are key. An insoluble base can lead to slow reaction rates.[5] While strong bases like NaOtBu are effective, they can sometimes lead to side reactions or substrate degradation.

  • Self-Validating Action: If you are using an inorganic base like K₃PO₄, try switching to a stronger, more soluble base like NaOtBu or LHMDS, provided your substrate is stable.[5] Conversely, if you suspect substrate degradation, switch to a weaker base like Cs₂CO₃. A change in reaction rate or yield will indicate the importance of the base in your system.

Step 4: Adjust the Reaction Temperature

  • Causality: While many Buchwald-Hartwig reactions can proceed at moderate temperatures (80-100 °C), challenging substrates may require more thermal energy to overcome the activation barrier for oxidative addition.

  • Self-Validating Action: Increase the reaction temperature in 10-20 °C increments. If the conversion improves, the reaction was likely kinetically limited at the lower temperature. Be aware that excessively high temperatures can lead to catalyst decomposition.

Parameter Recommendation for Low Yield Rationale
Ligand Switch from monodentate to a bulky biarylphosphine (e.g., XPhos, SPhos).Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[8]
Base If using a weak base (e.g., K₃PO₄), switch to a strong base (e.g., NaOtBu).A stronger base can increase the concentration of the active thiolate nucleophile.[5]
Temperature Increase temperature from 100 °C to 110-120 °C.Provides the necessary activation energy for challenging oxidative addition steps.
Catalyst Loading Increase palladium pre-catalyst loading from 1-2 mol% to 5 mol%.Compensates for potential catalyst deactivation pathways.

Troubleshooting Guide: Side Product Formation

Q5: My reaction is producing a significant amount of diphenyl disulfide and 4,4'-dimethylbiphenyl. How can I suppress these side reactions?

A5: The formation of homocoupled side products is a common issue in cross-coupling reactions. Diphenyl disulfide arises from the oxidative coupling of two thiophenol molecules, while 4,4'-dimethylbiphenyl is the product of an Ullmann-type homocoupling of the aryl halide.

Suppressing Diphenyl Disulfide Formation:

  • Causality: This side reaction is often promoted by the presence of oxygen, which can oxidize the thiolate.

  • Self-Validating Action: Ensure your reaction is rigorously degassed. Purge the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. If the amount of diphenyl disulfide decreases, oxygen contamination was the primary cause. Additionally, adding the thiol slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

Suppressing 4,4'-Dimethylbiphenyl (Ullmann Homocoupling):

  • Causality: This side reaction is more common in Ullmann reactions but can also occur in palladium-catalyzed systems, particularly at high temperatures or with highly active catalysts. It involves the reductive coupling of two aryl halide molecules.

  • Self-Validating Action:

    • Lower the Temperature: If you are running the reaction at a high temperature, try reducing it. A decrease in the biphenyl byproduct will indicate that the homocoupling is thermally promoted.

    • Optimize the Ligand: A well-chosen ligand can favor the desired cross-coupling pathway. Bulky ligands that promote rapid oxidative addition and subsequent steps in the catalytic cycle can outcompete the homocoupling pathway.[8]

    • Check the Base: In some cases, the choice of base can influence the rate of homocoupling. Experiment with different bases to see if the selectivity improves.

Side Product Primary Cause Recommended Solution
Diphenyl disulfideOxygen-mediated oxidation of thiolateRigorously degas all reagents and the reaction vessel.
4,4'-DimethylbiphenylThermally-induced homocouplingLower the reaction temperature; screen for a more selective ligand.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig C-S Coupling

This protocol is a general starting point and should be optimized for your specific laboratory conditions.

Materials:

  • 4-Bromotoluene

  • Thiophenol

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add 4-bromotoluene (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Add thiophenol (1.1 mmol, 1.1 equiv.) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[9]

Protocol 2: Ullmann Condensation

This protocol uses more traditional, harsher conditions.

Materials:

  • 4-Iodotoluene

  • Thiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv.), and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add 4-iodotoluene (1.0 mmol, 1.0 equiv.) and anhydrous DMF (5 mL).

  • Add thiophenol (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Summary and Parameter Comparison

The following tables provide a summary of typical reaction parameters and a comparison of catalyst systems for the synthesis of diaryl sulfides. Note that optimal conditions can vary.

Table 1: Comparison of Buchwald-Hartwig Catalyst Systems
Catalyst System (Pd Pre-catalyst/Ligand)Typical Loading (mol%)BaseTemperature (°C)Relative Performance
Pd₂(dba)₃ / XPhos1-2 / 2-4NaOtBu80-110Excellent for aryl bromides/chlorides
Pd(OAc)₂ / SPhos1-2 / 2-4K₃PO₄100-120Good for a wide range of substrates
Pd₂(dba)₃ / P(t-Bu)₃2-5 / 4-10NaOtBu80-100Effective, but can be less active for aryl chlorides
[Pd(IPr)(μ-Cl)Cl]₂1-2KHMDS100Highly active NHC-based catalyst[10]
Table 2: Influence of Base on Reaction Success
BasepKa of Conjugate AcidTypical Use CasePotential Issues
NaOtBu~19General purpose, highly effectiveCan cause degradation of sensitive substrates[5]
LHMDS~26For less reactive substratesVery strong, may not be compatible with all functional groups[5]
K₃PO₄~12.3Substrates with base-sensitive groupsMay require higher temperatures or more active ligands[5]
Cs₂CO₃~10.2Mild conditions, good for sensitive substratesOften requires a highly active catalyst system[5]

Catalytic Cycle and Mechanistic Insights

Understanding the mechanism of the Buchwald-Hartwig C-S coupling is key to rational troubleshooting.

Buchwald_Hartwig_CS_Cycle cluster_steps Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_intermediate L-Pd(II)(Ar)(X) pd0->pd_intermediate + Ar-X pd_thiolate_complex L-Pd(II)(Ar)(SAr') ox_add Oxidative Addition pd_intermediate->pd_thiolate_complex + Ar'-S⁻ - X⁻ thiolate_assoc Thiolate Association pd_thiolate_complex->pd0 product Ar-S-Ar' (this compound) pd_thiolate_complex->product red_elim Reductive Elimination arx Ar-X (4-Bromotoluene) ars_h Ar'-SH (Thiophenol) ars_anion Ar'-S⁻ ars_h->ars_anion + Base - H-Base⁺ base Base

Caption: The catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromotoluene) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes ligand exchange with the thiolate (formed by the deprotonation of thiophenol by the base). The final, and often rate-determining, step is the reductive elimination of the this compound product, which regenerates the active Pd(0) catalyst.[4]

References

Technical Support Center: Optimizing the Synthesis of 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-methyldiphenyl sulfide (also known as phenyl p-tolyl sulfide). This molecule is a valuable building block in organic synthesis and materials science. While its structure appears simple, achieving high yields can be challenging due to competing side reactions and the need for carefully optimized conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, high-yield experimental protocol to help you navigate the common pitfalls and successfully synthesize your target compound.

Troubleshooting Guide: Common Synthesis Issues

Low yields and difficult purifications are the most frequently encountered problems. This section addresses these issues in a direct, question-and-answer format.

Issue / Question Potential Causes Solutions & Optimization Strategies
Q1: Why is my overall yield of this compound consistently low? 1. Inefficient Thiolate Formation: The base may be too weak or sterically hindered to fully deprotonate the p-thiocresol.[1] 2. Side Reactions: The primary cause of low yield is often the formation of byproducts such as disulfides or products from elimination reactions.[1][2] 3. Catalyst Inactivity (for cross-coupling): The palladium or copper catalyst may be deactivated or poisoned by impurities. Ligand choice is also critical for catalytic efficiency.[3] 4. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can drastically reduce yield.[1][3]1. Base Selection: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Ensure the base is finely powdered and dry. 2. Inert Atmosphere: The oxidation of the thiolate to form di-p-tolyl disulfide is a major side reaction.[1] To prevent this, thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon). 3. Catalyst & Ligand Screening: For palladium-catalyzed reactions, screen different phosphine ligands (e.g., SPhos, Xantphos) to find the optimal choice for C-S bond formation.[4] For Ullmann reactions, use activated copper powder.[5][6] 4. Temperature Optimization: For Ullmann-type reactions, high temperatures (>150 °C) are often necessary.[5] For palladium-catalyzed reactions, start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[3]
Q2: My reaction mixture contains a significant amount of di-p-tolyl disulfide. How can I prevent this? 1. Oxygen Contamination: The primary cause is the oxidation of the p-toluenethiolate anion by atmospheric oxygen.[1] 2. Incorrect Reaction Staging: Adding the thiol/base mixture before the catalyst and aryl halide are ready can allow time for oxidation to occur.1. Rigorous Degassing: Use the freeze-pump-thaw method (at least three cycles) for solvents. Purge the reaction vessel thoroughly with an inert gas before adding reagents. 2. Reagent Addition Sequence: Prepare the mixture of the aryl halide, catalyst, and ligand first. Separately, prepare the p-toluenethiolate solution. Add the thiolate solution to the reaction flask last, under a positive pressure of inert gas.
Q3: I am using a palladium-catalyzed method, but the reaction stalls or fails to initiate. 1. Poor Ligand Choice: The ligand may not be suitable for promoting the reductive elimination step that forms the C-S bond. 2. Inactive Catalyst: The Pd(0) active species may not be generating correctly from the Pd(II) precatalyst, or the catalyst has been deactivated.[3] 3. Water Content: While some water can be beneficial in Suzuki-type couplings, excessive water can interfere with catalyst activity in other cross-coupling reactions.1. Use Electron-Rich, Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos) or chelating ligands like Xantphos are often effective for C-S coupling.[4] 2. Use a Pd(0) Source or a Reliable Precatalyst: Consider using a catalyst like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. Ensure all reagents and solvents are of high purity. 3. Use Anhydrous Solvents: Unless the protocol specifically calls for water (as in some Suzuki couplings), use dry, anhydrous solvents to ensure consistent catalyst performance.
Q4: The purification of the final product is difficult due to a co-eluting impurity. 1. Homocoupling of Aryl Halide: In Ullmann or other cross-coupling reactions, the aryl halide can couple with itself to form biphenyl impurities.[3] 2. Isomeric Products: Depending on the method, substitution at other positions on the aromatic rings can occur, leading to isomeric sulfide impurities.1. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thiol component to minimize aryl halide homocoupling. 2. Alternative Purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or vacuum distillation, as this compound is a liquid at room temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three main strategies, each with distinct advantages and disadvantages:

  • Nucleophilic Aromatic Substitution (SNAr): This involves reacting p-thiocresol with an activated aryl halide (e.g., a phenyl halide with a strong electron-withdrawing group like -NO₂ ortho or para to the halide).[8][9]

    • Pros: Can be operationally simple and does not require a metal catalyst.

    • Cons: Requires a highly electron-deficient aryl halide, which is not the case for simple iodobenzene or bromobenzene. Therefore, it is not a common method for this specific target.

  • Ullmann Condensation: This is a classical method that uses copper or a copper salt to catalyze the coupling of an aryl halide (e.g., iodobenzene) with a thiolate (e.g., potassium p-toluenethiolate).[5]

    • Pros: Well-established and effective, especially for large-scale synthesis.

    • Cons: Often requires harsh conditions, including high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP.[5][6] Stoichiometric amounts of copper are sometimes needed, leading to waste.

  • Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type): This is the modern method of choice for many applications. It uses a palladium catalyst with a specialized ligand to couple an aryl halide or triflate with a thiol.[10]

    • Pros: Occurs under much milder conditions than the Ullmann reaction, exhibits broad functional group tolerance, and requires only a small catalytic amount of palladium.[4] Yields are often very high.

    • Cons: Palladium catalysts and specialized ligands can be expensive. The reactions are often sensitive to air and moisture.

Q2: What is the mechanism for the palladium-catalyzed synthesis?

The reaction proceeds via a catalytic cycle that is fundamental to many cross-coupling reactions. Understanding this mechanism helps in troubleshooting issues related to the catalyst or ligands.

Palladium Catalytic Cycle for C-S Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition LigandEx Ar-Pd(II)-SR(L_n) (Thiolate Complex) OxAdd->LigandEx Ligand Exchange (Deprotonation) LigandEx->Pd0 Reductive Elimination Product Ar-S-R (this compound) LigandEx->Product ArylHalide Ar-X (Iodobenzene) ArylHalide->OxAdd Thiolate R-S⁻ (p-Toluenethiolate) Thiolate->OxAdd Base Base Base->OxAdd

Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., iodobenzene) to form a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The thiol (p-thiocresol) coordinates to the palladium center. A base then deprotonates the thiol to form a palladium-thiolate complex, releasing the halide.

  • Reductive Elimination: The aryl and thiolate groups on the palladium center couple and are eliminated, forming the desired C-S bond of this compound and regenerating the active Pd(0) catalyst.[4]

High-Yield Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a reliable, lab-scale synthesis of this compound using a modern palladium-catalyzed cross-coupling reaction, which typically provides high yields.

Reagents & Equipment
  • Reactants: Iodobenzene, p-Thiocresol

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous, degassed Toluene

  • Equipment: Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.

Step-by-Step Methodology

Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd₂(dba)₃, Xantphos, K₃PO₄, and p-Thiocresol to Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed Toluene and Iodobenzene via syringe. B->C D 4. Heat to 100 °C with vigorous stirring for 12-18 hours. C->D E 5. Monitor by TLC or GC-MS until Iodobenzene is consumed. D->E F 6. Cool to RT. Dilute with Ethyl Acetate and filter through Celite. E->F G 7. Wash filtrate with water and brine. Dry over Na₂SO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by flash column chromatography (Hexanes). H->I

Caption: Experimental workflow for the synthesis of this compound.

  • Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), Xantphos (174 mg, 0.3 mmol, 6 mol%), potassium phosphate (2.12 g, 10.0 mmol), and p-thiocresol (0.62 g, 5.0 mmol).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add 25 mL of anhydrous, degassed toluene via syringe. Stir the mixture for 10 minutes, then add iodobenzene (1.02 g, 0.56 mL, 5.0 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the iodobenzene starting material is fully consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using 100% hexanes as the eluent to yield this compound as a clear liquid.[7]

Expected Yield: >90%

References

Technical Support Center: Challenges in the Scale-Up of 4-Methyldiphenyl Sulfide Production

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Support-Center-for-the-Scale-Up-of-4-Methyldiphenyl-Sulfide-Production

Welcome to the Technical Support Center for the synthesis and scale-up of 4-methyldiphenyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges encountered during the production of this important chemical intermediate. As Senior Application Scientists, we have synthesized the following guide based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Introduction to this compound Synthesis

This compound, also known as phenyl p-tolyl sulfide, is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its production, while conceptually straightforward, presents several challenges during scale-up, including reaction control, byproduct formation, and purification. The most common synthetic routes involve the coupling of a toluene-derived sulfur nucleophile with a phenyl electrophile, or vice versa. This guide will focus on the prevalent laboratory and industrial methods, particularly the Ullmann-type condensation and palladium-catalyzed cross-coupling reactions.

II. Troubleshooting Guides: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Reaction and Yield Issues

Question 1: My Ullmann-type reaction for this compound synthesis is sluggish and gives a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Ullmann-type condensations for diaryl sulfides are a common challenge, often attributed to the heterogeneity of the reaction and the activity of the copper catalyst.[1][2]

Causality and Troubleshooting:

  • Inactive Copper Catalyst: The surface of commercially available copper powder can be oxidized, reducing its catalytic activity.

    • Solution: Activate the copper powder just before use. A common method is to stir the copper powder with iodine in acetic acid, followed by washing with acetone and ether.

  • Insufficient Reaction Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 150-200 °C, to proceed at a reasonable rate.[1]

    • Solution: Ensure your reaction temperature is consistently maintained within the optimal range for the specific solvent and reactants. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[3]

  • Poor Solubility of Reactants: The insolubility of the thiolate salt in the reaction medium can limit the reaction rate.

    • Solution: Employ a high-boiling point, polar aprotic solvent to improve the solubility of the reactants. The use of a phase-transfer catalyst can also be beneficial in some cases.

  • Presence of Water: Traces of water can deactivate the copper catalyst and hydrolyze the reactants.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

Experimental Protocol: Ullmann-Type Synthesis of this compound

  • Reactants: 4-Thiocresol (p-toluenethiol), Iodobenzene, Potassium Carbonate (or other suitable base), and activated Copper powder.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-thiocresol and anhydrous potassium carbonate.

    • Add anhydrous DMF and stir the mixture under a nitrogen atmosphere.

    • Add activated copper powder to the mixture.

    • Slowly add iodobenzene to the reaction mixture.

    • Heat the reaction mixture to 150-160 °C and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture and proceed with the workup and purification.

Question 2: I am observing significant byproduct formation in my palladium-catalyzed synthesis of this compound. How can I minimize these side reactions?

Answer:

Palladium-catalyzed cross-coupling reactions are generally more efficient and proceed under milder conditions than Ullmann reactions.[4][5] However, side reactions can still occur, leading to reduced yield and purification challenges.

Causality and Troubleshooting:

  • Homocoupling of Reactants: The formation of biphenyl from the aryl halide and di-p-tolyl disulfide from the thiol are common side reactions.

    • Solution:

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often suppress homocoupling.[4]

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

      • Stoichiometry Control: Precise control of the reactant stoichiometry is important. An excess of one reactant can sometimes favor homocoupling.

  • Oxidation of the Thiol: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and at elevated temperatures.

    • Solution: Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction. Degassing the solvent before use is also recommended.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the product itself.

    • Solution: Use high-purity reagents and solvents. In some cases, a higher catalyst loading may be necessary, but this should be optimized to balance cost and efficiency.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

  • Reactants: 4-Bromotoluene, Thiophenol, a suitable base (e.g., sodium tert-butoxide), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., Xantphos).[6]

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure:

    • In a flame-dried Schlenk flask, combine the palladium catalyst and the phosphine ligand.

    • Add the anhydrous solvent and stir to form the catalyst complex.

    • Add 4-bromotoluene, thiophenol, and the base under an inert atmosphere.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction and proceed with workup and purification.

Category 2: Purity and Purification Issues

Question 3: I am struggling to remove colored impurities from my crude this compound. What is the source of this color and how can I purify my product?

Answer:

Colored impurities in diaryl sulfide synthesis often arise from oxidation products and polymeric materials.

Causality and Troubleshooting:

  • Oxidation Products: As mentioned, thiols and the sulfide product can oxidize. These oxidized species are often colored.

  • Polymeric Byproducts: Under harsh reaction conditions, especially in Ullmann reactions, polymerization of the aromatic reactants can occur, leading to tar-like, colored impurities.

  • Residual Copper Catalyst: In Ullmann reactions, residual copper salts can impart color to the product.

Purification Strategies:

Method Description Advantages Disadvantages
Vacuum Distillation Distilling the product under reduced pressure.Effective for removing non-volatile impurities like polymers and salts.[7][8]May not separate impurities with similar boiling points. Thermal degradation of the product is a risk.[9]
Column Chromatography Passing the crude product through a silica gel or alumina column.Can provide high purity by separating closely related compounds.Can be time-consuming and requires significant solvent volumes, making it less ideal for large-scale production.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Can be very effective for removing small amounts of impurities if a suitable solvent is found.Finding an appropriate solvent can be challenging. Product loss in the mother liquor is inevitable.
Aqueous Washes Washing the organic extract with acidic, basic, and brine solutions.Effective for removing residual salts, bases, and some polar impurities.Not effective for removing non-polar, colored impurities.

Recommended Purification Workflow:

G A Crude Reaction Mixture B Aqueous Workup (Acid/Base/Brine Washes) A->B Quench and Extract C Solvent Removal B->C Separate and Dry D Vacuum Distillation C->D Initial Purification E Column Chromatography (if necessary) D->E High Purity Polish F Pure this compound D->F If sufficiently pure E->F

Caption: A general workflow for the purification of this compound.

Category 3: Safety and Handling

Question 4: What are the primary safety concerns when working with the synthesis of this compound on a larger scale?

Answer:

Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed.

Key Safety Considerations:

  • Malodorous Reactants: Thiols like 4-thiocresol have a strong, unpleasant odor.[10][11]

    • Mitigation: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Consider using a scrubber system for large-scale reactions to neutralize odorous off-gases.

  • Exothermic Reactions: Both Ullmann and palladium-catalyzed coupling reactions can be exothermic.[12][13][14]

    • Mitigation: On a larger scale, ensure adequate cooling capacity. Add reagents slowly and monitor the internal temperature of the reactor carefully. A runaway reaction is a serious hazard.

  • Flammable Solvents: Many of the solvents used (e.g., toluene, DMF) are flammable.

    • Mitigation: Use appropriate electrical equipment (e.g., explosion-proof motors). Avoid open flames and sources of ignition. Ensure proper grounding of equipment to prevent static discharge.

  • Toxicity of Reagents and Catalysts:

    • Copper Salts: Can be harmful if ingested or inhaled.

    • Palladium Catalysts: Can be toxic and are expensive.

    • Phosphine Ligands: Many are air-sensitive and can be toxic.

    • Bases: Strong bases like sodium tert-butoxide are corrosive.

    • Mitigation: Consult the Safety Data Sheet (SDS) for all reagents before use.[11][15][16] Wear appropriate PPE. Handle air-sensitive reagents under an inert atmosphere.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for the large-scale production of this compound: Ullmann condensation or palladium-catalyzed coupling?

A1: For large-scale production, palladium-catalyzed coupling reactions are often preferred due to their milder reaction conditions, higher yields, and greater functional group tolerance.[4] However, the cost of the palladium catalyst and ligands can be a significant factor. Ullmann reactions, while requiring harsher conditions, use a much cheaper copper catalyst. The choice often depends on a cost-benefit analysis for the specific application.

Q2: How can I monitor the progress of my reaction?

A2: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19] TLC is a quick and easy way to get a qualitative sense of the reaction's progress. GC-MS provides more quantitative data and can help to identify the formation of byproducts.

Q3: What are the typical analytical characterization techniques for the final product?

A3: The purity and identity of the final this compound product are typically confirmed using a combination of techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.[17][18][19]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Melting Point: If the product is a solid, its melting point can be a good indicator of purity.

Q4: Can I use 4-chlorotoluene instead of 4-bromotoluene in a palladium-catalyzed reaction?

A4: While aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, modern catalyst systems with specialized ligands have been developed that can effectively activate aryl chlorides. However, reaction conditions will likely need to be re-optimized, potentially requiring higher temperatures, longer reaction times, or a different catalyst/ligand combination.

IV. Conclusion

The successful scale-up of this compound production requires a thorough understanding of the underlying reaction mechanisms, potential side reactions, and purification challenges. By carefully considering the factors outlined in this guide, researchers and chemists can troubleshoot common issues, optimize their synthetic protocols, and ensure the safe and efficient production of this valuable compound.

V. References

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  • 4-Benzoyl-4'-methyldiphenyl sulfide. Biosynth. --INVALID-LINK--

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. --INVALID-LINK--

  • An Ulmann-type reaction in diaryl sulfide synthesis. ResearchGate. --INVALID-LINK--

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  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. --INVALID-LINK--

  • 4-Benzoyl-4′-methyldiphenyl sulfide. CymitQuimica. --INVALID-LINK--

  • p-Toluenethiol. ChemicalBook. --INVALID-LINK--

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  • diphenyl sulfide. Organic Syntheses. --INVALID-LINK--

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. --INVALID-LINK--

  • di(4-methylphenyl) sulfide. NIST WebBook. --INVALID-LINK--

  • a Molecular structure of (4-methylbenzyl)(4-methylphenyl) sulfide 9S,... ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methylbiphenyl. Benchchem. --INVALID-LINK--

  • Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. Organic Chemistry Portal. --INVALID-LINK--

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - PubMed Central. --INVALID-LINK--

  • Ullmann reaction. Taylor & Francis. --INVALID-LINK--

  • Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • Ullmann reaction. Slideshare. --INVALID-LINK--

  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. --INVALID-LINK--

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC - PubMed Central. --INVALID-LINK--

  • An In-Depth Technical Guide to the Early Synthesis Methods of 4-Methylbiphenyl. Benchchem. --INVALID-LINK--

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH. --INVALID-LINK--

  • Ullmann Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Production method for 4,4'-thiodiphenol. Google Patents. --INVALID-LINK--

  • GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. NIH. --INVALID-LINK--

  • Synthesis method of 4,4'-thiobisbenzenethiol. Google Patents. --INVALID-LINK--

  • Thermal Stability of Sulfide Solid Electrolyte with Lithium Metal. ResearchGate. --INVALID-LINK--

  • GC-SCD Analysis of - Fuels and Petrochemicals. Shimadzu. --INVALID-LINK--

  • Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membrane fuel cell vehicles. Thermo Fisher Scientific. --INVALID-LINK--

  • Thermal safety analysis of sulfide solid-state batteries. Justus-Liebig-Universität Gießen. --INVALID-LINK--

  • Process for the production of aromatic thiols and aromatic sulfides. Google Patents. --INVALID-LINK--

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References

Technical FAQs: Unraveling the Degradation Pathways of 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and troubleshooting the degradation pathways of 4-methyldiphenyl sulfide. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate the complexities of your experiments.

This section addresses the core scientific questions regarding the transformation of this compound under various chemical, photochemical, and biological conditions.

Question 1: What are the primary products of oxidative degradation of this compound, and what is the underlying mechanism?

Answer:

The oxidative degradation of this compound, like other aryl sulfides, proceeds in a stepwise manner, primarily yielding two products: 4-methyldiphenyl sulfoxide and, upon further oxidation, 4-methyldiphenyl sulfone . The sulfur atom, being nucleophilic, is the site of oxidative attack.

The general mechanism involves the electrophilic attack of an oxidant on the sulfur atom. The first oxidation step elevates the sulfur from a sulfide (oxidation state -2) to a sulfoxide (oxidation state 0). If the oxidant is potent enough and present in sufficient quantity, a second oxidation step can occur, converting the sulfoxide to a sulfone (oxidation state +2).

  • Step 1: Sulfide to Sulfoxide: The sulfide's lone pair of electrons attacks the oxidant (e.g., one of the oxygen atoms in hydrogen peroxide or a peroxy acid), forming a transition state. This resolves into the sulfoxide and the reduced form of the oxidant. This initial oxidation is generally faster than the second step.

  • Step 2: Sulfoxide to Sulfone: The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide due to the electron-withdrawing oxygen atom. However, it can still be oxidized by stronger oxidants or under more forcing conditions to yield the corresponding sulfone.

Controlling the selectivity to obtain the sulfoxide without over-oxidation to the sulfone is a common challenge and depends heavily on the chosen reaction conditions.[1]

Oxidative Degradation Pathway cluster_main Oxidative Degradation of this compound Sulfide This compound Sulfoxide 4-Methyldiphenyl Sulfoxide Sulfide->Sulfoxide + [O] (e.g., H₂O₂) Step 1 Sulfone 4-Methyldiphenyl Sulfone Sulfoxide->Sulfone + [O] (Stronger Oxidant) Step 2

Caption: Stepwise oxidation of this compound.

Question 2: How do different reaction conditions affect the selective oxidation to the sulfoxide versus the sulfone?

Answer:

Achieving high selectivity for the sulfoxide is critical in many synthetic applications. The outcome of the reaction is a delicate balance of several factors. Many reagents and oxidative procedures are available for this transformation, but many can cause overoxidation to the corresponding sulfones.[1]

  • Choice of Oxidant: This is the most crucial factor.

    • For Sulfoxide (High Selectivity): Mild oxidants are preferred. Hydrogen peroxide (H₂O₂) in a controlled stoichiometry (typically ~1.1 equivalents) is a "green" and effective option, often used in solvents like acetic acid or methanol.[1] Other reagents include sodium periodate (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.

    • For Sulfone (Full Oxidation): Stronger oxidants or an excess of a milder oxidant are used. Excess H₂O₂, potassium permanganate (KMnO₄), or Oxone® (potassium peroxymonosulfate) will typically drive the reaction to the sulfone.[2]

  • Solvent: The solvent can influence reaction rates and selectivity. For instance, the oxidation of some sulfides shows a dependence on the hydrogen bond donor capacity and polarity of the solvent.[3] Protic solvents like acetic acid or alcohols can activate the oxidant and facilitate the reaction.[1]

  • Catalyst: The use of catalysts can significantly enhance both reaction rate and selectivity.

    • Metal-based catalysts (e.g., containing Tungsten, Vanadium, or Titanium) can activate H₂O₂ for highly selective sulfoxidation.[4]

    • Metal-free systems , such as those using carbon nitride under visible light, have also been developed for selective sulfide oxidation.[5]

  • Temperature: Lower temperatures (e.g., 0 °C to room temperature) generally favor the formation of the sulfoxide by slowing down the second, more difficult oxidation step to the sulfone.

A summary of conditions is provided in the table in Appendix B.

Question 3: Is this compound susceptible to photodegradation?

Answer:

Yes, aryl sulfides can undergo photodegradation, particularly through photocatalysis. While direct photolysis by UV light might be slow, the process is significantly accelerated in the presence of a semiconductor photocatalyst (e.g., TiO₂, ZnS, CuS).[6][7]

The mechanism of photocatalytic degradation generally involves the following steps:

  • Activation: A semiconductor catalyst absorbs photons of sufficient energy (e.g., from UV or visible light), promoting an electron (e⁻) from its valence band to the conduction band, leaving behind a hole (h⁺).

  • Generation of Reactive Species: These electron-hole pairs migrate to the catalyst surface and react with adsorbed molecules like water and oxygen to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anion radicals (O₂⁻•).

  • Degradation: The highly reactive ROS attack the this compound molecule. The sulfide moiety is susceptible to oxidation by these radicals, leading to the formation of the corresponding sulfoxide and sulfone. Under prolonged exposure or stronger conditions, cleavage of the aromatic rings can occur, leading to smaller organic molecules and eventual mineralization to CO₂, H₂O, and SO₄²⁻.

The efficiency of this process depends on factors like the type of catalyst, pH, and the presence of radical scavengers.[7]

Photocatalytic Degradation Workflow cluster_workflow Photocatalytic Degradation Light Light (UV/Vis) Catalyst Semiconductor Catalyst (e.g., TiO₂) Light->Catalyst Activation ROS Reactive Oxygen Species (•OH, O₂⁻•) Catalyst->ROS Generates Water H₂O Water->ROS Oxygen O₂ Oxygen->ROS Sulfide 4-Methyldiphenyl Sulfide Products Degradation Products (Sulfoxide, Sulfone, Mineralized Products) Sulfide->Products ROS->Sulfide Attack

Caption: Workflow for photocatalytic degradation of sulfides.

Question 4: Can this compound be degraded by biological systems?

Answer:

Yes, biological systems, particularly microorganisms, possess enzymes capable of degrading aryl sulfides. The biodegradation of sulfur-containing aromatic compounds is a known environmental process.[8] The primary enzymatic pathway for the initial attack on a sulfide is sulfoxidation .

Flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases are key enzymes that catalyze the oxidation of the sulfur atom.[9] These enzymes use molecular oxygen and a reducing equivalent (like NADPH) to insert an oxygen atom onto the sulfide, forming the sulfoxide. In some cases, the same or different enzymes can further oxidize the sulfoxide to the sulfone.[2]

Following the initial sulfoxidation, further degradation would likely involve enzymes that cleave the aromatic rings, a common strategy in microbial degradation of aromatic pollutants. The specific pathway can vary significantly between different microbial species. For example, some anaerobic bacteria can degrade methoxylated aromatic compounds in a sulfide-dependent manner, producing methanethiol (MT) and dimethyl sulfide (DMS).[10]

Troubleshooting Guide: Navigating Experimental Challenges

Question 5: My sulfide sample appears to be degrading before I can analyze it. How can I ensure sample stability?

Answer:

Sulfide stability is a significant challenge due to its susceptibility to oxidation by atmospheric oxygen.[11][12] This can lead to artificially low measurements of the starting material and incorrect quantification of degradation products.

Troubleshooting Steps & Best Practices:

  • Minimize Aeration: During sample collection and preparation, minimize agitation and exposure to air. Use vials with minimal headspace.[11]

  • Use Inert Atmosphere: If possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) in a glove box. Purging solvents with an inert gas before use is also recommended.

  • Preservation: For aqueous samples, preservation is critical and must be done immediately (within 15 minutes of collection).[12]

    • Chemical Preservation: Add zinc acetate and sodium hydroxide to raise the pH to ≥ 9. This precipitates the sulfide as zinc sulfide (ZnS), which is much less volatile and susceptible to oxidation.[12]

    • Antioxidants: In some analytical methods, ascorbic acid is used to minimize oxidation during the analysis itself.[11]

  • Avoid Filtration Where Possible: Filtration can introduce significant oxygen, leading to sulfide loss. If dissolved sulfide is being measured, a field flocculation procedure is recommended over filtration.[11][12]

  • Analyze Promptly: Even with preservation, it is best practice to analyze samples as quickly as possible after collection.

Question 6: I'm observing poor peak shapes (e.g., tailing, fronting) or low recovery in my GC analysis of sulfides and their oxidation products. What are the likely causes?

Answer:

Gas chromatography (GC) issues with sulfur compounds are common and often trace back to activity or contamination within the system.

Systematic Troubleshooting Approach:

  • Check the Inlet Liner: The inlet is the most common source of problems.

    • Activity: Active sites (silanols) on a dirty or non-deactivated liner can cause adsorption of your analytes, leading to peak tailing and poor recovery. Solution: Replace the liner with a new, deactivated one. If the problem persists, consider a more inert liner type.[13]

    • Contamination: Non-volatile residues from previous injections can accumulate, causing broad peaks or ghost peaks. Solution: Regular liner replacement is the best prevention.[13]

  • Assess the Column:

    • Column Bleed: Operating near or above the column's maximum temperature can cause the stationary phase to degrade, leading to a rising baseline and potential activity. Solution: Ensure your oven temperatures are within the column's limits. If the column is old or damaged, it may need to be replaced.[13]

    • Oxygen Damage: A leak in the system can introduce oxygen, which rapidly degrades the column phase at high temperatures. Solution: Install and regularly check oxygen traps on your carrier gas line. Perform a thorough leak check of the system.[13]

  • Verify Injection Parameters:

    • Initial Temperature: For splitless injections, an initial oven temperature that is too high can cause backflash and poor peak shape. Solution: Lower the initial oven temperature.[13]

    • Syringe Issue: A plugged or damaged syringe can lead to inconsistent injection volumes and poor reproducibility. Solution: Try a new or known-good syringe.[13]

  • Check for Leaks: Leaks at the injector, detector, or column fittings can cause a host of issues, including reduced peak size and baseline instability. Solution: Use an electronic leak detector to systematically check all fittings and connections.[13]

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: General Procedure for Selective Oxidation of this compound to Sulfoxide

This protocol is a starting point and should be optimized for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (e.g., 0.5 M concentration). Place the flask in an ice bath to cool to 0-5 °C.

  • Oxidant Addition: While stirring vigorously, slowly add 30% hydrogen peroxide (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by withdrawing small aliquots for GC/MS analysis. The reaction is typically complete within a few hours at room temperature.[1]

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxides.

  • Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Sample Preparation for GC/MS Analysis

  • Aliquot Collection: At a designated time point, withdraw a precise volume (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing 900 µL of a quenching solution (e.g., a 1:1 mixture of methanol and saturated sodium sulfite solution) to stop the reaction. This creates a 1:10 dilution.

  • Internal Standard: Add a known concentration of an internal standard (a stable compound not present in the reaction mixture with a different retention time, e.g., dodecane) to the quenched sample.

  • Extraction (if needed): If the reaction solvent is not compatible with your GC system, perform a liquid-liquid extraction into a volatile solvent like hexane or ethyl acetate.

  • Drying and Transfer: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water. Transfer the dried solution to a GC vial.

  • Analysis: Inject the sample into the GC/MS. Quantify the starting material and products by comparing their peak areas to that of the internal standard.

Appendix B: Summary Tables

Table 1: Influence of Reaction Conditions on Sulfide Oxidation Selectivity

FactorCondition for Sulfoxide (High Selectivity)Condition for Sulfone (Full Oxidation)Rationale
Oxidant H₂O₂ (1.1 eq), m-CPBA (1.1 eq), NaIO₄Excess H₂O₂, KMnO₄, Oxone®Mild or stoichiometric oxidants favor the first oxidation step; strong or excess oxidants drive the reaction to completion.[1][2]
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxLower temperatures reduce the rate of the second, more difficult oxidation step, enhancing sulfoxide selectivity.
Catalyst Ti, V, W-based catalystsNone required with strong oxidantsCatalysts can activate mild oxidants like H₂O₂ to perform the first oxidation efficiently without promoting the second.[4]
Solvent Acetic Acid, Methanol, Water mixturesVaries; often less critical with strong oxidantsProtic solvents can activate the oxidant through hydrogen bonding, facilitating the reaction under milder conditions.[1][3]

References

Technical Support Center: Purification of 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyldiphenyl sulfide. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this compound. The following information is based on established chemical principles and field-proven methodologies to ensure you achieve the highest possible purity in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The profile of impurities is intrinsically linked to the synthetic method employed. However, a general analysis points to several common classes of contaminants:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include p-thiocresol, thiophenol, or a 4-substituted halotoluene (e.g., 4-iodotoluene).

  • Homocoupling Side Products: Symmetrical sulfides like di(p-tolyl) sulfide (from the coupling of two p-cresol fragments) or diphenyl sulfide can form.[1]

  • Disulfides: If p-thiocresol is used as a starting material, its oxidative coupling can lead to the formation of di(p-tolyl) disulfide, particularly if the reaction is exposed to air.

  • Oxidation Products: The sulfide moiety is susceptible to oxidation, which can occur during the reaction or subsequent workup, leading to the formation of 4-methyldiphenyl sulfoxide and, under more stringent conditions, 4-methyldiphenyl sulfone.[2] These are significantly more polar than the parent sulfide.

  • Catalyst and Solvent Residues: Trace amounts of metal catalysts (e.g., palladium, copper) or high-boiling point solvents may persist after the initial workup.

Q2: My crude product is a dark brown or yellow oil. What is the cause of this coloration, and how can it be removed?

A2: The coloration in crude diaryl sulfides often arises from polymeric byproducts or highly conjugated impurities formed during the synthesis, especially if the reaction was conducted at high temperatures. The pure compound should be a clear, light-yellow to light-red liquid.[3]

A simple and effective first step is to perform a "plug filtration." Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexanes or dichloromethane) and pass it through a short column ("plug") of silica gel or activated charcoal. This process will adsorb the highly polar, colored impurities, often resulting in a significantly lighter-colored filtrate that can then be subjected to more rigorous purification.

Q3: I suspect unreacted thiophenol is present in my product. What is the most efficient way to remove it?

A3: Thiophenol is acidic due to its S-H proton. This property can be exploited for its selective removal via a liquid-liquid extraction. By washing your crude product (dissolved in an immiscible organic solvent like ethyl acetate or diethyl ether) with an aqueous basic solution, you can deprotonate the thiophenol.

The resulting thiophenolate salt is ionic and therefore highly soluble in the aqueous phase, while the neutral this compound remains in the organic layer. A 1-2 M solution of sodium hydroxide (NaOH) is typically sufficient. This is a highly efficient and standard procedure for removing thiol impurities.[4] A detailed protocol is provided below.

Q4: How can I differentiate between and remove potential oxidation products like 4-methyldiphenyl sulfoxide and 4-methyldiphenyl sulfone?

A4: The key to separating the sulfide, sulfoxide, and sulfone lies in their significant polarity difference. The sulfoxide and sulfone are substantially more polar than the parent sulfide due to the presence of the S=O and SO₂ groups.

  • Identification: Thin-Layer Chromatography (TLC) is the ideal tool for initial identification. Using a silica gel plate and an eluent system like 20-30% ethyl acetate in hexanes, the sulfide will have a high Rf value (e.g., >0.7), while the sulfoxide will be much lower (e.g., ~0.2-0.3), and the sulfone will be at or very near the baseline (Rf <0.1).

  • Removal: Flash column chromatography is the most effective method for removal.[5] The large difference in polarity allows for a straightforward separation. When eluting with a gradient of increasing polarity (e.g., starting with pure hexanes and gradually adding ethyl acetate), the nonpolar this compound will elute first, followed much later by the sulfoxide and then the sulfone.

Q5: Is vacuum distillation a suitable method for purifying this compound?

A5: Yes, vacuum distillation is a highly suitable method, particularly for larger-scale purification where chromatographic methods become less practical. The choice of distillation hinges on the boiling points of the components in the crude mixture.

  • Favorable Separations: There is a large boiling point difference between this compound (311.5 °C at atm)[3] and common starting materials like 4-iodotoluene (~211 °C) and thiophenol (~169 °C), making them easy to separate.

  • Challenging Separations: The boiling point of diphenyl sulfide (296 °C)[6] is very close to that of the target compound. Separating these two would require a highly efficient fractional distillation column (e.g., a Vigreux or packed column) and careful control over the distillation parameters.

A summary of the physical properties of relevant compounds is provided in the table below to aid in selecting the appropriate purification method.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
This compound 200.3016[3]311.5 (atm)[3]Target compound. Relatively nonpolar.
Thiophenol110.18-15169 (atm)Acidic. Can be removed with a base wash.
4-Iodotoluene218.04-29211 (atm)Removable by distillation.
Diphenyl Sulfide186.27-40[6]296 (atm)[6]Similar boiling point to the product.
Di(p-tolyl) Sulfide214.3355-57[7]>320 (atm, est.)Higher boiling point than the product.
4-Methyldiphenyl Sulfoxide216.3072-74High-boiling solidSignificantly more polar than the sulfide.
4-Methyldiphenyl Sulfone232.30127-129High-boiling solidVery polar.

Experimental Protocols & Methodologies

Logical Flow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on preliminary analysis of the crude product.

G start Crude this compound tlc Analyze by TLC (e.g., 20% EtOAc/Hex) start->tlc wash Perform Aqueous Base Wash (1M NaOH) tlc->wash Acidic impurities (e.g., thiophenol) present? dry Dry Organic Layer & Concentrate tlc->dry No acidic impurities wash->dry distill Vacuum Distillation dry->distill Large scale & volatile impurities chrom Flash Column Chromatography dry->chrom High purity needed or non-volatile/polar impurities final Pure this compound distill->final chrom->final

Caption: Decision workflow for purifying this compound.

Protocol 1: Thiophenol Removal via Basic Liquid-Liquid Extraction

This protocol is designed for the selective removal of acidic thiol impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Base Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat (Optional): For heavily contaminated samples, repeat the base wash with a fresh portion of 1 M NaOH.

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated sodium chloride solution (brine). This removes residual water and dissolved NaOH from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product, now free of acidic impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for achieving high purity by separating compounds based on polarity.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_col 1. Prepare Column: Pack silica gel in nonpolar solvent (e.g., hexanes). prep_sample 2. Prepare Sample: Dissolve crude product in minimal solvent or adsorb onto silica. prep_col->prep_sample load 3. Load Sample onto Column prep_sample->load elute 4. Elute with Solvent System: Start with 100% hexanes. Gradually increase polarity (e.g., add EtOAc). load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate Combined Fractions (Rotary Evaporation) combine->concentrate finish Pure Product concentrate->finish

Caption: Workflow for purification via flash column chromatography.

  • Stationary Phase Selection: Use standard flash-grade silica gel (40-63 µm).

  • Eluent System Selection: Based on TLC analysis, choose a solvent system that provides good separation. For this compound, a gradient starting from 100% hexanes and moving to 2-5% ethyl acetate in hexanes is a good starting point.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, nonpolar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the nonpolar eluent and carefully load it onto the top of the silica bed. Alternatively, for less soluble materials, create a "dry load" by adsorbing the product onto a small amount of silica gel and loading the resulting powder.

  • Elution: Begin elution with the nonpolar solvent, collecting fractions. The nonpolar this compound will elute first. Gradually increase the polarity of the eluent to wash out more polar impurities if necessary.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

stability and storage conditions for 4-methyldiphenyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyldiphenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound, also known as 4-benzoyl-4'-methyldiphenyl sulfide, is an organic compound featuring a sulfide linkage between two phenyl rings, one of which is substituted with a benzoyl group and the other with a methyl group.[1] It typically appears as a white to off-white solid at room temperature.[2][3] Its molecular structure allows it to absorb UV light and generate free radicals, making it useful as a photoinitiator in polymerization processes, particularly for UV-curable systems like coatings and adhesives.[1] It is also used as a reagent in high-performance polymer research and in the synthesis of other organic compounds.[1][4]

Q2: What are the general recommendations for the storage of this compound?

A: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] Recommended storage temperatures can vary by supplier, with some suggesting 10°C - 25°C and others 20°C.[6][7] It is crucial to store it away from incompatible materials, particularly strong oxidizing agents, as well as sources of heat, sparks, and open flames.[5][8]

Q3: Is this compound sensitive to light?

A: Yes, some sources indicate that diaryl sulfones, a related class of compounds, can be sensitive to light.[8] Given that this compound is used as a photoinitiator due to its ability to absorb UV light, it is reasonable to infer a degree of light sensitivity.[1] Therefore, it is best practice to store the compound in an opaque or amber container to protect it from light, which could potentially initiate unwanted reactions or degradation.

Q4: How does atmospheric oxygen affect the stability of this compound?

A: Like other thioethers, this compound is susceptible to oxidation.[9][10] The sulfur atom in the sulfide group can be oxidized to a sulfoxide and further to a sulfone.[11][12] This process can be accelerated by exposure to atmospheric oxygen, especially in the presence of light or catalysts.[13] For long-term storage or when working with high-purity samples, it is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[9]

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound.

Problem 1: The compound has changed color or developed an unusual odor.
  • Possible Cause: This is often a sign of degradation, likely due to oxidation.[11] Thioethers can have strong odors, and any change could indicate the formation of degradation byproducts.[14][15]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored according to the recommendations (cool, dry, dark, and tightly sealed).[2][5]

    • Check for Contaminants: Ensure that the container has not been contaminated with oxidizing agents or other incompatible materials.[8]

    • Purity Analysis: If the integrity of the compound is critical for your experiment, consider re-analyzing its purity using techniques like NMR, HPLC, or GC-MS.

    • Disposal: If significant degradation is suspected, it is best to dispose of the material according to your institution's hazardous waste guidelines.[8]

Problem 2: Inconsistent results in polymerization reactions.
  • Possible Cause: If this compound is being used as a photoinitiator, its degradation can lead to a lower concentration of the active species, resulting in incomplete or inconsistent polymerization.[1] Oxidation of the sulfide to a sulfoxide or sulfone will alter its photochemical properties.[16]

  • Troubleshooting Steps:

    • Use Fresh Sample: Whenever possible, use a fresh, unopened container of the photoinitiator.

    • Inert Atmosphere: For sensitive applications, handle the compound and prepare solutions under an inert atmosphere to prevent oxidation.[9]

    • Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides or other oxidizing impurities.

    • Quantify Active Species: If you have the analytical capabilities, you can quantify the amount of unoxidized sulfide to adjust the concentration used in your reaction.

Problem 3: The compound is difficult to dissolve.
  • Possible Cause: this compound is soluble in solvents like chloroform, ethyl acetate, and methanol (slightly).[2] Difficulty in dissolving could be due to using an inappropriate solvent or potential degradation leading to less soluble byproducts.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a recommended solvent.

    • Gentle Warming and Agitation: Gentle warming and sonication can aid in dissolution.

    • Check for Impurities: If the compound has degraded, insoluble impurities may be present. Filtration after dissolution may be necessary.

Key Stability and Storage Parameters

ParameterRecommendationRationale
Temperature Store at 10°C - 25°C.[6]Prevents thermal degradation and reduces the rate of potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) for long-term storage or high-purity applications.[9]Minimizes oxidation of the sulfide group to sulfoxide and sulfone.[11]
Light Store in an opaque or amber container, protected from light.[8]Prevents photochemical reactions and degradation, especially given its use as a photoinitiator.[1]
Moisture Keep in a tightly sealed container in a dry environment.[2][5]Prevents hydrolysis and potential reactions with water.
Incompatible Materials Store away from strong oxidizing agents.[5][8]Avoids rapid and potentially hazardous oxidation reactions.

Experimental Workflow: Purity Assessment by HPLC

This workflow outlines a general procedure for assessing the purity of this compound and detecting potential degradation products like its corresponding sulfoxide or sulfone.

Caption: Workflow for assessing the purity of this compound using HPLC.

References

troubleshooting low yields in diaryl sulfide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diaryl sulfide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Diaryl sulfides are crucial structural motifs in a vast array of pharmaceuticals and functional materials.[1][2][3] However, their synthesis, often accomplished through transition-metal catalyzed cross-coupling reactions, can be fraught with difficulties leading to low yields and impure products.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of C-S bond formation.

Troubleshooting Guide: Addressing Low Yields

Low yields in diaryl sulfide synthesis can stem from a multitude of factors, from catalyst deactivation to suboptimal reaction conditions. This section dissects common problems and offers systematic solutions.

Issue 1: Catalyst System Inefficiency or Deactivation

The choice and handling of the catalyst and its associated ligand are paramount for a successful C-S cross-coupling reaction.

Question: My palladium-catalyzed reaction is sluggish or stalls completely. What are the likely causes related to the catalyst?

Answer:

Several factors can compromise the efficacy of your palladium catalyst system:

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[6] For C-S bond formation, bulky, electron-rich phosphine ligands are often required.[6] If you are using a monodentate ligand, consider switching to a bidentate one, as the latter can form more stable and reactive catalyst complexes, preventing deactivation by highly nucleophilic thiolate anions.[7]

  • Catalyst Poisoning: Sulfur compounds, particularly thiols, are notorious for poisoning transition metal catalysts.[1][6] The thiol can bind too strongly to the palladium center, inhibiting its catalytic activity. To mitigate this, ensure your thiol is of high purity and consider using a higher catalyst loading or a more robust ligand.

  • Palladium(0) Formation Issues: Many protocols start with a Pd(II) precatalyst that must be reduced to the active Pd(0) species in situ.[8] If this reduction is inefficient, the catalytic cycle will not initiate effectively. The use of well-defined Pd(0) sources or pre-catalysts can often resolve this issue.[8]

  • Air and Moisture Sensitivity: The active Pd(0) catalyst and some phosphine ligands are sensitive to air and moisture.[6] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.

Experimental Protocol: Ligand Screening for Optimal Performance

  • Set up a series of small-scale parallel reactions in vials.

  • To each vial, add your aryl halide, thiol, and base.

  • Prepare stock solutions of your palladium precatalyst and a variety of phosphine ligands (e.g., Xantphos, DPEPhos, Josiphos).

  • Add the palladium precatalyst and a different ligand to each vial, maintaining a consistent Pd:ligand ratio.

  • Add anhydrous solvent and run the reactions under identical conditions (temperature, time).

  • Monitor the reactions by TLC or LC-MS to determine which ligand provides the highest conversion to the desired diaryl sulfide.

Issue 2: Substrate Reactivity and Side Reactions

The electronic and steric properties of your aryl halide and thiol can significantly impact the reaction outcome.

Question: I'm observing significant formation of side products, such as biaryls or disulfides. How can I suppress these unwanted reactions?

Answer:

Side product formation is a common challenge. Here's how to address the most frequent culprits:

  • Homocoupling of Aryl Halides (Biaryl Formation): This side reaction, often referred to as the Ullmann reaction, can compete with the desired C-S coupling, especially at high temperatures.[2] Using a lower reaction temperature or a more active catalyst system that promotes the C-S coupling at a faster rate can minimize biaryl formation. The choice of base can also be critical; for instance, N,N-diisopropylethylamine (DIPEA) has been shown to suppress the Ullmann reaction in some cases.[2]

  • Oxidative Coupling of Thiols (Disulfide Formation): Thiols can readily oxidize to form disulfides, especially in the presence of air or certain metal catalysts.[1] This depletes the thiol starting material and reduces the yield of the diaryl sulfide.

    • Mitigation Strategy: Rigorously deoxygenate your solvents and reaction mixture by sparging with an inert gas. The choice of base can also influence the rate of disulfide formation.[9]

Question: My aryl halide is electron-rich or sterically hindered, and the reaction is not proceeding. What can I do?

Answer:

Electron-rich and sterically hindered aryl halides are notoriously challenging substrates for cross-coupling reactions.

  • For Electron-Rich Aryl Halides: These substrates undergo oxidative addition more slowly. Increasing the reaction temperature or using a more electron-rich ligand to enhance the electron density on the palladium center can facilitate this step.

  • For Sterically Hindered Aryl Halides: The steric bulk can impede the approach of the catalyst. Using a less bulky ligand or a smaller catalyst may be beneficial. In some cases, switching to a different coupling partner, such as an arylzinc reagent with an in situ generated sulfenyl chloride, can be an effective alternative for hindered systems.[10]

Data Presentation: Impact of Base on Product Selectivity

BaseDiaryl Sulfide Yield (%)Diaryl Disulfide Yield (%)
Weak Base (e.g., K2CO3)Low to ModerateHigh
Strong Base (e.g., NaOH)HighLow to Moderate

This table illustrates the general trend that weaker bases can favor the formation of diaryl disulfides, while stronger bases tend to promote the desired diaryl sulfide product. However, this is highly substrate-dependent and requires empirical optimization.[9]

Issue 3: Suboptimal Reaction Conditions

The choice of solvent, base, and temperature can dramatically influence the yield and purity of your product.

Question: I've tried different catalysts and ligands, but my yields are still low. How do I optimize the reaction conditions?

Answer:

A systematic optimization of reaction parameters is crucial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect catalyst solubility and reactivity. Common solvents for C-S coupling include toluene, dioxane, DMF, and DMSO. A solvent screen is often a necessary step in optimization. For instance, in some copper-catalyzed systems, the choice between DMSO and DMF can selectively produce diaryl disulfides or arylthio acetic acids, respectively.[11]

  • Base Selection: The base plays a multifaceted role, including deprotonating the thiol and facilitating the reductive elimination step. Common bases include carbonates (Cs2CO3, K2CO3), phosphates (K3PO4), and alkoxides (NaOtBu). The strength and solubility of the base are critical factors.[8] For base-sensitive substrates, weaker bases like K3PO4 are preferred.[8]

  • Temperature Control: Higher temperatures generally increase the reaction rate but can also promote side reactions and catalyst decomposition.[12] It's essential to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. Monitoring the reaction at different temperatures is recommended.

Experimental Workflow: Reaction Condition Optimization

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (+ Ar-X) Ar-Pd(II)(SR')L_n Ar-Pd(II)(SR')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(SR')L_n Ligand Exchange (+ R'-S-) Ar-Pd(II)(SR')L_n->Pd(0)L_n Reductive Elimination (+ Ar-S-R')

References

Technical Support Center: Non-Chromatographic Purification of Sulfone and Sulfoxide Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of sulfone and sulfoxide byproducts from reaction mixtures without resorting to column chromatography. The following content is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction was performed in DMSO, and now I'm struggling to remove it. What are the most effective non-chromatographic methods?

A1: Dimethyl sulfoxide (DMSO) is a powerful solvent, but its high boiling point (189 °C) and miscibility with both water and many organic solvents make it notoriously difficult to remove.[1][2] The most common and effective method is a thorough liquid-liquid extraction.

A standard approach involves diluting the reaction mixture with a large volume of water and extracting your product with a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.[1] The key to successfully removing DMSO is to perform multiple washes of the organic layer with water or brine. A general rule of thumb is to use five 10 mL water washes for every 5 mL of DMSO in the original reaction.[1]

For particularly stubborn separations, adding a salt such as lithium chloride (LiCl) to the aqueous wash can help to break up azeotropes and improve the partitioning of DMSO into the aqueous phase.

Q2: I've attempted to purify my desired sulfoxide by recrystallization, but the sulfone byproduct consistently co-crystallizes. How can I improve this separation?

A2: This is a common challenge, as sulfoxides and their corresponding sulfones can have very similar physical properties, leading to co-crystallization. To address this, you can employ a few strategies:

  • Solvent System Screening: The ideal recrystallization solvent will have a significant difference in solubility for your sulfoxide and sulfone at high and low temperatures.[3][4] A good starting point is to test a range of solvents with varying polarities. If a single solvent is not effective, a mixed-solvent system (a "solvent/anti-solvent" approach) can be used.[3]

  • Specialized Potassium Carbonate Treatment: For challenging separations, a specialized crystallization method involving potassium carbonate can be effective. While the precise mechanism is not extensively documented in dedicated studies, it is thought that the basicity of potassium carbonate may selectively interact with the sulfoxide, potentially through the acidic alpha-protons, altering its solubility profile relative to the more inert sulfone.

Q3: My target molecule is degrading on silica gel and alumina columns. What are the best alternative purification strategies?

A3: Degradation on acidic (silica) or basic (alumina) stationary phases is a strong indication that non-chromatographic methods are necessary. The best alternative depends on the physical properties of your compound and the impurities.

  • For solid products: Recrystallization is the most powerful alternative. Careful solvent selection is paramount.

  • For liquid products: Vacuum distillation can be effective if your product is thermally stable and has a sufficiently different boiling point from the sulfone and sulfoxide byproducts.

  • For products with ionizable groups: Acid-base extraction is a highly effective technique. By adjusting the pH of the aqueous phase, you can selectively move your acidic or basic product into the aqueous layer, leaving neutral impurities (like many sulfones and sulfoxides) in the organic layer.[5][6][7][8]

Troubleshooting Guides

Guide 1: Optimizing Liquid-Liquid Extraction for Sulfone and Sulfoxide Removal

Liquid-liquid extraction separates compounds based on their differential solubility between two immiscible liquid phases. For removing polar sulfone and sulfoxide byproducts from a less polar desired product, this technique is often the first line of defense.

Troubleshooting Common Issues:

  • Issue: Poor separation of layers or emulsion formation.

    • Cause: The polarity of the organic solvent may be too close to that of the aqueous phase, or high concentrations of DMSO or other polar solvents may be present.

    • Solution:

      • Add brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer will decrease the solubility of organic compounds in it and help to break the emulsion.

      • If the issue persists, try switching to a less polar organic solvent. For example, if you are using ethyl acetate, try diethyl ether.

      • Centrifugation of the mixture can also be effective in breaking stubborn emulsions.

  • Issue: The sulfone/sulfoxide byproduct is still present in my product after multiple washes.

    • Cause: Insufficient volume of aqueous wash or an inappropriate aqueous solution.

    • Solution:

      • Increase the volume and number of aqueous washes. As a rule of thumb, for every volume of organic phase, wash with at least an equal volume of aqueous phase. Repeat this process 3-5 times.

      • For removing residual DMSO or DMF, consider using a 5% aqueous LiCl solution for one of the washes.[1]

      • If your product is stable to acid, a wash with dilute HCl (e.g., 0.5 N) can help to protonate any basic impurities and pull them into the aqueous layer.[1]

Data Presentation: Solvent Properties for Liquid-Liquid Extraction

SolventPolarity IndexDensity (g/mL)Water MiscibilityBoiling Point (°C)
Hexane0.10.655Immiscible69
Diethyl Ether2.80.713Slightly Soluble34.6
Dichloromethane3.11.33Immiscible39.6
Ethyl Acetate4.40.902Slightly Soluble77.1
Acetonitrile5.80.786Miscible81.6
DMSO7.21.100Miscible189
Water10.21.000-100

This table provides a general guide. Optimal solvent selection will depend on the specific properties of the compound of interest.

Guide 2: Advanced Crystallization Technique - The Potassium Carbonate Method

This technique is particularly useful when standard recrystallization fails to separate a desired sulfoxide from its sulfone byproduct.

Experimental Protocol:

  • Dissolution: In a flask, dissolve the crude mixture of sulfoxide and sulfone in a minimal amount of a hot aqueous alcohol solution (e.g., 90-96% ethanol).

  • Treatment: To the hot solution, add solid potassium carbonate (approximately 10-20% by weight relative to the crude material).

  • Stirring: Stir the mixture at an elevated temperature (e.g., 55-60 °C) for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot mixture through a pre-heated funnel to remove the potassium carbonate and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified sulfoxide.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality Behind the Method:

The addition of potassium carbonate, a mild base, is thought to deprotonate the carbon alpha to the sulfoxide group.[8] This in-situ formation of a salt dramatically increases the polarity of the sulfoxide, altering its solubility profile and disrupting the crystal lattice packing with the more neutral sulfone. This allows for the selective crystallization of the desired sulfoxide upon cooling after the potassium carbonate is removed.

Visualization of the Potassium Carbonate Treatment Workflow

G cluster_0 Dissolution & Treatment cluster_1 Separation & Crystallization cluster_2 Byproducts a Crude Sulfoxide/ Sulfone Mixture b Add Hot Aqueous Alcohol a->b c Add K2CO3 b->c d Stir at 55-60 °C c->d e Hot Filtration d->e Transfer Hot Mixture f Cool Filtrate e->f i Removed K2CO3 e->i g Crystallization of Pure Sulfoxide f->g h Isolate Crystals g->h j Sulfone Remains in Mother Liquor h->j G cluster_0 Basic Wash (e.g., NaOH) cluster_1 Organic Layer cluster_2 Aqueous Layer start Crude Mixture (Neutral Product + Acidic Sulfone) in Organic Solvent wash Add Aqueous Base & Shake start->wash org_layer Neutral Product aq_layer Deprotonated Acidic Sulfone (Water-Soluble Salt) final_product Pure Neutral Product org_layer->final_product Dry & Concentrate

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methods for the characterization of 4-methyldiphenyl sulfide (also known as 4-tolyl methyl sulfide). As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are paramount for ensuring its identity, purity, and quality. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into methodological choices. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and key spectroscopic techniques, focusing on the causality behind experimental choices to ensure self-validating and trustworthy protocols.

Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Method for Volatile Analysis

GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like this compound. Its power lies in the synergistic combination of gas chromatography's high-efficiency separation with the definitive identification capabilities of mass spectrometry. This makes it the preferred method for purity assessments, identifying trace impurities, and confirming identity in complex matrices.

Causality in Method Design

The choice of GC-MS is predicated on the physicochemical properties of this compound: its volatility and thermal stability allow it to be vaporized without degradation for separation in the gas phase. The mass spectrometer provides a unique fragmentation pattern—a chemical fingerprint—that allows for unambiguous identification, even at low concentrations. For sulfur-containing compounds, specialized detectors like the Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with or in place of a standard mass spectrometer to achieve exceptional selectivity and sensitivity for sulfur species.[1][2]

Experimental Protocol: GC-MS Analysis

This protocol is a robust starting point, adapted from established methods for similar aromatic compounds.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to bring the concentration within the instrument's linear range (e.g., 1-100 µg/mL).

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MS or equivalent.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is an excellent choice due to its versatility and inertness.

    • Injection: 1 µL injection volume in splitless mode to maximize sensitivity for trace analysis.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes. This program ensures good separation from both more volatile and less volatile impurities.[4]

    • MS Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

Data Interpretation
  • Retention Time (RT): The time at which this compound elutes from the column provides a preliminary identification marker.

  • Mass Spectrum: The EI mass spectrum will show a molecular ion peak (M⁺) and a characteristic fragmentation pattern. For this compound (C₈H₁₀S, MW ≈ 138.23 g/mol ), one would anticipate:

    • Molecular Ion (M⁺): m/z 138.

    • Key Fragments: Loss of a methyl group ([M-CH₃]⁺) at m/z 123, and potentially fragments corresponding to the tropylium ion (m/z 91) from the tolyl group.

GC-MS Workflow Visualization

Caption: A typical workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): A Robust Tool for Quantification

While GC-MS excels at volatile analysis, HPLC is indispensable for quantifying the primary component, assessing non-volatile impurities, or when analyzing thermally sensitive materials. Its strength lies in its reproducibility, precision, and the ease of sample preparation.

Causality in Method Design

A Reverse-Phase HPLC (RP-HPLC) method is the logical choice. This compound is a relatively non-polar molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is ideal because the aromatic rings in the molecule exhibit strong chromophores, allowing for sensitive detection at specific wavelengths. A detection wavelength of 260 nm is a good starting point for diphenyl sulfides.[5][6]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is adapted from validated methods for related aromatic sulfides and hydrocarbons.[5][7][8]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare the sample for analysis by dissolving a known quantity in the mobile phase to achieve a concentration within the calibration range.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v). For MS compatibility, any acid modifier like phosphoric acid should be replaced with formic acid.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm.[6]

Performance Characteristics

A properly validated HPLC method should meet established performance criteria.

Validation ParameterTypical Performance DataAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%Typically 98.0 - 102.0% for drug substance
Precision (%RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mLSignal-to-Noise Ratio ≥ 10:1

Note: Data is representative and should be established for each specific system.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis & Quantification Stock Prepare 1 mg/mL Stock Solution Standards Create Calibration Standards Stock->Standards Sample Prepare Analysis Sample Stock->Sample Injector Autosampler (10 µL Injection) Standards->Injector Sample->Injector Pump Mobile Phase (ACN:Water) Pump->Injector Column C18 Column (25°C) Injector->Column Detector UV Detector (260 nm) Column->Detector CalCurve Generate Calibration Curve Detector->CalCurve Chromatogram Integrate Sample Peak Area Detector->Chromatogram Quantify Calculate Concentration & Purity CalCurve->Quantify Chromatogram->Quantify Decision_Tree cluster_choices Start What is the Analytical Goal? Goal_ID Structural ID & Confirmation Start->Goal_ID Goal_Purity Purity & Impurity Profiling Start->Goal_Purity Goal_Quant Assay & Quantification Start->Goal_Quant NMR Use NMR Spectroscopy (¹H and ¹³C) Goal_ID->NMR Primary Structure IR Use IR Spectroscopy (Identity Screen) Goal_ID->IR Functional Groups GCMS Use GC-MS (Volatile Impurities) Goal_Purity->GCMS HPLC Use HPLC-UV (Assay & Non-Volatile Impurities) Goal_Purity->HPLC Goal_Quant->HPLC

References

A Comparative Guide to the Analysis of 4-Methyldiphenyl Sulfide: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-methyldiphenyl sulfide. This document moves beyond mere protocols to explain the fundamental causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the optimal analytical strategy for their specific needs.

Introduction to this compound and Analytical Imperatives

This compound (C₁₃H₁₂S) is an aromatic sulfide that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers. Its presence, even in trace amounts, can be critical to the efficacy and safety of a final product, or it may be the target analyte in environmental and metabolic studies. Consequently, the accurate and robust quantification of this compound is paramount. The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte, the required sensitivity and specificity, and the nature of the sample matrix.

Table 1: Core Physicochemical Properties of this compound

PropertyValue / DescriptionRationale for Chromatography
Molecular Formula C₁₃H₁₂S-
Molecular Weight 200.30 g/mol Suitable for both HPLC and MS detection.
Boiling Point ~298 °C (estimated)Sufficiently volatile for GC analysis without thermal degradation.
UV Absorbance Strong absorbance in the 230-280 nm range.The conjugated phenyl rings act as a strong chromophore, ideal for sensitive HPLC-UV detection.
Solubility Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Hexane).Facilitates straightforward sample preparation for both HPLC and GC.
Thermal Stability Generally stable at temperatures used in GC injectors and ovens.A prerequisite for reliable GC analysis, preventing on-column degradation and ensuring accurate quantification.
High-Performance Liquid Chromatography (HPLC): Robustness and Accessibility

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, its strong UV-absorbing properties make HPLC with a UV detector an exceptionally well-suited, robust, and cost-effective analytical choice.

The Principle of Separation: Reversed-Phase Chromatography

The most common HPLC mode for a molecule of this nature is reversed-phase (RP) chromatography. In this setup, the analyte is introduced into a polar mobile phase and passed through a column containing a nonpolar stationary phase (typically C18-silica). This compound, being a relatively nonpolar molecule, partitions preferentially into the stationary phase. Its elution is controlled by the strength of the organic solvent in the mobile phase; a higher concentration of organic solvent reduces retention, causing the analyte to elute more quickly.

This protocol is designed as a self-validating system for routine quality control and quantification.

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Causality: The C18 stationary phase provides strong hydrophobic interactions with the phenyl rings of the analyte, leading to excellent retention and separation from more polar impurities.[1]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

      • Causality: Acetonitrile is a preferred organic modifier that offers low viscosity and good UV transparency.[2] The 70:30 ratio is a starting point designed to elute the analyte with a sharp peak shape in a reasonable timeframe (typically 5-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

    • Detection Wavelength: 254 nm.

      • Causality: Aromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[1] A PDA detector can be used to scan the entire spectrum to confirm peak identity and purity.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration within the pre-determined calibration range (e.g., 1-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates and protect the column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing Sample Sample Weighing & Dissolution Filter 0.45 µm Filtration Sample->Filter Autosampler Injection (10 µL) Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: HPLC-UV experimental workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched Specificity and Sensitivity

GC-MS is the gold standard for the analysis of volatile and thermally stable compounds. It offers superior specificity compared to HPLC-UV because the mass spectrometer provides structural information, acting as a chemical fingerprint for definitive identification.

The Principle of Separation and Detection

In GC, the sample is vaporized in a heated inlet and swept by an inert carrier gas through a long, narrow column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its interactions with this phase. As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented in a reproducible pattern, and detected based on their mass-to-charge ratio (m/z).

This protocol is optimized for both definitive identification (full scan mode) and ultra-sensitive quantification (SIM mode).

  • Instrumentation:

    • GC system with a split/splitless inlet, coupled to a single quadrupole or triple quadrupole mass spectrometer. An inert flow path is recommended for analyzing sulfur compounds to prevent analyte loss.[4]

  • Chromatographic Conditions:

    • Column: HP-5MS (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Causality: This is a robust, general-purpose column of low polarity. It separates compounds primarily by boiling point, which is effective for aromatic compounds, and its low-bleed characteristics are ideal for MS detection.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

      • Causality: A high inlet temperature ensures the rapid and complete vaporization of this compound, preventing mass discrimination.

    • Injection Mode: Split (20:1 ratio). Use splitless for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 290 °C.

      • Hold: 5 minutes.

      • Causality: This program allows for the elution of any volatile solvents before ramping to a temperature that elutes the target analyte with a good peak shape and separates it from potential contaminants.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Causality: 70 eV is the standard energy for EI-MS, which generates reproducible fragmentation patterns that can be compared against spectral libraries for identification.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 290 °C.

    • Acquisition Mode:

      • Full Scan: m/z 40-450 for identification and method development.

      • Selected Ion Monitoring (SIM): For high-sensitivity quantification, monitor the following ions: m/z 200 (Molecular Ion), 185, and 91.

      • Causality: SIM mode significantly enhances the signal-to-noise ratio by having the detector focus only on ions characteristic of the analyte, allowing for much lower detection limits than full scan mode.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing Sample Sample Dissolution in Volatile Solvent Inlet Vaporization Inlet (280°C) Sample->Inlet Column HP-5MS Column Separation Inlet->Column IonSource EI Ionization (70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector MS Detector MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Quant Identification & Quantification (SIM) Spectrum->Quant

Caption: GC-MS experimental workflow for this compound.

Head-to-Head Performance Comparison

The decision to use HPLC-UV or GC-MS should be based on a clear understanding of their respective strengths and weaknesses for this specific application.

Table 2: Performance Comparison of HPLC-UV and GC-MS

ParameterHPLC-UVGC-MSSenior Scientist's Verdict
Specificity Moderate. Relies on retention time and UV spectrum. Co-eluting impurities with similar chromophores can interfere.[7]Very High. Definitive identification based on unique mass fragmentation patterns.[8]GC-MS is superior. For unambiguous identification, especially in complex matrices or for regulatory submissions, MS data is essential.
Sensitivity (LOD/LOQ) Good (low µg/mL to high ng/mL).Excellent, especially in SIM mode (low ng/mL to pg/mL).[6]GC-MS is superior. For trace-level analysis, the sensitivity of SIM mode is unmatched by UV detection.
Sample Matrix Suitability Excellent for clean matrices. Complex matrices may require extensive cleanup to remove UV-absorbing interferences.Excellent. The selectivity of MS can often resolve the analyte from co-eluting matrix components, reducing the need for exhaustive cleanup.[9]GC-MS is more robust for "dirty" samples, such as environmental extracts or biological fluids.
Analysis Speed Typically 5-15 minutes per sample.Typically 10-20 minutes per sample, though Fast GC methods can reduce this significantly.Comparable. While the GC oven cycle is longer, reduced sample prep time can make the overall workflow time similar.
Instrumentation Cost & Complexity Lower initial cost. Simpler operation and maintenance.Higher initial cost. More complex operation requiring knowledge of vacuum systems and MS tuning.HPLC-UV is more accessible. It is a workhorse for routine QC labs where cost and ease-of-use are major factors.
Compound Scope Broader scope; can analyze non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.Tie. While HPLC is more versatile overall, this compound is perfectly suited for GC, making this a non-issue.
Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and valid techniques for the analysis of this compound. The optimal choice is contingent on the analytical objective.

  • Choose HPLC-UV for: Routine quality control of raw materials or finished products where the sample matrix is well-defined and the primary goal is quantification against a known standard. Its lower cost, simplicity, and robustness make it ideal for high-throughput environments.

  • Choose GC-MS for: Trace-level quantification, analysis in complex matrices (e.g., environmental, biological), impurity identification, or any application requiring definitive, structurally confirmed results. The unparalleled specificity and sensitivity of GC-MS make it the authoritative choice for research, development, and regulatory purposes.

By understanding the causality behind the protocols and the distinct advantages of each technique, researchers can confidently select the most appropriate method to generate accurate, reliable, and defensible data.

References

A Senior Application Scientist's Guide to Catalyst Selection for Diaryl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Diaryl Sulfide Scaffold

The diaryl sulfide motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, biologically active compounds, and advanced materials.[1][2][3] From antipsychotic agents like Seroquel to novel antibiotics, the carbon-sulfur (C-S) bond is integral to molecular function.[4] However, the construction of this bond presents unique challenges. Sulfur-containing compounds are notorious for their potential to coordinate strongly with and deactivate transition metal catalysts.[5][6] This guide provides a comparative analysis of the primary catalytic systems used for diaryl sulfide synthesis, offering field-proven insights to help you select the optimal catalyst for your specific application. We will delve into the mechanistic nuances and practical considerations of palladium, copper, and nickel-based systems, as well as emerging metal-free alternatives.

High-Level Overview: A Comparative Snapshot of Leading Catalytic Systems

The choice of catalyst is a critical decision point in any synthetic campaign, governed by a trade-off between cost, reactivity, substrate scope, and reaction mildness. The three dominant transition metals for C-S cross-coupling—palladium, copper, and nickel—each offer a distinct profile.

Catalyst SystemKey AdvantagesCommon LimitationsCost & Toxicity
Palladium Broadest substrate scope, high functional group tolerance, well-understood mechanisms, high turnover numbers.[6][7]High cost, potential for catalyst poisoning, often requires sophisticated and expensive ligands.High cost, relatively high toxicity.
Copper Significantly lower cost than palladium, low toxicity, effective for Ullmann-type couplings.[2][8]Historically required harsh conditions, can be sensitive to ligand choice, mechanism less universally understood.[5]Low cost, low toxicity.
Nickel Cost-effective alternative to palladium, excellent for coupling with less reactive electrophiles, enables C-H functionalization routes.[3][9][10]Can be sensitive to air and moisture, may require higher catalyst loadings, mechanisms can be complex.[11]Low cost, moderate toxicity.
Organocatalysis Metal-free ("green"), mild conditions (often visible light), avoids metal contamination in the final product.[12]Generally narrower substrate scope, may require specific chromophores for photo-reactions.Varies, generally low cost and toxicity.

Deep Dive 1: Palladium-Catalyzed C-S Cross-Coupling

Palladium catalysis remains the gold standard for C-S bond formation due to its remarkable reliability and broad functional group tolerance.[6] The success of these reactions hinges on the choice of ligand, which modulates the reactivity of the palladium center.

Expertise & Causality: The canonical mechanism for palladium-catalyzed C-S coupling involves a Pd(0)/Pd(II) catalytic cycle. The key is to facilitate the two critical steps: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination of the diaryl sulfide from the Pd(II) intermediate. Bulky, electron-rich phosphine ligands (e.g., Josiphos, SPhos) or N-heterocyclic carbenes (NHCs) are often essential.[6][7] They accelerate the reductive elimination step—often the rate-limiting step—and prevent the formation of inactive palladium-thiolate resting states.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n pd2_int Ar-Pd(II)(X)L_n pd0->pd2_int Oxidative Addition (Ar-X) pd2_thiolate Ar-Pd(II)(SR')L_n pd2_int->pd2_thiolate Ligand Exchange (Ar'SH + Base) pd2_thiolate->pd0 Reductive Elimination product Ar-S-Ar' pd2_thiolate->product

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for C-S cross-coupling.

Comparative Performance Data (Palladium-Catalyzed)

EntryAryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromotolueneThiophenolPd(dba)₂ (2)NiXantPhos (4)NaOtBuToluene11095--INVALID-LINK--[1]
24-Chloroacetophenone4-MethoxythiophenolPd(OAc)₂ (2)CyPF-t-Bu (4)K₃PO₄Toluene11098--INVALID-LINK--[7]
31-Iodonaphthalene2-NaphthalenethiolPd/C (5)NoneK₂CO₃PEG-40012094[Lin et al., 2010]
4Phenyl triflateThiophenolPd(OAc)₂ (2)dppf (2.4)Cs₂CO₃Toluene8092--INVALID-LINK--[6]
Validated Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from Hartwig and coworkers for the general coupling of aryl halides with thiols.[7]

  • Reactor Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%) and the ligand (e.g., CyPF-t-Bu, 0.04 mmol, 2 mol%).

  • Reagent Addition: Add the aryl halide (2.0 mmol, 1.0 equiv), the base (e.g., K₃PO₄, 2.8 mmol, 1.4 equiv), and a magnetic stir bar.

  • Solvent and Thiol: Evacuate and backfill the tube with inert gas three times. Add anhydrous, degassed solvent (e.g., toluene, 4 mL), followed by the thiol (2.2 mmol, 1.1 equiv) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure diaryl sulfide.

Deep Dive 2: Copper-Catalyzed C-S Cross-Coupling

As a more economical and less toxic alternative to palladium, copper catalysis is an attractive option, particularly for large-scale synthesis.[2][8] Modern protocols have overcome the harsh conditions of the classical Ullmann condensation by employing ligands that enhance the solubility and reactivity of the copper catalyst.

Expertise & Causality: The mechanism of copper-catalyzed C-S coupling is still a subject of active research, but a Cu(I)/Cu(III) catalytic cycle is a widely proposed pathway for many modern systems.[11] In this cycle, a Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This is followed by reaction with the thiolate and subsequent reductive elimination to furnish the product and regenerate the active Cu(I) catalyst. Ligands like 1,10-phenanthroline or ethylene glycol are crucial; they prevent copper salt precipitation and stabilize the key intermediates, allowing the reaction to proceed at much lower temperatures (80-120 °C) compared to the ligand-free reactions (>180 °C).[11]

Comparative Performance Data (Copper-Catalyzed)

EntryAryl HalideSulfur SourceCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Yield (%)Reference
1IodobenzeneThiophenolCuI (5)Ethylene glycolK₂CO₃Isopropanol8091[Buchwald et al., 2002][11]
24-IodotolueneThiophenolCuI (1)NoneK₂CO₃DMF11095[Sperotto et al., 2008][7]
34-BromoanisoleKSCNnano CuO (5)NoneKOHDMSO13088--INVALID-LINK--[13][14]
4IodobenzenePhZnBr/S₈CuI (10)NoneNaOtBuTHF6578[Rostami et al., 2011]
Validated Experimental Protocol: Modern Copper-Catalyzed Synthesis

This protocol is a representative example of a ligand-assisted copper-catalyzed C-S coupling.[11]

  • Reactor Setup: In a sealable reaction vessel, combine CuI (0.05 mmol, 5 mol%), the aryl iodide (1.0 mmol, 1.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Ligand and Thiol: Add ethylene glycol (2.0 mmol, 2.0 equiv) and the thiol (1.2 mmol, 1.2 equiv).

  • Solvent: Add the solvent (e.g., isopropanol, 2 mL).

  • Reaction: Seal the vessel and stir the mixture vigorously in a preheated oil bath at 80 °C for the required time (typically 12-24 hours).

  • Monitoring: Follow the disappearance of starting materials using TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product via silica gel chromatography.

Deep Dive 3: Nickel-Catalyzed C-S Cross-Coupling

Nickel catalysis has emerged as a powerful and cost-effective strategy, bridging the gap between palladium and copper.[10] It is particularly adept at activating challenging substrates and enabling novel reaction pathways, such as C-H functionalization, which avoids the need for pre-functionalized starting materials.[3][9]

Expertise & Causality: Nickel can cycle through Ni(0)/Ni(II) or more complex Ni(I)/Ni(III) pathways.[7] Its ability to participate in single-electron transfer (SET) processes makes it uniquely suited for reductive cross-coupling reactions. For C-H sulfenylation, a directing group (like the 8-aminoquinoline moiety) is often used to position the nickel catalyst adjacent to the target C-H bond, facilitating cyclometalation and subsequent C-S bond formation.[3][9] This atom-economical approach avoids the generation of halide waste streams.

Ni_CH_Activation sub Benzamide with Directing Group (DG) cyclometalated Cyclometalated Ni(II) Intermediate sub->cyclometalated C-H Activation cat Ni(II) Catalyst cat->cyclometalated oxidized Ni(IV) Intermediate cyclometalated->oxidized Oxidative Addition (Ar'S-SAr') product Sulfenylated Product oxidized->product Reductive Elimination product->cat Catalyst Regeneration

Caption: Conceptual workflow for Ni-catalyzed C-H sulfenylation.

Comparative Performance Data (Nickel-Catalyzed)

EntryAryl PartnerSulfur PartnerCatalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp (°C)Yield (%)Reference
1N-(quinolin-8-yl)benzamideDiphenyl disulfideNi(OAc)₂ (10)NoneK₂CO₃DCE10085--INVALID-LINK--[3][9]
2IodobenzenePhenyldithiocarbamateNiCl₂ (5)2,2'-Bipyridine (10)Zn powderDMF11093[Dong et al., 2017][15]
3Phenyl triflateThiophenolNi(cod)₂ (10)dppf (10)K₃PO₄Dioxane8089[Manabe et al., 2004]
4Aryl BromideDiaryl disulfideNiCl₂·6H₂O (10)NoneMg, LiClTHFRT75 (Biaryl)--INVALID-LINK--[16]

Note: Entry 4 shows an interesting desulfurative cross-coupling to form biaryls, highlighting nickel's unique reactivity.[16]

Catalyst Selection Guide: Making the Right Choice

Choosing the optimal catalyst requires balancing project-specific needs. The following decision workflow can guide your selection process.

Catalyst_Selection_Workflow start Project Start: Synthesize Diaryl Sulfide q_cost Is cost or metal toxicity a primary concern? start->q_cost pd Consider Palladium: - Broad scope - High tolerance - Well-established q_cost->pd No cu_ni Consider Copper or Nickel: - Lower cost - Lower toxicity q_cost->cu_ni Yes q_fg Are sensitive functional groups present? q_fg->pd Yes cu Consider Copper: - Most economical - Ullmann-type q_fg->cu No q_atom Is atom economy critical? (e.g., C-H activation) ni Consider Nickel: - C-H functionalization - Reductive coupling q_atom->ni Yes q_atom->cu No pd->q_fg Proceed cu_ni->q_atom

Caption: Decision workflow for selecting a C-S cross-coupling catalyst.

Conclusion and Future Outlook

The synthesis of diaryl sulfides has been profoundly advanced by transition metal catalysis. Palladium systems offer the highest degree of reliability and scope, making them ideal for complex, late-stage functionalizations in drug discovery. Copper catalysis presents a robust, economical, and scalable alternative, perfectly suited for process chemistry and the synthesis of simpler building blocks. Nickel catalysis provides a unique reactivity profile, enabling transformations like C-H activation that push the boundaries of synthetic efficiency. As the field evolves, we anticipate further growth in photoredox and electrocatalytic methods, which promise even milder conditions and further reduce reliance on pre-functionalized starting materials, continuing the drive toward more sustainable and powerful synthetic methodologies.

References

A Comparative Analysis of the Biological Activity of Diaryl Sulfides: Evaluating the Role of the 4-Methyl Motif

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl sulfide scaffold represents a privileged structure in medicinal chemistry, found in a diverse array of natural products and therapeutic agents.[1][2][3] These compounds, characterized by two aryl rings linked by a sulfur atom, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuro-modulatory effects.[4][5][6] Their synthetic tractability and the ability to readily modify their physicochemical properties through substitution on the aryl rings make them attractive candidates for drug discovery and development.

This guide provides a comparative analysis of the biological activities of various diaryl sulfides, with a particular focus on understanding the structure-activity relationships (SAR) that govern their efficacy. We will use 4-methyldiphenyl sulfide as a foundational reference point to explore how substitutions on the phenyl rings—ranging from simple methyl and methoxy groups to more complex heterocyclic moieties—modulate the pharmacological profile of this versatile chemical class. The discussion will be grounded in experimental data, focusing primarily on their well-documented roles as antitubulin agents and their applications in neurobiology.

Section 1: Anticancer and Antitubulin Activity of Diaryl Sulfides

A significant body of research has focused on diaryl sulfides as analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits cancer cell proliferation by disrupting microtubule dynamics.[4][7] These synthetic analogues often replace the cis-stilbene bridge of CA-4 with a sulfur atom, which can lead to compounds with high activity and potentially improved stability.[7] The mechanism typically involves binding to the colchicine site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton induces cell cycle arrest, primarily at the G2/M phase, and ultimately leads to apoptosis.[8]

The substitution pattern on the aryl rings is critical for antitubulin activity. Studies have shown that diaryl sulfides incorporating a 3,4,5-trimethoxyphenyl moiety, which mimics Ring A of CA-4, are often potent inhibitors of tubulin assembly.[4][9] The substitutions on the second phenyl ring (Ring B) further modulate this activity.

Comparative Cytotoxicity of Substituted Diaryl Sulfides

The following table summarizes the cytotoxic activity of several diaryl sulfide analogues against the MCF-7 human breast cancer cell line, providing a clear comparison of how different substituents influence potency.

Compound IDRing A SubstituentRing B Substituent(s)LinkerCytotoxicity (EC50/IC50, µM)Reference
Analogue 1 3,4,5-Trimethoxy4-Methoxy, 3-AminoSulfide (-S-)1.1 (IC50)[4]
Analogue 2 3,4,5-Trimethoxy4-Methoxy, 3-NitroSulfide (-S-)> 100 (Inactive)[4]
Analogue 3 Benzoxazole3,4,5-TrimethoxySulfide (-S-)4.5 (EC50)[1][9]
Analogue 4 Phenyl3,4,5-TrimethoxySulfide (-S-)Inactive[1][9]
Analogue 5 Phenyl4-MethoxySulfide (-S-)7.9 (EC50)[1][9]
CA-4 3,4,5-Trimethoxy4-Methoxy, 3-Hydroxycis-Alkene1.1 (IC50)[4]

Analysis of Structure-Activity Relationship (SAR):

  • Mimicking Combretastatin A-4: The data clearly show that diaryl sulfides designed to mimic CA-4 exhibit the highest potency. Analogue 1, with a trimethoxy Ring A and an amino-substituted Ring B, demonstrates activity comparable to CA-4 itself.[4]

  • Importance of Ring B Substituents: A comparison between Analogue 1 (3-amino) and Analogue 2 (3-nitro) reveals the profound impact of the electronic properties of Ring B substituents. The electron-donating amino group confers potent activity, whereas the electron-withdrawing nitro group renders the compound inactive, suggesting a specific electronic or hydrogen-bonding requirement for tubulin binding.[4]

  • Role of Heterocycles: The incorporation of a heterocyclic moiety like benzoxazole (Analogue 3) can also lead to potent anticancer activity, highlighting the scaffold's versatility.[1][9]

  • Baseline Activity: Simple phenyl analogues (e.g., Analogue 4) often show little to no activity, underscoring the necessity of specific, strategically placed functional groups to achieve potent biological effects.[1][9]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for the anticancer effect of these CA-4 analogues is the inhibition of microtubule formation. The following diagram illustrates this proposed signaling pathway.

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome Diaryl_Sulfide Diaryl Sulfide (e.g., Analogue 1) Colchicine_Site Binds to Colchicine Site on β-Tubulin Diaryl_Sulfide->Colchicine_Site Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Colchicine_Site->Polymerization Inhibits Microtubules Stable Microtubules Polymerization->Microtubules Disruption Microtubule Disruption Polymerization->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of antitubulin activity by diaryl sulfide analogues.

Section 2: Diaryl Sulfides as Serotonin Transporter (SERT) Ligands

Beyond oncology, the diaryl sulfide scaffold is crucial for the development of radiolabeled biomarkers for imaging the serotonin transporter (SERT) in the brain via Positron Emission Tomography (PET).[5] SERT is a key protein in neurotransmission and is a target for many antidepressant medications. The ability to visualize and quantify SERT in vivo is invaluable for neuroscience research and clinical diagnostics.

Fluorinated diaryl sulfides have been specifically developed as fluorine-containing tracers for this purpose.[5] The core phenylthiophenyl structure serves as a validated scaffold for SERT binding. The development of these agents began after the compound 403U76, a diaryl sulfide derivative, was found to inhibit serotonin and norepinephrine reuptake.[5] Subsequent research focused on optimizing the scaffold for high-affinity, selective SERT binding and suitable properties for PET imaging. While specific comparative data for this compound in this context is limited, the broader principle is that substitutions on the phenyl rings are systematically varied to fine-tune binding affinity, selectivity, and metabolic stability for imaging applications.

Section 3: Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized assays are essential for comparing the biological activity of novel compounds. Below are detailed protocols for key experiments used to evaluate diaryl sulfides.

Protocol 1: Cell Proliferation (MTT) Assay

This assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard method for screening the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.

  • Compound Preparation: Prepare a stock solution of the diaryl sulfide compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Drug Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Incubate for 48-72 hours. Causality: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation and for the drug to induce its cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the EC₅₀ or IC₅₀ value. Self-Validation: The inclusion of positive and negative controls validates the assay's performance, ensuring that the observed effects are due to the compound and not experimental artifacts.

Caption: Experimental workflow for the MTT cell proliferation assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in absorbance (turbidity) of the solution over time.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice. Prepare a GTP solution (10 mM).

  • Reaction Mixture: In a 96-well plate, add the tubulin buffer, the test compound at various concentrations (dissolved in a minimal amount of DMSO), and the tubulin solution. Causality: The reaction is kept on ice to prevent premature polymerization before the assay begins.

  • Initiation of Polymerization: Pre-warm the plate to 37°C in a temperature-controlled spectrophotometer. To initiate the reaction, add GTP to a final concentration of 1 mM. Causality: Tubulin polymerization is a temperature and GTP-dependent process. Shifting to 37°C and adding GTP provides the necessary conditions for microtubule assembly.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. The rate of polymerization is determined from the linear phase of the curve. Calculate the percentage of inhibition for each compound concentration relative to a vehicle (DMSO) control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%. Self-Validation: Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) should be run as controls to validate the assay's responsiveness.

Conclusion

The diaryl sulfide scaffold is a remarkably versatile platform for the development of biologically active compounds. As demonstrated through comparative data, its pharmacological profile is exquisitely sensitive to the nature and position of substituents on its aryl rings. While simple structures like this compound may possess modest intrinsic activity, they serve as an essential starting point for rational drug design.

The structure-activity relationships highlighted in this guide demonstrate that diaryl sulfides designed as mimetics of natural products like Combretastatin A-4 can be potent anticancer agents that function by inhibiting tubulin polymerization.[4][7] The strategic placement of methoxy, amino, and heterocyclic groups is key to achieving high potency.[4][9] Furthermore, the same core structure provides a foundation for developing highly specific ligands for neurological targets such as the serotonin transporter, showcasing the broad therapeutic potential of this chemical class.[5] The detailed protocols provided herein offer a validated framework for researchers to screen and characterize new diaryl sulfide derivatives in a reliable and reproducible manner.

References

A Senior Application Scientist's Guide to Reference Standards for 4-Methyldiphenyl Sulfide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of compounds like 4-methyldiphenyl sulfide is paramount. This aromatic sulfide, a key intermediate in various synthetic pathways, demands rigorous analytical scrutiny to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of reference standards and analytical methodologies for this compound, grounded in established scientific principles and practical expertise.

The Critical Role of Reference Standards

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. Its primary role is to ensure the accuracy and reliability of analytical data. For this compound, an ideal reference standard should possess:

  • High Purity: Minimizing the presence of impurities that could interfere with the analysis.

  • Verified Identity: Structural confirmation through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Traceability: For Certified Reference Materials (CRMs), traceability to national or international standards is crucial.[1][2][3]

Comparative Analysis of Analytical Methodologies

The two most prevalent analytical techniques for the quantification of aromatic sulfides like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is dictated by the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the physicochemical properties of the analyte.

Gas Chromatography (GC): The Volatility Advantage

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6] Given the relatively low boiling point of this compound, GC is a highly suitable method for its analysis.

Principle of GC:

Caption: Basic workflow of Gas Chromatography.

Common GC Detectors for Sulfide Analysis:

  • Flame Ionization Detector (FID): A universal detector for organic compounds, offering excellent sensitivity and a wide linear range.

  • Sulfur Chemiluminescence Detector (SCD): Highly selective for sulfur-containing compounds, providing exceptional sensitivity and equimolar response to sulfur, which simplifies quantification.[6]

  • Mass Spectrometry (MS): Provides structural information for definitive peak identification and is highly sensitive.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds

HPLC is a versatile technique suitable for a wide array of compounds, including those that are non-volatile or thermally labile.[7] While this compound is amenable to GC, HPLC offers an alternative approach, particularly when dealing with complex sample matrices or when GC instrumentation is unavailable.

Principle of HPLC:

Caption: Fundamental workflow of High-Performance Liquid Chromatography.

Common HPLC Detectors:

  • UV-Vis Detector: A common and robust detector. Aromatic compounds like this compound exhibit strong UV absorbance, making this a suitable detection method.

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides high sensitivity and specificity, enabling accurate quantification even in complex mixtures.

Performance Comparison: GC vs. HPLC for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with stationary phase.Separation based on partitioning between mobile and stationary phases.
Sample Volatility RequiredNot required
Typical Column Capillary column (e.g., DB-5, DB-Sulfur SCD)Packed column (e.g., C18, Phenyl)
Mobile Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen)Liquid solvent mixture (e.g., Acetonitrile, Water)
Detection FID, SCD, MSUV-Vis, MS
Sensitivity Generally high, especially with SCD for sulfur compounds.Good, can be very high with MS.
Analysis Time Typically faster.Can be longer depending on the method.
Instrumentation Cost Generally lower.Can be higher, especially for LC-MS systems.

Experimental Protocols

The following protocols are representative methods for the analysis of aromatic sulfides and can be adapted and validated for this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[8]

Protocol 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the determination of purity and for the quantification of this compound in samples where it is a major component.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless, 250°C, split ratio 50:1.

  • Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

  • Detector: FID at 280°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methylene chloride or hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh a suitable amount of the sample and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.

3. Analysis and Quantification:

  • Inject 1 µL of each standard and sample solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Trace Analysis by Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This method is ideal for the detection and quantification of trace levels of this compound, for instance, as an impurity.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.

  • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or equivalent.

  • Carrier Gas: Helium at a constant pressure of 14.5 psi.

  • Injector: Split/splitless, 250°C.

  • Oven Program: 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 10 min.

2. Standard and Sample Preparation:

  • Follow the same procedure as for GC-FID, but prepare standards at much lower concentrations (e.g., in the ng/mL to low µg/mL range).

3. Analysis and Quantification:

  • The quantification is based on the equimolar response of the SCD to sulfur. A single sulfur-containing standard can be used for calibration.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust alternative to GC for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Prepare the sample in the mobile phase to a concentration within the calibration range.

3. Analysis and Quantification:

  • Inject 10 µL of each standard and sample solution.

  • Construct a calibration curve and determine the sample concentration as described for GC-FID.

Conclusion and Recommendations

The selection of an appropriate reference standard and analytical method is fundamental to achieving accurate and reliable results in the analysis of this compound.

  • Reference Standards: Always source high-purity reference standards from reputable suppliers and insist on a comprehensive Certificate of Analysis.

  • Method Selection:

    • For routine purity assessments and quantification of major components, GC-FID is a cost-effective and efficient choice.

    • For trace-level analysis and impurity profiling, the high selectivity and sensitivity of GC-SCD are unparalleled.

Ultimately, the chosen method must be rigorously validated for its intended purpose to ensure the integrity of the analytical data, a cornerstone of scientific research and drug development.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methyldiphenyl Sulfide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of reaction components is not merely a procedural step but the bedrock of process optimization, yield calculation, and impurity profiling. The synthesis of compounds like 4-methyldiphenyl sulfide, a common building block, requires rigorous analytical oversight. Monitoring its formation and consumption within a complex reaction matrix is critical for understanding reaction kinetics and ensuring the quality of the final product.

This guide provides an in-depth comparison of the two most prevalent chromatographic techniques for this task: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will move beyond a simple listing of methods to explore the fundamental principles that guide the choice of one technique over the other, supported by detailed experimental protocols and validation data. Our focus is on building a robust, self-validating analytical system that ensures data integrity and confidence in your results.

Choosing Your Analytical Weapon: A Head-to-Head Comparison of GC and HPLC

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. This compound is a volatile, thermally stable, non-polar small molecule, making it an excellent candidate for both GC and HPLC. The optimal choice, therefore, depends on the specific requirements of the analysis, such as throughput, available equipment, and the complexity of the reaction mixture.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Expert Insight
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.GC is ideal for volatile and thermally stable compounds, while HPLC excels with non-volatile or thermally sensitive analytes.[1][2][3] this compound fits both criteria, giving the scientist a choice based on other factors.
Speed Typically faster (runs in minutes).[4]Generally slower (runs of 10-60 minutes).[4][5]The volatility of the analyte allows for rapid partitioning in the GC column, leading to shorter analysis times and higher throughput, which is advantageous for reaction kinetics studies.
Cost More cost-effective; uses inexpensive carrier gases (He, N₂).[2][4]Higher operational cost due to the need for expensive, high-purity solvents.[4][5]For routine, high-volume analysis, the lower cost-per-sample of GC can be a significant advantage.
Sample Prep May require more extensive cleanup (e.g., extraction) to remove non-volatile matrix components.[3]More forgiving of complex matrices containing salts or non-volatile starting materials.[4]If the reaction mixture contains significant non-volatile components (e.g., inorganic salts, catalysts), HPLC may require less sample preparation, as these can often be filtered out after dilution.
Detectors Flame Ionization (FID) - universal for organics. Sulfur Chemiluminescence (SCD) - highly specific and sensitive for sulfur compounds.[6][7]UV-Vis/Diode Array (DAD) - requires a chromophore. Mass Spectrometry (MS) - universal.The availability of a Sulfur Chemiluminescence Detector (SCD) makes GC an exceptionally powerful tool for this specific analyte, offering unparalleled selectivity and sensitivity, virtually eliminating interference from the hydrocarbon matrix.[8][7][9]
Sensitivity High, especially with specific detectors like SCD (ppb-level).[8][6]Dependent on the detector and analyte's UV absorbance; generally very sensitive.For trace-level impurity analysis alongside the main analyte, GC-SCD provides a significant sensitivity advantage for sulfur-containing byproducts.

Experimental Workflow Visualization

A clear understanding of the analytical workflow is crucial for implementation and troubleshooting. The following diagrams illustrate the end-to-end process for both GC and HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1. Reaction Mixture Aliquot Quench 2. Quench Reaction Sample->Quench LLE 3. Liquid-Liquid Extraction Quench->LLE Dry 4. Dry Organic Phase LLE->Dry Dilute 5. Dilute with Internal Standard Dry->Dilute Inject 6. Inject into GC-SCD/FID Dilute->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Detection Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Quantify Concentration Calibrate->Quantify

Caption: Gas Chromatography (GC) analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Reaction Mixture Aliquot Quench 2. Quench Reaction Sample->Quench Dilute 3. Dilute with Mobile Phase Quench->Dilute Filter 4. Filter through 0.22 µm Syringe Filter Dilute->Filter Inject 5. Inject into HPLC-UV/DAD Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Calibrate 9. Calibration Curve Integrate->Calibrate Quantify 10. Quantify Concentration Calibrate->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Protocols for a Self-Validating System

The trustworthiness of any quantitative result hinges on the robustness of the analytical method.[10] The following protocols are designed as self-validating systems, incorporating an internal standard and a multi-point calibration to ensure accuracy and precision.

Protocol 1: Quantitative Analysis by Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This method is preferred for its high selectivity and sensitivity to sulfur compounds, minimizing interference from a hydrocarbon-rich reaction matrix.[8][6]

1. Sample Preparation & Internal Standard Spiking:

  • Rationale: An internal standard (IS) is crucial for precise quantification. It corrects for variations in injection volume and potential matrix effects. Diphenyl sulfide is an excellent choice as it is chemically similar to the analyte but chromatographically resolved.[8]

  • Procedure:

    • Prepare a stock solution of an internal standard (e.g., Diphenyl Sulfide) at 1 mg/mL in a suitable volatile solvent like dichloromethane.

    • Carefully withdraw a 100 µL aliquot of the reaction mixture and quench it appropriately (e.g., by adding it to 1 mL of cooled water).

    • Perform a liquid-liquid extraction (LLE) by adding 2 mL of dichloromethane, vortexing for 1 minute, and allowing the layers to separate.[11][12]

    • Transfer the organic (bottom) layer to a clean vial.

    • Add a precise volume of the internal standard stock solution to the extracted sample.

    • Dilute to a final volume that falls within the calibration range of the instrument.

2. Instrumentation and Conditions:

  • Rationale: The column and temperature program are optimized to ensure good separation between the solvent, analyte, internal standard, and other reaction components in a minimal amount of time.

  • Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Detector: Sulfur Chemiluminescence Detector (SCD).[7]

    • Column: Agilent DB-Sulfur SCD (30 m x 0.32 mm, 4.3 µm) or equivalent.

    • Carrier Gas: Helium, constant flow at 2.8 mL/min.[8]

    • Injection: 1 µL, Split mode (e.g., 20:1 ratio).

    • Inlet Temperature: 275°C.

    • Oven Program: 50°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min).

    • SCD Temperature: 850°C (Furnace), 250°C (Base).[6]

3. Calibration and Quantification:

  • Rationale: A multi-point calibration curve demonstrates the method's linearity across a defined concentration range, which is a key requirement for method validation.[13][14]

  • Procedure:

    • Prepare a series of at least five calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Analyze each standard in triplicate to establish the calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Analyze the prepared reaction mixture sample.

    • Calculate the concentration of this compound in the sample using the response factor derived from the calibration curve.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust alternative, particularly useful if a GC-SCD is unavailable or if the reaction matrix contains non-volatile components that would complicate GC analysis.[4]

1. Sample Preparation:

  • Rationale: HPLC sample preparation is often simpler than for GC. The primary steps are dilution to bring the analyte concentration into the linear range of the detector and filtration to remove particulates that could damage the column.[3]

  • Procedure:

    • Prepare a diluent solution, typically the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

    • Carefully withdraw a 100 µL aliquot of the reaction mixture and quench it.

    • Perform a serial dilution with the diluent to an expected concentration within the calibration range. An internal standard can also be used here if desired.

    • Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

  • Rationale: A reversed-phase C18 column is the workhorse for separating non-polar to moderately polar small molecules. The mobile phase gradient is designed to elute the analyte with a good peak shape in a reasonable time.

  • Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD), monitoring at a wavelength of maximum absorbance for this compound (e.g., ~254 nm).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Rationale: The calibration process is analogous to the GC method, establishing a linear relationship between the analyte's peak area and its concentration.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound in the diluent.

    • Analyze each standard in triplicate to generate a calibration curve by plotting peak area versus concentration.

    • Analyze the prepared reaction mixture sample.

    • Calculate the concentration of this compound using the linear regression equation from the calibration curve.

Performance Data Comparison

To provide a tangible comparison, the following table summarizes typical method validation data for the quantitative analysis of this compound using the protocols described above. These values represent the expected performance of well-optimized and validated methods.[13][14]

Performance ParameterGC-SCD MethodHPLC-UV MethodInterpretation
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over their respective ranges, a prerequisite for accurate quantification.[15]
Range 0.1 - 100 µg/mL0.5 - 500 µg/mLThe specified range is the interval where the method has suitable precision, accuracy, and linearity.
Limit of Detection (LOD) ~0.03 µg/mL~0.15 µg/mLThe GC-SCD's superior sensitivity allows for the detection of much lower concentrations of the sulfur-containing analyte.[7][16]
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 µg/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[16][17]
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.0%Both methods show high accuracy, indicating minimal systematic error. This is tested by spiking a blank matrix with a known analyte concentration.
Precision (% RSD) < 2.5%< 3.0%Both methods are highly precise, showing excellent repeatability for multiple measurements of the same sample.[15]

Conclusion and Recommendation

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantitative analysis of this compound in a reaction mixture.

The primary recommendation is the Gas Chromatography method coupled with a Sulfur Chemiluminescence Detector (GC-SCD). This approach offers superior sensitivity and selectivity, which is a significant advantage when dealing with complex matrices and potentially low concentrations of sulfur-containing impurities. Its speed also makes it ideal for high-throughput screening and detailed kinetic studies.

The HPLC-UV method stands as a highly robust and accessible alternative. It is particularly advantageous when the reaction matrix contains non-volatile components that would require extensive cleanup for GC analysis or when a GC-SCD is not available. Its operational simplicity and forgiving nature make it a reliable workhorse in any analytical laboratory.

Ultimately, the choice rests on the specific goals of the analysis, available instrumentation, and the nature of the chemical reaction being monitored. By understanding the underlying principles and strengths of each technique, the modern researcher can confidently select and implement a method that delivers accurate, reliable, and trustworthy data.

References

Bridging the Gap: A Comparative Guide to Diaryl Sulfides as Combretastatin A-4 Analogs in Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the microtubule network remains a prime target. Its dynamic instability is crucial for cell division, and its disruption can trigger mitotic arrest and apoptosis in rapidly proliferating cancer cells. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site.[1][2] Despite its remarkable activity, the clinical development of CA-4 has been hampered by its poor water solubility and the isomerization of its biologically active cis-stilbene double bond to the inactive trans-isomer.[3][4]

This guide provides an in-depth comparison of a promising class of CA-4 analogs: diaryl sulfides. By replacing the unstable ethene bridge of CA-4 with a sulfur atom, researchers have developed compounds with potentially improved stability and retained potent anti-cancer properties.[1][5] We will delve into the structural similarities, comparative biological activities, and the underlying mechanism of action, supported by experimental data and detailed protocols for researchers in the field of drug discovery and development.

Structural Scaffolds: A Tale of Two Bridges

The core structural motif essential for the anti-tubulin activity of combretastatins consists of two phenyl rings: a 3,4,5-trimethoxyphenyl 'A' ring and a substituted 'B' ring.[4][6] In CA-4, these rings are connected by a cis-ethene bridge, which is crucial for maintaining the correct spatial orientation of the aromatic rings for binding to the colchicine site on β-tubulin.[6][7]

Diaryl sulfides mimic this critical arrangement by replacing the double bond with a sulfur atom.[1][5] This substitution offers a more stable linkage while maintaining a similar dihedral angle between the two aromatic rings, a key factor for effective tubulin binding.[8]

Diagram 1: Structural Comparison

G cluster_0 Combretastatin A-4 (CA-4) cluster_1 Diaryl Sulfide Analog CA4 cis-Stilbene Bridge B_ring_CA4 3-Hydroxy-4-methoxyphenyl (Ring B) CA4->B_ring_CA4 A_ring_CA4 3,4,5-Trimethoxyphenyl (Ring A) A_ring_CA4->CA4 DS Sulfide Bridge B_ring_DS Substituted Phenyl (Ring B) DS->B_ring_DS A_ring_DS 3,4,5-Trimethoxyphenyl (Ring A) A_ring_DS->DS

Caption: Structural comparison of Combretastatin A-4 and a diaryl sulfide analog.

Comparative Biological Activity: In Vitro Evidence

The true measure of a CA-4 analog lies in its ability to replicate or enhance the biological activity of the parent compound. Key metrics for comparison include the inhibition of tubulin polymerization and cytotoxic effects on cancer cell lines.

Inhibition of Tubulin Polymerization

Both CA-4 and its diaryl sulfide analogs exert their primary effect by inhibiting the polymerization of tubulin into microtubules.[1][9] This activity is typically quantified by determining the concentration of the compound required to inhibit tubulin assembly by 50% (IC50). Several studies have demonstrated that diaryl sulfide analogs can exhibit tubulin polymerization inhibition activity comparable to, and in some cases, even exceeding that of CA-4.[1]

CompoundTubulin Polymerization IC50 (µM)Reference
Combretastatin A-4 (CA-4)1.1 - 1.3[1][10]
Diaryl Sulfide 11.2[1]
Diaryl Sulfide 3More active than CA-4[1]
Diaryl Sulfide 4More active than CA-4[1]
Diaryl Disulfide 8Moderately active[1]

Table 1: Comparison of in vitro tubulin polymerization inhibition.

Cytotoxic Activity Against Cancer Cell Lines

The ultimate goal of these compounds is to selectively kill cancer cells. Cytotoxicity is often assessed using various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) serving as a measure of potency. Studies have shown that diaryl sulfides can display potent cytotoxic activity, sometimes in the nanomolar range, against a variety of cancer cell lines.[1][11]

CompoundCell LineCytotoxicity IC50/EC50Reference
Combretastatin A-4 (CA-4)MCF-7~10-50 nM[12]
Diaryl Sulfide 3MCF-7nM concentration[1]
Diaryl Sulfide 4MCF-7nM concentration[1]
Diaryl Sulfide 25MCF-74.5 µM[11][13]
Diaryl Sulfide 19MCF-77.9 µM[13]

Table 2: Comparison of cytotoxic activity in the MCF-7 breast cancer cell line.

Mechanism of Action: Targeting the Colchicine Binding Site

The structural mimicry of diaryl sulfides to CA-4 extends to their mechanism of action. Both classes of compounds bind to the colchicine binding site on β-tubulin.[1] This binding event prevents the tubulin dimers from polymerizing into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network. The consequence of this disruption is cell cycle arrest, primarily in the G2/M phase, which ultimately leads to the induction of apoptosis.[9][14]

Diagram 2: Mechanism of Action

G cluster_0 Drug Interaction with Tubulin cluster_1 Cellular Consequences Diaryl Sulfide / CA-4 Diaryl Sulfide / CA-4 Colchicine Site Colchicine Site Diaryl Sulfide / CA-4->Colchicine Site β-Tubulin β-Tubulin Tubulin Polymerization\nInhibition Tubulin Polymerization Inhibition β-Tubulin->Tubulin Polymerization\nInhibition Prevents Colchicine Site->β-Tubulin Binding Microtubule Network\nDisruption Microtubule Network Disruption Tubulin Polymerization\nInhibition->Microtubule Network\nDisruption G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Microtubule Network\nDisruption->G2/M Phase\nCell Cycle Arrest Apoptosis Apoptosis G2/M Phase\nCell Cycle Arrest->Apoptosis

Caption: The shared mechanism of action of diaryl sulfides and CA-4.

Experimental Protocols

To facilitate further research and comparative studies, we provide standardized protocols for the key assays discussed.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the IC50 value of a test compound for the inhibition of tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Test compounds dissolved in DMSO

  • Combretastatin A-4 (as a positive control)

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X tubulin solution (e.g., 2 mg/mL) in GTB on ice.

  • Prepare serial dilutions of the test compounds and CA-4 in GTB. The final DMSO concentration should not exceed 1%.

  • In a pre-chilled 96-well plate, add 50 µL of the 2X tubulin solution to each well.

  • Add 50 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate at 4°C for 15 minutes to allow for compound binding.

  • Initiate polymerization by adding 1 µL of 100 mM GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Calculate the rate of polymerization for each concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram 3: Tubulin Polymerization Assay Workflow

G cluster_workflow Assay Workflow A Prepare 2X Tubulin and Compound Dilutions B Incubate Tubulin and Compound at 4°C A->B C Initiate Polymerization with GTP at 37°C B->C D Monitor Absorbance (340 nm) over Time C->D E Calculate IC50 D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Doxorubicin or another standard cytotoxic agent (as a positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and positive control in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

Diaryl sulfides have emerged as a compelling class of CA-4 analogs, addressing the inherent instability of the parent compound while retaining the crucial structural features for potent anti-tubulin activity. The experimental data consistently demonstrates their ability to inhibit tubulin polymerization and induce cytotoxicity in cancer cells, often with potencies comparable to or exceeding that of CA-4.

The versatility of synthetic routes for diaryl sulfides allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological properties.[13][15] Future research should focus on optimizing the pharmacokinetic profiles of these compounds, including their solubility, metabolic stability, and in vivo efficacy in preclinical cancer models. The continued exploration of diaryl sulfides as colchicine-site binding agents holds significant promise for the development of the next generation of microtubule-targeting cancer therapeutics.

References

A Comparative Guide to Fluorinated Diaryl Sulfides for Serotonin Transporter Imaging

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of fluorinated diaryl sulfide radioligands for positron emission tomography (PET) imaging of the serotonin transporter (SERT). Intended for researchers, scientists, and drug development professionals, this document delves into the rationale behind their development, comparative performance against other tracers, and detailed experimental protocols.

Introduction: The Significance of SERT Imaging

The serotonin transporter (SERT) is a critical protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1][2][3] Dysfunctional SERT activity is implicated in numerous neuropsychiatric disorders, including major depressive disorder (MDD), anxiety, and obsessive-compulsive disorder.[3][4] Consequently, SERT is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[3]

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of SERT density and occupancy.[5] This capability is invaluable for understanding the pathophysiology of psychiatric disorders and for the development of novel therapeutics. The development of selective and high-affinity radioligands is paramount for accurate SERT imaging.[6]

The Evolution of SERT Radioligands: A Path to Higher Specificity

Early efforts to image SERT in vivo utilized SPECT radioligands like [¹²³I]β-CIT, which, while useful, were limited by poor selectivity against the dopamine transporter (DAT).[3][4] The advent of PET imaging brought forth [¹¹C]McN 5652, the first successful selective PET radiotracer for SERT.[7] However, the field saw a significant advancement with the introduction of [¹¹C]DASB, a diaryl sulfide derivative, which offered higher specific-to-nonspecific binding ratios and improved imaging contrast.[4][7][8][9]

While carbon-11 is a useful positron emitter, its short half-life (20.4 minutes) restricts its use to facilities with an on-site cyclotron. This limitation spurred the development of fluorine-18 labeled radioligands. With a longer half-life (109.8 minutes), fluorine-18 allows for centralized production and distribution, as well as longer imaging protocols.[10] This practical advantage led to the exploration of fluorinated diaryl sulfides.[5]

Fluorinated Diaryl Sulfides: A Promising Chemical Scaffold

The diaryl sulfide chemical structure has proven to be an excellent scaffold for developing high-affinity and selective SERT ligands.[5][11] Fluorination of these compounds offers the benefits of ¹⁸F-labeling for PET imaging. Several series of fluorinated diaryl sulfides have been synthesized and evaluated, with notable examples including the "AFN" series and 4-[¹⁸F]-ADAM.[12][13]

These compounds are designed to cross the blood-brain barrier and bind with high affinity to SERT-rich brain regions such as the midbrain, thalamus, and striatum, while exhibiting minimal binding in SERT-poor regions like the cerebellum, which is often used as a reference region for nonspecific binding.[14][15]

cluster_SERT Serotonin Transporter (SERT) cluster_ligand Fluorinated Diaryl Sulfide Ligand sert_binding_site Orthosteric Binding Site ligand_core Diaryl Sulfide Scaffold (High Affinity) ligand_core->sert_binding_site High-Affinity Binding fluorine Fluorine-18 (PET Signal) ligand_core->fluorine substituents Substituents (Tune Selectivity & Kinetics) ligand_core->substituents

Caption: Binding of a fluorinated diaryl sulfide ligand to SERT.

Comparative Analysis of SERT Radioligands

The ideal SERT PET radioligand should exhibit high binding affinity (low Ki), high selectivity over other monoamine transporters (DAT and NET), favorable pharmacokinetics for brain imaging, and a high specific-to-nonspecific binding ratio. The following tables provide a comparative summary of key fluorinated diaryl sulfides and other established SERT radioligands.

Table 1: In Vitro Binding Affinities (Ki, nM) and Selectivity
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
[¹⁸F]AFN Ligand (18a) 1.83>10,0002,130>54641164
4-[¹⁸F]-ADAM 0.092,4001,20026,66713,333
[¹¹C]DASB 5.01,2001,300240260
[¹¹C]McN 5652 0.881,1001301250148

Data compiled from multiple sources.[8][12][15]

Expert Interpretation: The data clearly show that fluorinated diaryl sulfides like 4-[¹⁸F]-ADAM and the AFN series possess nanomolar to sub-nanomolar affinity for SERT.[12][15] Critically, their affinity for DAT and NET is significantly lower, resulting in excellent selectivity ratios. This high selectivity is a key advantage, as off-target binding to other transporters can confound the interpretation of PET images.

Table 2: In Vivo Performance in Rodent and Non-Human Primate Models
RadioligandModelKey Brain RegionSpecific-to-Nonspecific RatioOptimal Imaging Time (min)
[¹⁸F]AFN Ligand (18a) RatHypothalamus8.4120
4-[¹⁸F]-ADAM RatMidbrain4.9460-90
4-[¹⁸F]-ADAM MonkeyMidbrain2.49120-150
[¹¹C]DASB BaboonMidbrain~2.04 (V3")~95
[¹¹C]AFM BaboonMidbrainHighest among tested-

V3" refers to the regional-specific-to-nonspecific equilibrium partition coefficient. Data compiled from multiple sources.[8][9][12][13][16][17]

Expert Interpretation: In vivo studies confirm the promise of fluorinated diaryl sulfides. The [¹⁸F]AFN ligand 18a, for instance, demonstrated a remarkably high specific binding ratio in the rat hypothalamus.[12][16] 4-[¹⁸F]-ADAM has also been successfully validated in both rats and non-human primates, showing good specific uptake in SERT-rich regions.[13][17] Comparative studies in baboons have highlighted [¹¹C]AFM (another diaryl sulfide) and [¹¹C]DASB as superior to older tracers, with [¹¹C]AFM providing a higher signal-to-noise ratio.[8] The favorable in vivo characteristics of the diaryl sulfide class underscore their utility for SERT imaging.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline standardized procedures for the evaluation of novel SERT radioligands.

Protocol 1: Radiosynthesis of a Fluorinated Diaryl Sulfide (e.g., 4-[¹⁸F]-ADAM)

This protocol is a two-step synthesis adapted from published methods.[12][18] The causality behind this choice is the need for a reliable method that produces the radioligand with high radiochemical yield and purity.

  • [¹⁸F]Fluoride Production and Activation:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on an anion exchange resin.

    • Elute the [¹⁸F]fluoride with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen. This step is critical to remove water, which would otherwise inhibit the subsequent nucleophilic substitution reaction.

  • Nucleophilic Substitution:

    • Dissolve the appropriate precursor, such as N,N-dimethyl-2-(2-nitro-4-trimethylammoniumtrifluoromethanesulfonylphenylthio)benzamide, in a suitable solvent like DMSO.[18]

    • Add the dried [¹⁸F]K/K₂₂₂ complex to the precursor solution.

    • Heat the reaction mixture at 120°C for a specified time. This step introduces the ¹⁸F-label onto the aromatic ring.

  • Reduction and Deprotection:

    • Cool the reaction mixture and add a reducing agent, such as borane-THF complex (BH₃), to reduce the nitro group to an amine and the amide to a benzylamine.[16][18]

    • Heat the mixture to complete the reduction.

  • Purification:

    • Quench the reaction with acid (e.g., HCl).

    • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to the desired [¹⁸F]-labeled product.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Reconstitute the final product in a sterile, injectable solution (e.g., saline with ethanol).

    • Perform quality control tests for radiochemical purity, specific activity, and sterility.

Protocol 2: In Vitro Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound for SERT, DAT, and NET. It is a self-validating system because it directly compares the displacement of a known high-affinity radioligand by the novel compound.

  • Source of Transporters: Use cell lines (e.g., HEK293) stably expressing the human SERT, DAT, or NET, or membrane preparations from these cells.[19]

  • Radioligand: Select a high-affinity radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the unlabeled test compound (the "competitor").

    • Include wells for total binding (radioligand + membranes) and nonspecific binding (radioligand + membranes + a high concentration of a known selective inhibitor, e.g., fluoxetine for SERT).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using nonlinear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo PET Imaging in a Non-Human Primate

This protocol provides a framework for assessing the in vivo performance of a new fluorinated diaryl sulfide radioligand. Non-human primates are used because their brain structure and SERT distribution are more analogous to humans than rodents.

Caption: Workflow for in vivo PET imaging evaluation.

  • Animal Preparation:

    • Anesthetize a healthy non-human primate (e.g., macaque or baboon).

    • Insert intravenous catheters for radioligand injection and arterial catheters for blood sampling.

    • Position the animal in the PET scanner with its head immobilized.

  • Radioligand Administration and PET Scan:

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of the [¹⁸F]-labeled diaryl sulfide intravenously.

    • Begin dynamic PET data acquisition simultaneously with the injection and continue for 120-180 minutes.

  • Arterial Blood Sampling:

    • Collect serial arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma over time (the arterial input function).

    • Analyze plasma samples to determine the fraction of unchanged parent radioligand versus its radioactive metabolites. This is crucial for accurate kinetic modeling.

  • Specificity Confirmation (Blocking Study):

    • On a separate day, perform a second PET scan on the same animal.

    • Prior to injecting the radioligand, administer a pharmacological dose of a selective SERT blocker (e.g., citalopram or fluoxetine).

    • A significant reduction in radioligand binding in SERT-rich regions compared to the baseline scan confirms that the signal is specific to SERT.[17]

  • Image Analysis:

    • Reconstruct the dynamic PET data into a series of images over time.

    • Co-register the PET images with a structural MRI of the same animal to accurately delineate brain regions of interest (ROIs), such as the thalamus, striatum, midbrain, and cerebellum.

    • Generate time-activity curves (TACs) for each ROI.

    • Apply kinetic models (e.g., two-tissue compartment model or simplified reference tissue model) to the TACs to quantify SERT availability, often expressed as the binding potential (BPND) or the total distribution volume (VT).[4]

Conclusion and Future Directions

Fluorinated diaryl sulfides represent a significant advancement in the field of SERT imaging.[5] Compounds like 4-[¹⁸F]-ADAM and the AFN series exhibit the requisite high affinity, selectivity, and favorable in vivo kinetics for accurately quantifying SERT with PET.[12][13] Their longer half-life compared to carbon-11 labeled counterparts enhances their clinical and research utility.

Future research will likely focus on further optimizing the pharmacokinetic properties of these ligands to achieve even faster brain kinetics and higher specific-to-nonspecific binding ratios. This will improve patient throughput in clinical settings and enhance the statistical power of research studies, particularly those investigating subtle changes in SERT expression in neuropsychiatric disorders.

References

Safety Operating Guide

Navigating the Disposal of 4-Methyldiphenyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 4-methyldiphenyl sulfide (also known as phenyl p-tolyl sulfide) is a valuable building block in organic synthesis, its proper disposal is a critical aspect of responsible chemical management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and environmental regulations.

Understanding the Compound: Properties and Inferred Hazards

PropertyInferred Characteristic for this compoundRationale based on Analogous Compounds
Physical State Likely a liquid or low-melting solid at room temperature.Diphenyl sulfide is a liquid with a low melting point (-40°C), while other substituted diaryl sulfides are often solids.[4]
Odor Probable strong, unpleasant "stench".[4]Diphenyl sulfide is noted for its stench.[4]
Toxicity Expected to be harmful if swallowed and a skin irritant.Diphenyl sulfide is classified as harmful if swallowed and causes skin irritation.[2][4]
Environmental Hazard Assumed to be very toxic to aquatic life with long-lasting effects.Diphenyl sulfide is classified as very toxic to aquatic life with long-lasting effects.[2]
Combustibility Likely a combustible liquid.[3]Methyl p-tolyl sulfide is a combustible liquid with a flashpoint of 84°C.[3]

Given these inferred properties, it is imperative to treat this compound as a hazardous substance, requiring careful handling and disposal to mitigate risks to personnel and the environment.

Core Directive: The Disposal Workflow

The proper disposal of this compound is not merely a suggestion but a regulatory and ethical necessity. The primary objective is to prevent its release into the environment, particularly into waterways where it can cause significant harm to aquatic ecosystems.[2] Furthermore, improper disposal can lead to regulatory non-compliance, resulting in significant penalties for the institution.[5][6][7]

The following diagram outlines the decision-making process for the disposal of this compound waste.

Caption: A flowchart illustrating the key stages of this compound waste management.

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Immediate Actions at the Point of Generation
  • Segregation is Key : At the point of generation, immediately segregate waste containing this compound from other waste streams. Do not mix it with halogenated solvents, aqueous waste, or solid waste that is not chemically contaminated.[5][6] This is critical because mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

  • Waste Minimization : Employ practices to minimize the generation of waste. This includes using the smallest feasible quantities of the chemical for experiments and avoiding the preparation of excess solutions.[5]

Part 2: Containment and Labeling
  • Select the Right Container :

    • Liquid Waste : Collect liquid waste containing this compound in a designated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the sulfide and any solvents used. Glass bottles are generally suitable.

    • Solid Waste : Collect contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly marked container, typically a plastic bag within a rigid outer container.[5]

  • Proper Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE".[6]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • A complete list of all constituents in the container, including solvents, with their approximate concentrations.

    • The date the waste was first added to the container.

Part 3: Interim Storage in the Laboratory
  • Designated Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[5][6]

  • Segregation from Incompatibles : Store the this compound waste away from incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions.[8]

  • Secondary Containment : It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[6] This prevents the release of vapors and reduces the risk of spills.

Part 4: Final Disposal
  • Do Not Dispose Down the Drain : Under no circumstances should this compound or materials contaminated with it be disposed of down the sink.[5] Its aquatic toxicity poses a significant threat to the environment.[2]

  • Incineration is the Preferred Method : The generally accepted and most environmentally sound method for the disposal of organosulfur compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9] This process breaks the compound down into less harmful components.

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] They are trained and equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.

Spill and Emergency Procedures

In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Personal Protective Equipment (PPE) : Before attempting to clean a small spill, don appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • Containment and Cleanup :

    • For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to soak up the material.[4][10]

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Reporting : Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This not only protects you and your colleagues but also upholds the scientific community's commitment to responsible research practices.

References

Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling 4-Methyldiphenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our role extends beyond experimental design to championing a culture of safety within the laboratory. The correct handling of chemical reagents is the bedrock of reliable, repeatable research and, more importantly, the well-being of our research teams. This guide provides an in-depth operational plan for the safe handling of 4-Methyldiphenyl Sulfide (CAS 3699-01-2), focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). While this compound is a valuable intermediate in organic synthesis[1], its structural similarity to other aromatic sulfides necessitates a cautious and well-informed approach to its handling.

Hazard Assessment: Understanding the "Why" Behind the "What"

A comprehensive risk assessment is the critical first step before handling any chemical. While a specific, detailed toxicological profile for this compound is not extensively documented, we can infer potential hazards from closely related structural analogs. For instance, 4-Benzoyl 4'-methyldiphenyl sulfide is classified as causing skin irritation, serious eye irritation, and potential allergic skin reactions[2]. Given the shared aromatic sulfide moiety, it is prudent and scientifically sound to assume this compound may present similar hazards.

The primary routes of potential exposure are:

  • Dermal Contact: Absorption through the skin or direct irritation.

  • Ocular Contact: Splashes leading to serious eye irritation.

  • Inhalation: Inhaling dust particles (if solid) or vapors.

Therefore, our PPE strategy is designed as a self-validating system to mitigate these specific risks at every stage of handling.

The Core Protocol: Selecting and Using Your PPE

The selection of PPE is not a passive checklist but an active process of risk mitigation. The following table outlines the minimum required PPE for handling this compound, explaining the causality behind each choice.

Table 1: PPE Requirements for Handling this compound

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile or Neoprene GlovesThese materials provide good resistance against a range of organic chemicals, including aromatic compounds.[3] They form an essential barrier to prevent dermal contact and potential skin irritation or sensitization.[2] Double-gloving is recommended when handling larger quantities or for prolonged procedures to protect against undetected micro-perforations.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes from all angles. A face shield should be worn over the goggles during procedures with a higher risk of splashing (e.g., transfers, heating) to protect the entire face.[4] This combination is critical to prevent serious eye irritation.[2]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a chemical-resistant material (e.g., polyester/cotton blend) protects the skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection Use in a certified Chemical Fume HoodThe primary engineering control is to handle this compound within a functioning chemical fume hood. This minimizes the concentration of airborne particles or vapors in the operator's breathing zone. In the rare event of a large spill or aerosol-generating procedure outside of a hood, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[5]

Operational Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect procedure can lead to self-contamination. The following workflow is designed to minimize this risk.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Spill and Disposal Management: A Complete Lifecycle Plan

Safety protocols extend beyond the experiment itself. A clear plan for containment and disposal is a non-negotiable aspect of laboratory management.

Spill Response
  • Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large, evacuate the area.

  • Don Appropriate PPE: Before cleaning, don the full PPE outlined in Table 1.

  • Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous chemical waste. This includes:

  • Used gloves, bench paper, and pipette tips.

  • Spill cleanup materials.

  • Rinsate from cleaning contaminated glassware.[6]

  • Empty chemical containers.

Procedure:

  • Segregate Waste: Collect all this compound waste in a dedicated, compatible, and clearly labeled hazardous waste container.[6][7] Do not mix with incompatible waste streams.

  • Label Correctly: The container must be labeled "Hazardous Waste" and list the full chemical name: "this compound".[6]

  • Store Securely: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for professional disposal in accordance with all local and federal regulations.[8] Under no circumstances should this chemical be disposed of down the drain.[6]

By adhering to these scientifically-grounded protocols, we not only protect ourselves and our colleagues but also ensure the integrity of our research and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.